molecular formula C10H7BrO3 B134393 Methyl 5-bromobenzofuran-2-carboxylate CAS No. 26028-36-4

Methyl 5-bromobenzofuran-2-carboxylate

Cat. No.: B134393
CAS No.: 26028-36-4
M. Wt: 255.06 g/mol
InChI Key: ZZDBMDNRQQDSKG-UHFFFAOYSA-N
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Description

Methyl 5-bromobenzofuran-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H7BrO3 and its molecular weight is 255.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDBMDNRQQDSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347342
Record name methyl 5-bromobenzofuran-2-carboxylate
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Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26028-36-4
Record name methyl 5-bromobenzofuran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1-benzofuran-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromobenzofuran-2-carboxylate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromobenzofuran-2-carboxylate is a key heterocyclic building block in the field of organic synthesis. Its rigid benzofuran core, substituted with both an electron-withdrawing ester and a synthetically versatile bromine atom, makes it an invaluable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in research and development, particularly in the synthesis of potential drug candidates for neurological disorders, inflammation, and cancer.[1]

Core Chemical and Physical Properties

This compound presents as a stable crystalline solid under standard conditions. A thorough understanding of its physical and chemical identifiers is paramount for its proper handling, storage, and application in synthesis.

PropertyValueSource
IUPAC Name methyl 5-bromo-1-benzofuran-2-carboxylate[1]
CAS Number 26028-36-4[1]
Molecular Formula C₁₀H₇BrO₃[1]
Molecular Weight 255.06 g/mol [1]
Boiling Point 314.7±22.0 °C (Predicted)
Density 1.589 g/cm³ (Predicted)
Storage 2-8°C, sealed, dry

Synthesis of this compound

The construction of the benzofuran ring system is a cornerstone of this molecule's synthesis. A common and effective method involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate. This approach provides a direct route to the core structure.

Synthetic Pathway Overview

The synthesis initiates with the O-alkylation of 5-bromosalicylaldehyde with a methyl haloacetate, followed by an intramolecular condensation to form the furan ring. The use of a suitable base is critical for both the initial alkylation and the subsequent cyclization.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-bromosalicylaldehyde 5-Bromosalicylaldehyde product This compound 5-bromosalicylaldehyde->product O-alkylation & Cyclization methyl_chloroacetate Methyl Chloroacetate methyl_chloroacetate->product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous ethyl ester and is expected to yield the desired methyl ester with minor modifications.

Materials:

  • 5-Bromosalicylaldehyde

  • Methyl chloroacetate

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-bromosalicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • To this suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) Mass Spectrometry (EI)
Expected δ (ppm):Expected δ (ppm):m/z (relative intensity):
~7.85 (d, 1H, Ar-H)~160.0 (C=O)254/256 ([M]⁺, isotopic pattern for Br)
~7.50 (dd, 1H, Ar-H)~155.0 (C-O-C)223/225 ([M-OCH₃]⁺)
~7.40 (d, 1H, Ar-H)~145.0 (Ar-C)
~7.30 (s, 1H, Furan-H)~130.0-115.0 (Ar-CH)
~3.95 (s, 3H, OCH₃)~115.0 (C-Br)
~110.0 (Furan-CH)
~52.0 (OCH₃)

Note: The provided NMR data is based on typical chemical shifts for this class of compounds and may vary slightly based on experimental conditions. The mass spectrometry data indicates the molecular ion peak with the characteristic bromine isotope pattern and a significant fragment corresponding to the loss of the methoxy group.[1]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of both the ester functionality and the bromine substituent.

Reactions at the Bromine Position: Cross-Coupling

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the molecular diversity accessible from this starting material.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start_mat This compound product Methyl 5-arylbenzofuran-2-carboxylate start_mat->product Suzuki Coupling boronic_acid Arylboronic Acid boronic_acid->product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->product Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->product Solvent Solvent (e.g., 1,4-Dioxane/Water) Solvent->product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Exemplary Suzuki Coupling Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (2.0 eq).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add a solvent system, typically a mixture of 1,4-dioxane and water.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the product by column chromatography.

Transformations of the Ester Group

The methyl ester at the 2-position can undergo a variety of classical ester transformations.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often employing sodium hydroxide or potassium hydroxide in an alcohol/water mixture, is a common method. The resulting carboxylate can be protonated in an acidic workup to yield 5-bromobenzofuran-2-carboxylic acid, another valuable synthetic intermediate.

  • Amidation: Direct conversion of the methyl ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst or with the use of a sealed tube for volatile amines. This reaction provides access to a diverse range of benzofuran-2-carboxamides, which are of significant interest in medicinal chemistry.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups provide a robust platform for the synthesis of a wide array of more complex, biologically active molecules. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • PubChem. Methyl 5-bromo-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].

Sources

An In-depth Technical Guide to Methyl 5-bromobenzofuran-2-carboxylate (CAS: 26028-36-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 5-bromobenzofuran-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its synthesis, physicochemical properties, spectral characterization, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities. The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. This compound, with its strategically positioned bromine atom and ester functionality, serves as a versatile and crucial intermediate for the synthesis of complex, functionalized benzofuran-containing molecules. The bromine at the 5-position is particularly amenable to substitution via modern cross-coupling methodologies, allowing for the introduction of diverse aryl and alkyl groups, while the methyl ester at the 2-position can be readily modified, making it an invaluable tool for library synthesis and lead optimization in drug discovery programs.[1]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 26028-36-4[2]
Molecular Formula C₁₀H₇BrO₃[2]
Molecular Weight 255.06 g/mol [2]
Appearance White to light yellow solid[3]
Storage Temperature 2-8°C[3]
Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

  • Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

  • Disposal: Dispose of as special waste in accordance with local, regional, and national regulations.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of 5-bromosalicylaldehyde with a haloacetate ester, followed by an intramolecular cyclization. This method provides a direct route to the desired benzofuran scaffold.

Synthetic Pathway Visualization

The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde, followed by a base-mediated intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5-bromosalicylaldehyde 5-Bromosalicylaldehyde reaction_step Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat 5-bromosalicylaldehyde->reaction_step methyl_chloroacetate Methyl Chloroacetate methyl_chloroacetate->reaction_step product This compound reaction_step->product caption Synthesis of this compound.

Synthesis of this compound.
Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of the corresponding ethyl ester.[4]

Materials:

  • 5-Bromosalicylaldehyde

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice-cold distilled water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (1 equivalent).

  • Add anhydrous DMF to dissolve the aldehyde.

  • Add anhydrous potassium carbonate (1.1 equivalents) to the solution.

  • Slowly add methyl chloroacetate (1.1 equivalents) to the stirring mixture.

  • Heat the reaction mixture to 80-90°C and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold distilled water to precipitate the crude product.

  • Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and then a small amount of cold ethyl acetate.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 5-bromosalicylaldehyde, facilitating the nucleophilic attack on methyl chloroacetate. It is also mild enough to minimize side reactions.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its high boiling point is also suitable for the elevated temperatures required for the subsequent cyclization.

  • Heat: The application of heat is crucial for promoting the intramolecular cyclization and dehydration steps that lead to the formation of the benzofuran ring.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system, a singlet for the proton at the 3-position of the furan ring, and a singlet for the methyl ester protons. The aromatic protons will exhibit splitting patterns (doublets and doublet of doublets) consistent with the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the benzofuran ring, and the methyl carbon of the ester. The carbon attached to the bromine atom will show a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 254 and an (M+2)⁺ peak at m/z 256 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.[2] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit key absorption bands confirming the presence of the functional groups:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O stretch (ester and furan): Strong absorptions in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

Reactivity and Applications in Organic Synthesis

The bromine atom at the 5-position and the methyl ester at the 2-position make this compound a highly valuable and versatile intermediate in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the sp²-hybridized carbon of the bromine-bearing benzofuran and an organoboron reagent. This reaction is widely used to synthesize 5-arylbenzofuran derivatives, which are of significant interest in medicinal chemistry.[6][7]

Suzuki_Coupling cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product start_material This compound reaction_step Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane/H₂O) Heat start_material->reaction_step boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->reaction_step product Methyl 5-arylbenzofuran-2-carboxylate reaction_step->product caption Suzuki-Miyaura coupling of this compound.

Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling: [8]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

  • Solvent (e.g., Toluene or a mixture of Dioxane and water)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to 80-110°C and stir for the required time (typically 4-24 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Reagent Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

  • Base: The base is required to activate the boronic acid for the transmetalation step.

  • Solvent: The choice of solvent depends on the specific reactants and catalyst but generally needs to be able to dissolve the reactants and be stable at the reaction temperature.

Heck Cross-Coupling Reactions

The Heck reaction allows for the formation of a new carbon-carbon bond between the 5-position of the benzofuran and an alkene, leading to the synthesis of 5-alkenylbenzofuran derivatives. These products can serve as precursors for further functionalization.

Exemplary Protocol for Heck Coupling:

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (e.g., Triphenylphosphine [PPh₃])

  • Base (e.g., Triethylamine [Et₃N])

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Add the degassed solvent, followed by the alkene (1.2-2 equivalents) and the base (2-3 equivalents).

  • Heat the mixture to 80-120°C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Conclusion

This compound (CAS: 26028-36-4) is a cornerstone intermediate in the synthesis of a diverse range of functionalized benzofuran derivatives. Its straightforward synthesis, coupled with the versatile reactivity of its bromine and ester functionalities, makes it an indispensable tool for medicinal chemists and materials scientists. The ability to readily participate in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Heck reactions allows for the systematic exploration of chemical space around the benzofuran scaffold, facilitating the development of novel therapeutic agents and advanced materials. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of this compound (7) with arylboronic acids 5a-g. Retrieved from [Link]

  • Latif, U., & Siddiqui, H. L. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. ORGANIC AND BIOCHEMISTRY, 47(6), 580.
  • PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226.
  • PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1419736.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Karatas, F., & Yilmaz, I. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European journal of medicinal chemistry, 41(5), 664–669.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Physical Properties of Methyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-bromobenzofuran-2-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its benzofuran core is a common scaffold in a multitude of bioactive compounds, making this particular derivative a valuable intermediate for the synthesis of novel pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of the essential physical and spectroscopic properties of this compound, offering a foundational dataset for researchers. It details the compound's chemical identity, summarizes its key physical constants in a structured format, and outlines the standard experimental methodologies for their validation. The included protocols are presented with an emphasis on the underlying scientific principles, ensuring both accuracy and reproducibility in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the compound's structure is the cornerstone of all subsequent physical and chemical analysis.

  • IUPAC Name: methyl 5-bromo-1-benzofuran-2-carboxylate[2]

  • Synonyms: 5-Bromobenzofuran-2-carboxylic acid methyl ester, Methyl 5-bromobenzo[b]furan-2-carboxylate[2]

  • CAS Number: 26028-36-4[1][2]

  • Molecular Formula: C₁₀H₇BrO₃[1][2]

  • Molecular Weight: 255.07 g/mol [1]

  • Canonical SMILES: COC(=O)C1=CC2=C(O1)C=CC(=C2)Br[2]

  • InChIKey: ZZDBMDNRQQDSKG-UHFFFAOYSA-N[2]

Caption: Molecular Structure of this compound.

Core Physical Properties

The quantitative physical properties of a compound are critical for its purification, handling, and application in synthetic protocols. The data presented below are based on computational predictions from available literature and databases.

PropertyValueSource
Molecular Weight 255.07 g/mol [1]
Appearance White to off-white solid (typical)Inferred
Boiling Point 314.7 ± 22.0 °C (Predicted)[1]
Density 1.589 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C, sealed, dry[1]
Melting Point

An experimentally determined melting point for this compound is not consistently reported in publicly available literature. The melting point is a crucial indicator of purity; a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. For a crystalline solid of this molecular weight, a melting point above ambient temperature is expected.

Solubility Profile

While quantitative solubility data is scarce, the compound's utility as a synthetic intermediate suggests it is soluble in common organic solvents.[1] Its structure, featuring a large, relatively nonpolar benzofuran core and a polar ester functional group, implies solubility in solvents such as:

  • Halogenated solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Esters: Ethyl acetate

  • Polar aprotic solvents: Dimethylformamide (DMF), Acetonitrile (ACN)

It is expected to have negligible solubility in water.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of the compound after synthesis or before use.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected Molecular Ion (M+) : A key feature in the mass spectrum would be a pair of peaks corresponding to the molecular ion, reflecting the natural isotopic abundance of bromine. One peak will appear at m/z of ~254 (for ⁷⁹Br) and another of nearly equal intensity at m/z of ~256 (for ⁸¹Br).[2]

  • Fragmentation : A common fragmentation pathway involves the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃), leading to fragment ions at m/z ~223/225 and ~196/198, respectively.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch (Ester) : A strong, sharp absorption band is expected in the range of 1710-1730 cm⁻¹, characteristic of an α,β-unsaturated ester carbonyl group.[3]

  • C-O Stretch : Two distinct C-O stretching bands are anticipated: one for the ester (C-O-C) linkage around 1250-1300 cm⁻¹ and another for the furan ether linkage.

  • Aromatic C=C Stretch : Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the benzene and furan rings.

  • C-Br Stretch : A weaker absorption in the far-IR region, typically between 500-600 cm⁻¹, corresponds to the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR :

    • Methyl Protons (-OCH₃) : A sharp singlet integrating to 3 hydrogens is expected around δ 3.9-4.0 ppm.

    • Aromatic/Furan Protons : A set of signals between δ 7.0-8.0 ppm integrating to 4 hydrogens would correspond to the protons on the benzofuran ring system. The specific coupling patterns (doublets, doublet of doublets) would allow for precise assignment to their respective positions.

  • ¹³C NMR :

    • Carbonyl Carbon (C=O) : The ester carbonyl carbon is expected to appear in the downfield region, around δ 160-165 ppm.

    • Aromatic/Furan Carbons : Multiple signals will be present in the δ 110-155 ppm range. The carbon attached to the bromine atom will be shifted upfield compared to the others.

    • Methyl Carbon (-OCH₃) : A signal for the methyl carbon should appear upfield, typically around δ 52-55 ppm.

Methodologies for Physical Property Determination

To ensure data integrity, standardized protocols must be employed. The following outlines the workflows for characterizing a new batch of this compound.

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Thermal & Purity Analysis cluster_2 Structural Verification cluster_3 Data Consolidation A Acquire/Synthesize Sample B Visual & Microscopic Inspection (Color, Form) A->B C Melting Point via DSC (Purity & Phase Transition) B->C D Spectroscopic Analysis (NMR, IR, MS) B->D E Compile Technical Data Sheet C->E D->E

Caption: Standard workflow for the physical characterization of a chemical intermediate.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point due to its high precision and ability to detect phase transitions.

  • Instrument Calibration : Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C). This ensures the accuracy of the temperature and enthalpy readings.

  • Sample Preparation : Accurately weigh 1-3 mg of the dried compound into a standard aluminum DSC pan.

  • Sealing : Hermetically seal the pan to prevent any sublimation during heating. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Thermal Program : Place both the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere from 25 °C to a temperature well above the expected melting point at a controlled rate (e.g., 10 °C/min).

  • Data Analysis : The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Scientist's Note: A heating rate of 10 °C/min is a standard choice that balances resolution and experimental time. Slower rates can provide better resolution of thermal events but may lead to peak broadening. The inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Protocol: Spectroscopic Analysis Sample Preparation
  • NMR Spectroscopy : Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample preparation.

  • Mass Spectrometry (EI) : For Electron Ionization (EI) MS, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.

Scientist's Note: Chloroform-d (CDCl₃) is a common choice for NMR as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with the signals of interest. TMS is the universal standard (δ 0.00) for ¹H and ¹³C NMR.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

  • Hazard Identification : This compound is classified as harmful.

    • H302: Harmful if swallowed[2]

    • H312: Harmful in contact with skin[2]

    • H332: Harmful if inhaled[2]

  • Precautionary Measures :

    • P261 & P271 : Avoid breathing dust and use only outdoors or in a well-ventilated area.[2]

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[2]

    • P264 : Wash skin thoroughly after handling.[2]

  • Handling : Handle in a chemical fume hood. Avoid generation of dust.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1]

Conclusion

This compound is a well-defined chemical entity with a predictable spectroscopic and physical profile. While experimentally determined thermal data such as a precise melting point require further investigation, the available predicted data and spectroscopic characteristics provide a robust foundation for its use in research and development. The methodologies and safety information detailed in this guide are intended to support scientists in the effective and safe utilization of this versatile synthetic intermediate.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
  • PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]
  • PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]
  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]
  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 5-bromobenzofuran-2-carboxylate: Synthesis, Structure, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 5-bromobenzofuran-2-carboxylate, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will delve into its molecular structure, efficient synthetic protocols, detailed spectroscopic characterization, and its reactivity, highlighting its utility as a versatile intermediate in the development of complex molecular architectures, including pharmaceuticals.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Its unique electronic and structural properties make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This compound, in particular, offers two distinct points for chemical modification: the bromine atom at the 5-position and the methyl ester at the 2-position. This dual functionality allows for sequential and diverse chemical transformations, making it a valuable starting material for chemical library synthesis and targeted drug discovery programs.[2]

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₀H₇BrO₃ and a molecular weight of 255.06 g/mol .[3] The molecule consists of a planar benzofuran ring system, a bromine atom attached to the benzene ring, and a methyl carboxylate group attached to the furan ring.

PropertyValueReference
Molecular FormulaC₁₀H₇BrO₃[3]
Molecular Weight255.06 g/mol [3]
CAS Number26028-36-4[3]
AppearanceSolid
XLogP33.2[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count3[3]
Rotatable Bond Count2[3]
Exact Mass253.95786 Da[3]
Topological Polar Surface Area39.4 Ų[3]

Synthesis of this compound

An efficient and common method for the synthesis of this compound involves the reaction of 5-bromosalicylaldehyde with a haloacetate ester in the presence of a base. This approach, a variation of the Perkin rearrangement, provides a direct route to the benzofuran-2-carboxylate core.[1]

Synthetic Protocol

Reaction: 5-bromosalicylaldehyde reacts with methyl chloroacetate in the presence of potassium carbonate to yield this compound.

Reagents and Materials:

  • 5-bromosalicylaldehyde

  • Methyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ice-cold distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Step-by-Step Procedure:

  • To a round-bottom flask, add 5-bromosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.1 eq), and dimethylformamide (DMF) to create a stirrable suspension.

  • Slowly add methyl chloroacetate (1.05 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold distilled water to precipitate the crude product.

  • Collect the solid product by filtration and wash thoroughly with water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 5-bromosalicylaldehyde, forming the phenoxide which acts as the nucleophile. It is also inexpensive and easy to handle.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Precipitation in water is an effective method to isolate the organic product from the water-soluble inorganic salts and residual DMF.

Synthesis_Workflow Reactants 5-bromosalicylaldehyde Methyl chloroacetate K₂CO₃ in DMF Reaction Reflux (6-8 hours) Reactants->Reaction Heat Workup Precipitation in ice water Reaction->Workup Cool Purification Filtration & Recrystallization Workup->Purification Product Methyl 5-bromobenzofuran- 2-carboxylate Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following section details the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts, CDCl₃, 400 MHz):

  • δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at the C4 position, appearing as a doublet due to coupling with the C6 proton.

  • δ ~7.5-7.6 ppm (dd, 1H): Aromatic proton at the C6 position, appearing as a doublet of doublets due to coupling with the C4 and C7 protons.

  • δ ~7.4-7.5 ppm (d, 1H): Aromatic proton at the C7 position, appearing as a doublet due to coupling with the C6 proton.

  • δ ~7.3 ppm (s, 1H): Proton on the furan ring at the C3 position.

  • δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.

¹³C NMR (Expected Chemical Shifts, CDCl₃, 100 MHz):

  • δ ~160 ppm: Carbonyl carbon of the ester group.

  • δ ~155-150 ppm: Quaternary carbons of the benzofuran ring system (C2, C3a, C7a).

  • δ ~130-110 ppm: Aromatic carbons (C4, C5, C6, C7). The carbon attached to the bromine (C5) is expected to be in this region.

  • δ ~115 ppm: Carbon of the furan ring (C3).

  • δ ~52 ppm: Methyl carbon of the ester group.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 254 and 256 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[3]

  • [M - OCH₃]⁺: A peak corresponding to the loss of the methoxy group from the ester (m/z = 223/225).

  • [M - COOCH₃]⁺: A peak corresponding to the loss of the entire methyl carboxylate group (m/z = 195/197).

  • Further fragmentation of the benzofuran ring system can also be observed.

Reactivity and Synthetic Applications

This compound is a versatile building block due to the orthogonal reactivity of its two functional groups.

Reactions at the Bromine Atom: Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the molecular diversity accessible from this starting material.

Example: Suzuki-Miyaura Coupling

A microwave-assisted Suzuki-Miyaura coupling of this compound with arylboronic acids has been reported to proceed in high yields.[5]

Protocol for Suzuki-Miyaura Coupling:

  • In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (2.0 eq), and a palladium catalyst (e.g., 0.1 mol% of a suitable Pd(II) complex) in toluene.

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for approximately 20-30 minutes.

  • After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated.

  • The crude product is then purified by column chromatography to yield the 5-arylbenzofuran-2-carboxylate derivative.[5]

Suzuki_Coupling Start Methyl 5-bromobenzofuran- 2-carboxylate Reaction Microwave Heating (150°C, 20-30 min) Start->Reaction Reagents Arylboronic Acid Pd Catalyst Base (Cs₂CO₃) Reagents->Reaction Product Methyl 5-arylbenzofuran- 2-carboxylate Reaction->Product

Caption: Suzuki-Miyaura coupling of this compound.

Reactions at the Ester Group

The methyl ester at the 2-position can be readily transformed into other functional groups, such as amides and alcohols.

Amide Formation: The ester can be converted to an amide by direct aminolysis with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. The latter is generally preferred for its broader substrate scope and milder reaction conditions.

Protocol for Amide Formation (via Carboxylic Acid):

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid (5-bromobenzofuran-2-carboxylic acid) using a base such as sodium hydroxide in a mixture of water and methanol, followed by acidification.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard coupling agent (e.g., HATU, HOBt/EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

Reduction to an Alcohol: The ester can be reduced to the corresponding primary alcohol, (5-bromobenzofuran-2-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as THF.

Application in Drug Discovery: Synthesis of a Vilazodone Intermediate

A prominent example of the utility of the 5-bromobenzofuran scaffold is in the synthesis of the antidepressant drug Vilazodone. A key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is synthesized from a 5-bromobenzofuran precursor.[5][6] This highlights the industrial relevance of this class of compounds.

The synthesis involves a nucleophilic aromatic substitution of the bromine atom with piperazine, followed by transformations of the carboxylate group into a carboxamide. The resulting intermediate is then coupled with another key fragment to complete the synthesis of Vilazodone.[6]

Vilazodone_Intermediate Start 5-Bromobenzofuran- 2-carboxamide Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Piperazine Piperazine Piperazine->Reaction1 Intermediate 5-(Piperazin-1-yl)benzofuran- 2-carboxamide Reaction1->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Indole_Fragment 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Indole_Fragment->Reaction2 Vilazodone Vilazodone Reaction2->Vilazodone

Caption: Synthetic route to Vilazodone involving a key benzofuran intermediate.

Conclusion

This compound is a strategically important building block in organic synthesis. Its well-defined structure and the orthogonal reactivity of its bromo and methyl ester functionalities provide chemists with a versatile platform for the construction of complex molecules. The demonstrated applications in cross-coupling reactions and its relevance in the synthesis of pharmaceuticals like Vilazodone underscore its value to researchers, scientists, and drug development professionals. This guide has provided a detailed overview of its synthesis, characterization, and reactivity, offering a solid foundation for its utilization in innovative research endeavors.

References

  • An investigation of the synthesis of vilazodone. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan, 47(06). [Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • CN105601536A - Vilazodone intermediate preparation method. (n.d.). Google Patents.
  • CN103159749A - Synthesis method for antidepressant drug vilazodone. (n.d.). Google Patents.
  • Methyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1547. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369–1391. [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (2023). Molecules, 28(23), 7780. [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

  • Benzofuran, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Methyl 5-bromofuran-2-carboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Ethyl (5-bromobenzofuran)-2-carboxylate (C11H9BrO3). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. (2023). Molbank, 2023(3), M1623. [Link]

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"discovery and history of benzofuran compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone of medicinal and materials chemistry.[1][2] Its derivatives are ubiquitously found in nature and have been synthesized for a wide array of applications, owing to their diverse biological activities.[3][4][5] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of benzofuran chemistry. We will traverse the initial isolation of its precursors, the seminal synthetic breakthroughs, and the evolution of synthetic methodologies. Furthermore, this guide will illuminate the journey of benzofuran compounds from natural curiosities to indispensable scaffolds in modern drug discovery.

Introduction: The Benzofuran Scaffold - A Cornerstone in Heterocyclic Chemistry

Structure and Significance

The benzofuran scaffold, also known as coumarone, consists of a furan ring fused to a benzene ring. This fusion of an aromatic and a heterocyclic ring imparts a unique electronic and structural profile, making it a "privileged scaffold" in medicinal chemistry. The numbering of the benzofuran ring system starts from the oxygen atom as 1, proceeding around the furan ring to the fusion carbons, and then around the benzene ring.

Prevalence in Natural Products and Pharmaceuticals

Benzofuran derivatives are widespread in the plant kingdom, with many natural products featuring this core structure.[3][6][7] These compounds are commonly isolated from plant families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[3][6] Prominent examples of naturally occurring benzofurans with significant biological activities include Ailanthoidol, known for its antiviral and antioxidant properties, and Machicendiol, traditionally used in the treatment of various ailments.[7][8] The therapeutic potential of benzofuran derivatives is further underscored by their presence in clinically approved drugs like amiodarone, an antiarrhythmic agent, and its structural analogs.[3][6][9]

Overview of Historical Milestones

The journey of benzofuran chemistry began in the late 19th century and has since been marked by significant milestones. The timeline below provides a high-level overview of the key discoveries and developments that have shaped our understanding and application of this important heterocyclic system.

G cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century 1870 1870 First Synthesis of Benzofuran (W.H. Perkin) Early 1900s Early 1900s Isolation of Natural Benzofurans 1870->Early 1900s Mid 1900s Mid 1900s Development of New Synthetic Methods Early 1900s->Mid 1900s Late 1900s Late 1900s Discovery of Bioactive Derivatives (e.g., Amiodarone) Mid 1900s->Late 1900s 2000s-Present 2000s-Present Advanced Catalytic Syntheses (Pd, Cu, Au-catalyzed) Late 1900s->2000s-Present

Caption: A timeline of major milestones in the history of benzofuran chemistry.

The Dawn of Benzofuran: Isolation and Early Synthetic Efforts

Early Encounters: Benzofuran Precursors in Natural Products

Long before the structure of benzofuran was elucidated and its synthesis achieved, chemists were unknowingly working with its derivatives. The history of furan chemistry itself dates back to the work of Scheele and coworkers, who obtained the first furan derivative, pyromucic acid (furan-2-carboxylic acid), through the dry distillation of mucic acid.[10] Furan was later isolated from pinewood.[10] These early explorations into furan chemistry laid the groundwork for understanding the broader family of furan-containing heterocycles, including benzofuran.

The Landmark Synthesis: Perkin's Breakthrough (1870)

The first synthesis of a benzofuran derivative is credited to William Henry Perkin in 1870.[1][2][10][11] This seminal work involved the reaction of a 3-halocoumarin with a base, leading to a ring contraction to form a benzofuran-2-carboxylic acid.[11][12][13] This reaction, now known as the Perkin rearrangement, was a pivotal moment in heterocyclic chemistry and remains a testament to the ingenuity of early organic chemists.

The Perkin rearrangement is a base-catalyzed transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid. The reaction proceeds through an initial base-catalyzed cleavage of the lactone ring of the coumarin.[11][12][13] The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring.[12][13]

G 3-Halocoumarin 3-Halocoumarin Ring Cleavage Ring Cleavage 3-Halocoumarin->Ring Cleavage Base Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Ring Cleavage Phenoxide Intermediate Phenoxide Intermediate Ring Cleavage->Phenoxide Intermediate Intramolecular Attack Intramolecular Attack Phenoxide Intermediate->Intramolecular Attack Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Intramolecular Attack->Benzofuran-2-carboxylic acid

Caption: The mechanistic pathway of the Perkin rearrangement.

While the original experimental conditions used by Perkin were rudimentary by today's standards, the core principles of the reaction remain the same. Modern adaptations, such as the use of microwave irradiation, have significantly improved reaction times and yields.[12][13]

Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

  • Reactants: 3-Bromocoumarin (1 mmol), Sodium Hydroxide (2 mmol), Ethanol (5 mL).

  • Apparatus: Microwave reactor.

  • Procedure:

    • Combine the 3-bromocoumarin, sodium hydroxide, and ethanol in a microwave-safe reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 300W for 5 minutes at a temperature of 79°C.[12]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

  • Expected Outcome: High yield of the corresponding benzofuran-2-carboxylic acid.[12]

The Evolution of Synthetic Strategies: A Journey Through a Century of Innovation

Following Perkin's initial discovery, the field of benzofuran synthesis has seen continuous innovation. The development of new synthetic methods has been driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce a wide range of substituents onto the benzofuran core.

Classical Approaches to Benzofuran Synthesis

In the decades following Perkin's work, a number of other classical methods for benzofuran synthesis were developed. While not as widely used today, these methods are of historical importance and in some cases, still find application.

  • Hantzsch-like Syntheses: While Arthur Hantzsch is more famously associated with the synthesis of pyridines and pyrroles, variations of his synthetic strategies have been applied to the synthesis of other heterocycles.[14][15][16][17][18] These methods typically involve the condensation of an α-halo ketone with a phenolic compound.

  • Reppe Chemistry: The work of Walter Reppe in the mid-20th century on the chemistry of acetylene opened up new avenues for the synthesis of a variety of organic compounds.[19][20] While not a direct method for benzofuran synthesis, Reppe's work on the reactions of alkynes provided precursors and conceptual frameworks that influenced later developments in benzofuran synthesis.

The Modern Era: Catalysis and Efficiency

The latter half of the 20th century and the beginning of the 21st century have witnessed a revolution in benzofuran synthesis, largely driven by the advent of transition metal catalysis.

  • Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has become a powerful tool for the construction of the benzofuran ring. One of the most common approaches involves the coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization.[2] The use of a copper co-catalyst, as in the Sonogashira coupling, is often employed.[2]

  • Copper-Catalyzed Cyclizations: Copper-catalyzed reactions have also emerged as a versatile method for benzofuran synthesis. These reactions often proceed through an intramolecular O-arylation of a suitably substituted precursor.

  • Other Metal-Catalyzed Syntheses: A variety of other metals, including gold, ruthenium, and rhodium, have been shown to catalyze the synthesis of benzofurans through various mechanistic pathways, often involving the activation of alkynes or other unsaturated systems.

Comparative Analysis of Synthetic Methodologies

The table below provides a comparative overview of the key synthetic methods for benzofuran synthesis, highlighting their advantages and limitations.

MethodKey FeaturesAdvantagesLimitations
Perkin Rearrangement Base-catalyzed ring contraction of 3-halocoumarins.Historically significant, good for specific substrates.Limited substrate scope, often requires harsh conditions.
Palladium-Catalyzed Synthesis Coupling of o-halophenols and alkynes.High efficiency, broad substrate scope, good functional group tolerance.Cost of palladium catalyst, potential for catalyst poisoning.
Copper-Catalyzed Synthesis Intramolecular O-arylation.Lower cost catalyst compared to palladium, good for specific cyclizations.Can require higher reaction temperatures.

Benzofuran in Nature and Medicine: A Historical Perspective

The history of benzofuran is not just one of synthetic innovation, but also of the discovery of its profound biological significance.

Early Discoveries of Bioactive Natural Benzofurans

The isolation and characterization of benzofuran-containing natural products have a long history. These compounds are found in a diverse range of plant species and often exhibit potent biological activities.[3][6][7] The discovery of these natural products has provided valuable lead compounds for drug development and has inspired the synthesis of numerous analogs.

The Rise of Benzofuran in Medicinal Chemistry

The recognition of the benzofuran scaffold as a "privileged" structure in medicinal chemistry has led to its incorporation into a wide range of therapeutic agents.[9] Benzofuran derivatives have been investigated for a vast array of pharmacological activities, including:

  • Anticancer[4][21]

  • Antimicrobial[21][22]

  • Anti-inflammatory[3][6]

  • Antioxidant[3][6]

  • Antiviral[4][21]

The development of amiodarone as a potent antiarrhythmic drug is a prime example of the successful application of the benzofuran scaffold in medicine.[3][6][9]

Conclusion: The Enduring Legacy and Future Directions

From its initial synthesis by Perkin over 150 years ago, the field of benzofuran chemistry has evolved dramatically. The journey from a laboratory curiosity to a cornerstone of modern medicinal chemistry is a testament to the enduring importance of this heterocyclic scaffold. The continued development of novel and efficient synthetic methods, coupled with a deeper understanding of the biological activities of benzofuran derivatives, ensures that this remarkable class of compounds will remain at the forefront of scientific research for years to come. Future research will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of new therapeutic applications for this versatile and ever-relevant heterocyclic system.

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A Technical Guide to the Natural Occurrence of Brominated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Brominated benzofurans (BBFs), a class of halogenated heterocyclic compounds, have long been associated with anthropogenic activities, primarily as byproducts of industrial processes and the degradation of brominated flame retardants. However, a growing body of evidence challenges this exclusive association, pointing towards a subtle yet significant natural prevalence, particularly within marine ecosystems. This technical guide provides a comprehensive exploration of the natural occurrence of brominated benzofurans, delineating the biosynthetic pathways of their precursors in marine biota and the analytical methodologies essential for their detection and characterization. We will delve into the enzymatic machinery employed by marine organisms to produce a diverse array of brominated compounds, which can serve as precursors to BBFs, and present a validated protocol for their analysis in environmental matrices. This guide is intended to be a critical resource for researchers investigating the environmental fate of halogenated compounds, scientists exploring novel natural products, and professionals in drug development seeking to understand the bioactivity and potential applications of these unique molecules.

Introduction: The Dual Origin of Brominated Benzofurans

Polybrominated dibenzofurans (PBDFs) and their structural relatives are compounds of significant environmental and toxicological concern. For decades, the scientific consensus has been that these compounds are not known to occur naturally and are primarily unwelcome byproducts of industrial synthesis and combustion processes involving brominated flame retardants (BFRs)[1]. The presence of PBDFs has been reported in fly ash and flue gas from various types of incinerators, indicating their formation during thermal processes[1].

However, this perspective is evolving. Research into the vast chemical diversity of marine ecosystems has uncovered a plethora of naturally produced organobromine compounds. The formation of tribromodibenzo-p-dioxins (TrBDDs) and tetrabromodibenzo-p-dioxins (TeBDDs) in the marine environment through natural processes is now well-established, with reactive bromophenols and hydroxylated polybrominated diphenyl ethers (PBDEs) implicated as precursors[2]. While the direct enzymatic production of brominated benzofurans in organisms is yet to be definitively proven, the widespread biosynthesis of their potential precursors in marine life strongly suggests a natural contribution to the environmental load of these compounds. This guide will navigate the evidence for these natural pathways, from the organisms that create the building blocks to the methods used to identify them.

Natural Sources of Brominated Compounds: A Marine Perspective

The marine environment is a rich reservoir of bromine, providing a unique ecological niche for the evolution of biochemical pathways that utilize this halogen. A vast number of brominated natural products have been isolated from marine organisms, ranging from simple phenols to complex alkaloids[3].

Marine Invertebrates: Sponges as Master Chemists

Marine sponges, particularly those of the order Verongida, are prolific producers of brominated secondary metabolites[4][5]. The genus Aplysina is renowned for its production of a significant series of brominated derivatives of tyrosine[4]. These compounds are believed to serve as a chemical defense mechanism for these sessile organisms[5]. The structural diversity of these metabolites is vast, and while they are not brominated benzofurans themselves, their di- and tri-brominated phenolic structures represent plausible precursors for environmental transformation into more complex heterocyclic systems.

Marine Bacteria: The Genetic Basis of Bromination

The ultimate source of many brominated compounds found in larger marine organisms may, in fact, be their symbiotic microbial communities. Marine bacteria have been identified as producers of PBDEs, which are known precursors to PBDFs[3]. The discovery of the bmp (brominated marine pyrroles/phenols) biosynthetic gene locus in marine bacteria provides a genetic and molecular foundation for understanding the production of these compounds[3]. This discovery is pivotal, as it unifies the biosynthesis of both bromophenols and bromopyrroles, common motifs in marine natural products.

The enzymatic machinery in these bacteria includes novel brominases that exhibit decarboxylative-halogenation activity, a previously unknown mechanism among halogenating enzymes[3]. This underscores the unique adaptations of marine microorganisms to their halogen-rich environment.

Table 1: Examples of Naturally Occurring Brominated Compounds in Marine Organisms

Compound ClassSpecific ExamplesSource Organism(s)Citation(s)
Bromotyrosine Derivatives Aeroplysinin-1, Fistularin-3Sponges (e.g., Aplysina genus)[4][6]
Polybrominated Diphenyl Ethers (PBDEs) Hydroxylated and Methoxylated BDEsMarine Bacteria, Sponges[2][3]
Brominated Pyrroles Various Polybrominated BipyrrolesMarine Bacteria[3]
Brominated Alkaloids Psammaplysin H, IanthelliformisaminesSponges (e.g., Pseudoceratina, Ianthella)[7]

Biosynthetic Pathways of Brominated Precursors

The natural formation of brominated benzofurans is likely a two-step process: the biosynthesis of brominated phenolic precursors, followed by their subsequent environmental or biological conversion. The key to this process lies in the enzymatic machinery capable of incorporating bromine atoms onto aromatic rings.

Vanadium-dependent haloperoxidases are a key class of enzymes found in marine algae and fungi that catalyze the oxidation of halides (Br⁻, Cl⁻, I⁻) by hydrogen peroxide, leading to the halogenation of organic substrates. In the context of brominated benzofuran precursors, these enzymes are capable of brominating phenolic compounds, creating the necessary building blocks.

The discovery of the bmp gene cluster in marine bacteria has illuminated a more specific pathway. This cluster encodes for a suite of enzymes, including a flavin-dependent halogenase, which are responsible for the synthesis of polybrominated aromatic compounds. The process begins with common metabolic precursors, such as amino acids (e.g., proline for pyrroles, tyrosine for phenols), which are then acted upon by a cascade of enzymes that build the core structure and subsequently halogenate it.

Diagram: Conceptual Biosynthetic Pathway for a Brominated Phenolic Precursor

Biosynthetic Pathway cluster_0 Cellular Metabolism cluster_1 BMP Enzyme Cascade cluster_2 Environmental Transformation Precursor Aromatic Amino Acid (e.g., Tyrosine) Intermediate Phenolic Intermediate Precursor->Intermediate Biosynthesis Halogenase Flavin-Dependent Brominase (Bmp2) Intermediate->Halogenase Brominated_Product Mono/Di-Brominated Phenol Halogenase->Brominated_Product Bromination Oxidative_Coupling Oxidative Coupling (Enzymatic or Abiotic) Brominated_Product->Oxidative_Coupling Precursor BBF Brominated Benzofuran (Potential Product) Oxidative_Coupling->BBF

Caption: Conceptual workflow from a precursor amino acid to a brominated benzofuran.

Analytical Methodologies for the Detection of Brominated Benzofurans

The analysis of brominated benzofurans in environmental samples is challenging due to their typically low concentrations and the complexity of the sample matrices. A robust analytical workflow is crucial for accurate detection and quantification.

Experimental Protocol: Extraction and Analysis from Marine Sediment

This protocol outlines a standard approach for the determination of brominated benzofurans in a complex environmental matrix.

1. Sample Preparation and Extraction: a. Collect sediment samples and freeze-dry to remove water. b. Homogenize the dried sediment by grinding and sieving. c. Spike the sample with a surrogate standard (e.g., ¹³C-labeled PBDF) for recovery correction. d. Perform Soxhlet extraction for 18-24 hours using a 1:1 mixture of hexane and dichloromethane. This is a well-established method for exhaustive extraction of persistent organic pollutants from solid matrices[8].

2. Extract Clean-up: a. Concentrate the raw extract using a rotary evaporator. b. The clean-up step is critical to remove interfering compounds. A multi-layer silica gel column is often employed. The column can be packed with layers of neutral, acidic, and basic silica gel, topped with anhydrous sodium sulfate to remove any residual water. c. Elute the sample through the column with hexane, followed by a mixture of hexane and dichloromethane. The different polarities of the solvents help to separate the target analytes from lipids and other interferences.

3. Instrumental Analysis: a. Further concentrate the cleaned extract to a final volume of approximately 100 µL. b. Add an internal standard for quantification. c. Analyze the extract using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). This technique provides the high sensitivity and selectivity required for identifying and quantifying trace levels of these compounds[9][10]. d. Use selected ion monitoring (SIM) to target the specific mass-to-charge ratios of the brominated benzofuran congeners of interest.

4. Quality Assurance/Quality Control (QA/QC): a. Analyze procedural blanks to check for contamination during the sample preparation process. b. Analyze matrix spikes to assess the method's accuracy and recovery. c. Use certified reference materials (CRMs) to validate the overall method performance.

Diagram: Analytical Workflow for BBF Detection

Analytical Workflow Start Sediment Sample Collection FreezeDry Freeze-Drying & Homogenization Start->FreezeDry Spike1 Spike with Surrogate Standard FreezeDry->Spike1 Soxhlet Soxhlet Extraction (Hexane/DCM) Spike1->Soxhlet Concentrate1 Concentration Soxhlet->Concentrate1 Cleanup Multi-layer Silica Gel Cleanup Concentrate1->Cleanup Concentrate2 Final Concentration & Internal Standard Addition Cleanup->Concentrate2 Analysis HRGC-HRMS Analysis Concentrate2->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Step-by-step workflow for the analysis of brominated benzofurans in sediment.

Conclusion and Future Research Directions

While the natural occurrence of brominated benzofurans is not as direct as that of many other marine natural products, the evidence strongly supports their formation from naturally biosynthesized precursors. The marine environment, with its high bromine content and unique biodiversity, is a key focus area for this research. Marine sponges and bacteria, in particular, produce a wide array of brominated phenols and related compounds that can undergo environmental transformation to form brominated benzofurans.

Future research should focus on several key areas:

  • Direct Evidence: Efforts should be made to isolate and identify brominated benzofurans directly from marine organisms or their surrounding environment, away from known anthropogenic sources.

  • Enzymatic Conversion: Investigating whether marine organisms possess the enzymatic machinery to convert brominated phenolic precursors into benzofuran structures.

  • Environmental Transformation Studies: Conducting controlled laboratory experiments to study the abiotic transformation of known naturally produced brominated compounds into brominated benzofurans under environmentally relevant conditions (e.g., UV light, presence of reactive oxygen species).

  • Toxicological Significance: Assessing the toxicological profiles of naturally occurring brominated benzofurans and comparing them to their anthropogenic counterparts.

A deeper understanding of the natural biogeochemical cycle of bromine and the formation of compounds like brominated benzofurans is essential for accurate environmental risk assessment and may also unveil novel bioactive compounds with potential applications in medicine and biotechnology.

References

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  • Zheng, M., et al. (2021). Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans. Environment International, 152, 106450. Available at: [Link]

  • van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences, 133(2), 197-208. Available at: [Link]

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  • ResearchGate. (n.d.). Occurrence of polybrominated dibenzo-p-dioxins, dibenzofurans (PBDD/Fs) and polybrominated diphenyl ethers (PBDEs) in pilot whales (Globicephala melas) caught around the Faroe Islands. Available at: [Link]

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A Toxicological Framework for the Preclinical Assessment of Methyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Data Gap

Methyl 5-bromobenzofuran-2-carboxylate is a halogenated heterocyclic compound recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and materials.[1] As with any novel chemical entity destined for further development, a thorough understanding of its toxicological profile is not just a regulatory requirement but a fundamental pillar of responsible science.

This guide addresses the current landscape for this compound, which is characterized by a notable absence of comprehensive, publicly available toxicological data. Rather than presenting a simple data sheet, this document is structured as a strategic framework. It provides the scientific rationale and detailed methodologies for a tiered toxicological evaluation. Authored from the perspective of a senior application scientist, this guide explains the causality behind experimental choices, grounding its recommendations in established principles of toxicology and data from structurally related compounds.

Initial Hazard Identification: Learning from Structural Analogs

In the absence of direct data, a primary step in toxicological assessment is to examine the profile of the core chemical scaffold and related analogs. The toxicology of the parent benzofuran ring system and other substituted benzofurans provides critical insights into the potential hazards of this compound.

GHS Classification and Acute Toxicity Precedent

The European Chemicals Agency (ECHA) C&L Inventory provides a preliminary hazard classification for this compound based on notifications. This serves as our starting point for risk assessment.[2]

Hazard ClassHazard StatementGHS ClassificationSource
Acute Toxicity, OralH302: Harmful if swallowedWarning[2]
Acute Toxicity, DermalH312: Harmful in contact with skinWarning[2]
Acute Toxicity, InhalationH332: Harmful if inhaledWarning[2]

This classification suggests that the compound has the potential for moderate acute toxicity through all major routes of exposure.

The Benzofuran Scaffold: A History of Hepato- and Nephrotoxicity

Studies on the unsubstituted 2,3-benzofuran ring system have established the liver and kidneys as primary target organs for toxicity. Animal studies involving oral administration of 2,3-benzofuran resulted in observable liver damage, including hepatocyte necrosis, and kidney damage.[3][4] This toxicity is often linked to metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[3]

Furthermore, research into psychoactive benzofuran derivatives, such as 5-(2-aminopropyl)benzofuran (5-APB), has reinforced the potential for hepatotoxicity. In vitro studies using human liver cell models (HepaRG and HepG2) and primary rat hepatocytes demonstrated that these compounds induce concentration-dependent cell death, with evidence pointing to the involvement of CYP450 metabolism in their toxic effects.[5][6]

Oxidative Stress Potential of Brominated Aromatics

The presence of a bromine atom on the benzofuran ring is also a key consideration. Halogenated aromatic compounds can be metabolically activated to form reactive intermediates that induce oxidative stress. A study on a different complex bromobenzofuran derivative administered to rats demonstrated a significant induction of oxidative stress.[7][8] This was evidenced by a decrease in serum levels of antioxidant vitamins (A, C, E) and an increase in malondialdehyde (MDA), a marker of lipid peroxidation.[7][8] This suggests a plausible mechanism of toxicity for this compound involving the generation of reactive oxygen species (ROS).

Based on this analog data, a robust toxicological assessment of this compound must prioritize the evaluation of:

  • Basal Cytotoxicity: Its general effect on cell viability.

  • Hepatotoxicity: Its potential to damage liver cells, including the role of metabolic activation.

  • Genotoxicity: Its potential to cause DNA mutations.

  • Oxidative Stress: Its capacity to disrupt the cellular redox balance.

A Tiered Approach to Toxicological Evaluation

A tiered, or hierarchical, testing strategy is the most efficient and ethical approach to characterizing the toxicology of a new chemical entity. This strategy begins with computational and simple in vitro assays and progresses to more complex biological systems only when necessary, in alignment with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

G cluster_0 Tier 1: In Silico & Physicochemical Analysis cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Screening (If Warranted) cluster_3 Endpoint: Risk Assessment in_silico In Silico Modeling (QSAR, Read-Across) physchem Physicochemical Properties (Solubility, LogP) cytotox Basal Cytotoxicity (e.g., Neutral Red Uptake) in_silico->cytotox Inform Assay Design hepato Hepatotoxicity (HepaRG Cells) geno Genotoxicity (Ames Test - OECD 471) ox_stress Oxidative Stress (ROS/GSH Assays) in_vivo Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure) risk Integrated Hazard Profile & Risk Assessment cluster_1 cluster_1 cluster_1->in_vivo Guide Dose Selection cluster_1->risk Provide Mechanistic Data cluster_2 cluster_2 cluster_2->risk Provide Systemic Data

Caption: Tiered toxicological evaluation workflow.

Tier 1: In Silico & Physicochemical Characterization

The initial tier involves no biological testing and focuses on computational prediction and physical characterization.

  • Objective: To predict potential toxicities and understand the compound's behavior in biological systems.

  • Methodologies:

    • Quantitative Structure-Activity Relationship (QSAR): Utilize computational models to predict various toxicological endpoints (e.g., mutagenicity, carcinogenicity, hepatotoxicity) based on the molecule's chemical structure.[9][10][11]

    • Expert Systems: Employ rule-based systems (e.g., DEREK Nexus, HazardExpert) that contain structural alerts for known toxicants.[12]

    • Physicochemical Analysis: Experimentally determine aqueous solubility, LogP (octanol-water partition coefficient), and stability. These parameters are critical for designing and interpreting subsequent in vitro and in vivo studies.

Tier 2: In Vitro Screening Battery

This tier constitutes the core of the initial safety assessment, using cell-based assays to investigate specific mechanisms of toxicity.

  • Rationale: To establish a baseline concentration range of toxicity across a standard cell line. This data is used to inform the dose selection for more specific assays. The Neutral Red Uptake (NRU) assay is a widely used and validated method.

  • Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

    • Cell Culture: Plate Balb/c 3T3 cells (or a similar standard fibroblast cell line) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

    • Dosing: Prepare a dilution series of this compound in culture medium. The concentration range should be wide (e.g., from 0.1 µM to 1000 µM). Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sodium Dodecyl Sulfate).

    • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

    • Neutral Red Staining: Remove the dosing medium and wash the cells with PBS. Add medium containing neutral red dye (a vital stain that accumulates in the lysosomes of viable cells) and incubate for 3 hours.

    • Extraction & Measurement: Wash the cells, then add a destain solution (e.g., ethanol/acetic acid) to extract the dye from the lysosomes. Measure the absorbance of the extracted dye at ~540 nm using a plate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits neutral red uptake by 50%). This data can be used to estimate a starting dose for acute oral toxicity tests as described in OECD Guidance Document 129.[13]

  • Rationale: Based on the known toxicity of the benzofuran scaffold, assessing hepatotoxicity is critical. The human-derived HepaRG cell line is an ideal model as it is capable of differentiating into hepatocyte-like cells that express key drug-metabolizing enzymes (CYP450s), providing a metabolically competent system.[2][4][5]

  • Experimental Protocol: Cytotoxicity in Differentiated HepaRG Cells

    • Cell Differentiation: Culture and differentiate HepaRG cells according to established protocols, which typically takes 4 weeks, to obtain a mixed culture of hepatocyte-like and biliary-like cells.[2]

    • Dosing: Expose the differentiated HepaRG cultures to a concentration range of this compound for 24 or 48 hours. The concentration range should be informed by the basal cytotoxicity results.

    • Viability Assessment: Measure cell viability using a method that assesses cell membrane integrity (e.g., LDH release assay) or metabolic activity (e.g., MTT or resazurin reduction assay).

    • Data Analysis: Determine the IC50 value in this metabolically active system. A significantly lower IC50 in HepaRG cells compared to a non-metabolically active cell line (like the 3T3 cells) would suggest that metabolites of the compound are more toxic than the parent molecule.

G cluster_liver Hepatocyte cluster_stress Cellular Damage Pathways Parent This compound CYP450 Phase I Metabolism (CYP450 Enzymes) Parent->CYP450 Metabolite Reactive Metabolite (e.g., Epoxide, Quinone) CYP450->Metabolite Bioactivation GSH GSH Depletion Metabolite->GSH Covalent Binding ROS ROS Increase Metabolite->ROS Redox Cycling Damage Macromolecular Damage (Lipids, Proteins, DNA) GSH->Damage ROS->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: Potential mechanism of benzofuran-induced hepatotoxicity.

  • Rationale: To assess the mutagenic potential of the compound. The bacterial reverse mutation test, or Ames test, is a regulatory-standard initial screen for genotoxicity. It evaluates the ability of a chemical to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • Experimental Protocol: Ames Test (OECD 471)

    • Strains: Use a standard set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA pKM101).[14]

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[15] This is crucial, as many genotoxic compounds are only mutagenic after metabolic activation.

    • Methodology: Perform the test using either the plate incorporation or pre-incubation method. Briefly, the tester strains, the test compound at several concentrations, and the S9 mix (if used) are combined and plated on a minimal agar medium.

    • Scoring: After incubation for 48-72 hours, count the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium).

    • Interpretation: A compound is considered mutagenic if it causes a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count in one or more strains.[15][16]

  • Rationale: To investigate the hypothesis, derived from analog data, that the compound may induce oxidative stress. This can be assessed by measuring the generation of reactive oxygen species (ROS) or the depletion of cellular antioxidants like glutathione (GSH).[17]

  • Experimental Protocol: Cellular ROS Detection

    • Cell System: Use a relevant cell line, such as HepaRG or A549 (human lung epithelial cells), given the inhalation hazard.

    • Dosing: Treat cells with the compound at non-cytotoxic to mildly cytotoxic concentrations for a short period (e.g., 1-6 hours).

    • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'–dichlorofluorescin diacetate (DCFDA). DCFDA is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.

    • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence compared to the vehicle control indicates an increase in intracellular ROS.[18]

    • Confirmation: To confirm the mechanism, co-incubation with an antioxidant like N-acetylcysteine (NAC) should attenuate the ROS-induced fluorescence.

Tier 3: In Vivo Acute Toxicity Screening
  • Rationale: If the results from Tier 1 and 2 suggest significant toxicity, or if further development requires an in vivo starting point, a limited acute oral toxicity study may be warranted. The OECD 420 Fixed Dose Procedure is designed to estimate acute toxicity with fewer animals and less suffering compared to the classical LD50 test.[3][19][20]

  • Methodology Outline: OECD Test Guideline 420

    • Animal Model: Typically performed in female rats.[7]

    • Procedure: The test involves a stepwise procedure using fixed doses (5, 50, 300, 2000 mg/kg).[19] The starting dose is selected based on all available data, including in vitro cytotoxicity results.[3]

    • Endpoint: The primary endpoint is the observation of clear signs of toxicity at a given dose, rather than mortality.[21] Animals are observed for 14 days for signs of toxicity, and body weight changes are recorded.[3]

    • Classification: The results allow for the classification of the substance into a GHS acute toxicity hazard category.[19]

Conclusion: Synthesizing a Comprehensive Hazard Profile

The toxicological assessment of a novel chemical entity like this compound is a process of methodical, evidence-based investigation. In the absence of direct data, a strategy built upon the known hazards of structural analogs provides a scientifically sound foundation.

The tiered framework outlined in this guide—progressing from in silico predictions to a targeted in vitro battery focused on hepatotoxicity, genotoxicity, and oxidative stress, and culminating in a potential limited in vivo study—offers a comprehensive and resource-efficient path to understanding the compound's hazard profile. The data generated through these validated protocols will enable researchers and drug development professionals to make informed decisions, manage potential risks, and advance their work with a commitment to safety and scientific integrity.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Carvalho, M., et al. (2020). Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models. Archives of Toxicology, 94(2), 609–629. [Link]

  • Dias da Silva, D., et al. (2019). Insights into benzo fury toxicity: 5-(2-aminopropyl)benzofuran and 6-(2-aminopropyl)benzofuran disrupt oxidative, energetic and mitochondrial homeostasis of hepatocytes in vitro. Lisbon Addictions Conference. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for 2,3-Benzofuran. [Link]

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Methyl 5-bromobenzofuran-2-carboxylate: A Keystone Starting Material for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzofuran Scaffold

In the landscape of modern medicinal chemistry and materials science, the benzofuran nucleus stands out as a "privileged scaffold."[1][2] This heterocyclic motif, consisting of a fused benzene and furan ring, is a cornerstone in a vast array of natural products and synthetic compounds with significant biological activities.[3][4] Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6][7] Their utility also extends to materials science, where they serve as building blocks for organic semiconductors and fluorescent sensors.[8][9]

Within this critical class of compounds, Methyl 5-bromobenzofuran-2-carboxylate (CAS No: 26028-36-4) has emerged as a particularly versatile and powerful starting material.[8][10] Its structure is strategically functionalized: the bromine atom at the C5 position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the methyl ester at the C2 position can be readily modified, allowing for diverse derivatization pathways. This guide provides an in-depth technical overview of the synthesis and application of this compound, offering field-proven insights and detailed protocols for researchers in drug development and synthetic chemistry.

PropertyValue
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.07 g/mol
CAS Number 26028-36-4
Appearance Off-white to light yellow solid
Boiling Point 314.7±22.0 °C (Predicted)
Density 1.589 g/cm³ (Predicted)

Part 1: Synthesis of the Starting Material

The accessibility of a starting material is paramount to its utility. This compound can be reliably synthesized via a one-pot cyclization reaction. The most common and efficient approach involves the reaction of 5-bromosalicylaldehyde with a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate, in the presence of a base.[11][12]

The causality behind this choice of reagents lies in the tandem reaction sequence. The base, typically potassium carbonate, first facilitates the O-alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde by the methyl haloacetate. The subsequent intramolecular condensation (Perkin-like reaction) between the newly formed ether intermediate and the aldehyde group, followed by dehydration, efficiently constructs the furan ring, yielding the stable benzofuran core.

Start 5-Bromosalicylaldehyde + Methyl Chloroacetate Base K₂CO₃ in DMF or Ethyl Methyl Ketone Start->Base Add Reagents Reaction Reflux (6-10 h) Base->Reaction Initiate Reaction Workup Aqueous Workup (Ice-cold Water) Reaction->Workup Quench & Isolate Purification Column Chromatography Workup->Purification Purify Crude Product Product Methyl 5-bromobenzofuran- 2-carboxylate Purification->Product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound[11][13]
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromosalicylaldehyde (1.0 eq.), potassium carbonate (K₂CO₃, 1.1-1.5 eq.), and a suitable solvent such as dimethylformamide (DMF) or ethyl methyl ketone.

  • Addition: Add methyl chloroacetate (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-cold distilled water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product. If necessary, purify further by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The C5-Br bond serves as an ideal electrophilic partner for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of a diverse library of complex molecules.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most utilized transformation for this starting material, enabling the synthesis of 5-arylbenzofuran derivatives.[13] These products are of high interest due to their prevalence in anticancer agents and other biologically active molecules.[7] The reaction couples the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base.

The choice of catalyst and base is critical for achieving high yields. Modern palladium complexes with specialized phosphine ligands are often employed to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Start Methyl 5-bromobenzofuran- 2-carboxylate (1 eq.) + Arylboronic Acid (1.2 eq.) Catalyst Pd(II) Precatalyst (e.g., Pd(PPh₃)₄) or Pd-complex (0.1-5 mol%) Start->Catalyst Reactants Base Base (e.g., Cs₂CO₃, K₃PO₄) Solvent (e.g., Toluene, Dioxane) Catalyst->Base Catalyst System Reaction Heat (Thermal or Microwave) Inert Atmosphere (N₂ or Ar) Base->Reaction Reaction Conditions Product Methyl 5-arylbenzofuran- 2-carboxylate Reaction->Product Yields >90%

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[14][15]
  • Setup: In a microwave reaction vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., 2-quinolinealdoxime-Pd(II)-complex, 0.1 mol%).

  • Solvent: Add toluene (3 mL) to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate with microwave heating (e.g., 200 W) at 150 °C for 20-30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter to remove inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 20 mL) and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford the 5-arylbenzofuran-2-carboxylate product.

Table of Representative Suzuki Coupling Reactions [13][14]

Arylboronic AcidTime (min)Yield (%)
Phenylboronic acid2397
4-Chlorophenylboronic acid2596
4-Methoxyphenylboronic acid2595
4-(Trifluoromethyl)phenylboronic acid3094
Thiophen-3-ylboronic acid2592
Mizoroki-Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction provides a pathway to vinyl-substituted benzofurans by coupling the starting material with alkenes like styrenes or acrylates.[15] This transformation is valuable for creating extended conjugated systems relevant in materials science and for synthesizing precursors to pharmacologically active compounds. While not as commonly cited for this specific substrate as the Suzuki coupling, the principles are directly applicable. The reaction typically requires a palladium catalyst, a base (often an organic amine like triethylamine), and sometimes a phosphine ligand.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position, forming a C(sp²)-C(sp) bond.[16] This is a powerful method for synthesizing precursors for more complex heterocyclic systems, ligands, and functional materials.[17][18] The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine that can also act as the solvent.

Experimental Protocol: General Sonogashira Coupling[18]
  • Setup: To a degassed solution of this compound (1.0 eq.) in a mixture of THF and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 eq.) and copper(I) iodide (CuI, 0.3 eq.).

  • Addition: Add the terminal alkyne (1.0 eq.) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 16-24 hours under an inert atmosphere.

  • Workup and Purification: Upon completion, concentrate the solvent and purify the residue via column chromatography to yield the 5-alkynylbenzofuran product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[19] Applying this reaction to this compound allows for the direct synthesis of 5-aminobenzofuran derivatives.[20] These compounds are important intermediates for agrochemicals and pharmaceuticals, particularly those targeting G-protein coupled receptors.[20][21] The reaction requires a palladium catalyst, a specialized phosphine ligand (such as XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide.[9][20]

Start Methyl 5-bromobenzofuran- 2-carboxylate (1.0 eq.) + Primary/Secondary Amine (1.2 eq.) Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Start->Catalyst Reactants Base Base (e.g., KOtBu, NaOtBu) Solvent (e.g., Toluene, Dioxane) Catalyst->Base Catalyst System Reaction Heat (e.g., 90-110 °C) Inert Atmosphere (N₂ or Ar) Base->Reaction Reaction Conditions Product Methyl 5-(amino)benzofuran- 2-carboxylate Reaction->Product

Caption: Workflow for Buchwald-Hartwig amination.

Part 3: Derivatization of the C2-Ester Group

Beyond the C5-Br position, the methyl ester at C2 offers another site for synthetic elaboration, adding a layer of strategic depth.

  • Saponification: The ester can be easily hydrolyzed to the corresponding 5-bromobenzofuran-2-carboxylic acid using a base like NaOH or KOH.[22][23] This carboxylic acid is a key intermediate for forming amides (via coupling with amines) or other esters.

  • Amidation/Hydrazide Formation: The ester can be directly converted to 5-bromobenzofuran-2-carbohydrazide by reacting it with hydrazine hydrate.[24] This hydrazide is a versatile building block for synthesizing various five-membered heterocycles like pyrazoles and oxadiazoles.

  • Click Chemistry: The carboxylic acid can be esterified with propargyl alcohol. The resulting terminal alkyne is a substrate for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form 1,2,3-triazole derivatives, which have shown promising antimicrobial activity.[25]

Conclusion: A Versatile Scaffold for Innovation

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its dual functionality at the C2 and C5 positions allows for a modular and highly efficient approach to building molecular complexity. The palladium-catalyzed reactions at the C5-bromo position provide robust and high-yielding pathways to C-C and C-N coupled products, while the C2-ester allows for a wide range of subsequent functional group interconversions. As researchers continue to explore the chemical space around the benzofuran core, the utility of this powerful starting material is set to expand, paving the way for the discovery of novel therapeutics and advanced materials.

References

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Introduction: The Role of a Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Comprehensive Characterization of Methyl 5-bromobenzofuran-2-carboxylate

This compound is a pivotal intermediate in the field of medicinal chemistry and materials science. Its rigid benzofuran core, functionalized with both an electron-withdrawing ester and a synthetically versatile bromine atom, makes it an ideal scaffold for constructing complex molecular architectures. The benzofuran nucleus is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting anticancer, anti-inflammatory, and neurological activities.

Given its significance as a precursor, the unambiguous confirmation of its identity, purity, and stability is not merely a procedural formality but a critical prerequisite for any successful research and development campaign. A poorly characterized starting material can compromise reaction yields, introduce confounding variables in biological assays, and ultimately lead to the failure of late-stage clinical candidates.

This guide provides a comprehensive framework for the definitive characterization of this compound, moving beyond simple data acquisition to a holistic understanding of the molecule's analytical signature. We will explore the causality behind our choice of techniques and delve into the interpretation of the resulting data, ensuring a self-validating system of analysis.

Molecular Identity and Physicochemical Properties

The first step in characterization is to document the fundamental properties of the molecule. These data serve as the primary reference points for all subsequent analyses.

PropertyValueSource
IUPAC Name methyl 5-bromo-1-benzofuran-2-carboxylate[1]
CAS Number 26028-36-4[1]
Molecular Formula C₁₀H₇BrO₃[1]
Molecular Weight 255.06 g/mol [1]
Predicted Boiling Point 314.7 ± 22.0 °C[2]
Predicted Density 1.589 g/cm³[2]
Melting Point Literature value not readily available.

Note on Melting Point: The absence of a consistently reported experimental melting point in the literature is not uncommon for specialized synthetic intermediates. Its determination is a crucial, primary indicator of purity.

Protocol: Melting Point Determination
  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Analysis: The sample is heated at a ramp rate of 1-2 °C per minute near the expected melting point.

  • Reporting: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Contextual Synthesis: Understanding Potential Impurities

To effectively characterize a compound, one must understand its synthetic origin. A common and efficient route to this class of molecules involves the reaction of 5-bromosalicylaldehyde with a haloacetate ester in the presence of a base.[3][4] This knowledge informs our analytical strategy, allowing us to anticipate potential impurities such as unreacted starting materials or side-products.

Synthesis_Workflow SM1 5-Bromosalicylaldehyde Reaction Cyclization/ Esterification SM1->Reaction SM2 Methyl Bromoacetate SM2->Reaction Base K₂CO₃ or Cs₂CO₃ in DMF/Acetonitrile Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Methyl 5-bromobenzofuran- 2-carboxylate Purification Recrystallization or Column Chromatography Workup->Purification Purification->Product

Caption: A typical synthetic workflow for this compound.

Spectroscopic Elucidation: The Definitive Fingerprint

Spectroscopy provides the most definitive, non-destructive evidence of molecular structure. Each technique probes different aspects of the molecule's constitution, and together they create an irrefutable identity profile.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the gold standard for confirming molecular weight. For a halogenated compound like this, it offers an additional layer of validation. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "M/M+2" pattern) of nearly equal intensity, separated by two mass units. This isotopic signature is a powerful diagnostic tool.

Expected Data:

Ion/FragmentExpected m/zInterpretationSource
[M]⁺ (with ⁷⁹Br)254Molecular Ion[1]
[M+2]⁺ (with ⁸¹Br)256Molecular Ion Isotope Peak[1]
[M-OCH₃]⁺223 / 225Loss of the methoxy group from the ester[1]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: 1 µL injection with a split ratio (e.g., 50:1).

    • Temperature Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Verify the retention time for the main peak. Examine the mass spectrum of this peak to confirm the molecular ion cluster at m/z 254/256 and the presence of key fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number of unique carbon environments.

Expected ¹H NMR Data (400 MHz, CDCl₃): While a public spectrum with full assignment is not available, the structure allows for a robust prediction. There are 4 distinct proton signals expected: a singlet for the furan proton, two doublets and a doublet of doublets for the aromatic protons, and a singlet for the methyl ester protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.95Singlet (s)3H
H-3 (Furan)~7.40Singlet (s)1H
H-4, H-6, H-7 (Aromatic)7.45 - 7.80m (dd, d, d)3H total
  • Rationale: The methyl protons are deshielded by the adjacent ester oxygen, appearing around 3.9-4.0 ppm. The furan proton (H-3) is a singlet as it has no adjacent protons. The aromatic protons (H-4, H-6, H-7) will show characteristic splitting patterns based on their ortho and meta couplings. H-7 will likely be the most downfield signal due to its proximity to the bromine atom.

Expected ¹³C NMR Data (100 MHz, CDCl₃): The molecule has 10 carbon atoms, all in unique chemical environments, and thus should display 10 distinct signals.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-OCH₃50 - 55
Aromatic/Furan C-Br115 - 120
Aromatic/Furan C-H110 - 135
Aromatic/Furan Quaternary C145 - 155
Ester C=O158 - 162

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Reference the spectra to TMS (0.00 ppm). Integrate the proton signals and analyze their chemical shifts and coupling constants to confirm the proposed structure. Count the signals in the carbon spectrum to ensure all 10 carbons are accounted for.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The ester group, the aromatic ring, and the ether linkage of the benzofuran system all have characteristic vibrational frequencies.

Expected IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic/Furan
~2950C-H StretchMethyl (-OCH₃)
~1720-1735C=O StretchEster Carbonyl
~1600, ~1450C=C StretchAromatic Ring
~1250, ~1100C-O StretchEster and Furan Ether
Below 850C-Br StretchAryl Halide

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the molecule's identity. The most crucial peaks to observe are the strong ester carbonyl (C=O) stretch and the C-O stretches in the fingerprint region.

Purity Assessment: Chromatographic Verification

Expertise & Causality: While spectroscopy confirms identity, chromatography is essential for quantifying purity. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, capable of separating the target compound from residual starting materials, intermediates, and side products.

Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a solution of the sample in acetonitrile at ~0.5 mg/mL.

  • Data Analysis: The purity is calculated based on the relative area percentage of the main peak. A high-purity sample should exhibit a single major peak with an area >98%.

Integrated Characterization Workflow

A robust characterization strategy is not a linear process but an integrated workflow where each result validates the others. This ensures the highest level of confidence in the material's quality.

Characterization_Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation Start Received Sample: Methyl 5-bromobenzofuran- 2-carboxylate Purity HPLC Purity Analysis (>98%?) Start->Purity MP Melting Point (Sharp Range?) Purity->MP Yes Fail Repurify or Reject Batch Purity->Fail No MS Mass Spectrometry (Confirm MW & Isotope Pattern) MP->MS Yes MP->Fail No IR FT-IR Spectroscopy (Confirm Functional Groups) MS->IR NMR 1H & 13C NMR (Confirm C-H Framework) IR->NMR Final Fully Characterized Material Released NMR->Final

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion

The characterization of this compound is a multi-faceted process that relies on the synergistic application of chromatographic and spectroscopic techniques. By following the protocols and interpretive logic outlined in this guide, researchers can establish a definitive analytical profile for this key synthetic intermediate. This rigorous approach ensures the integrity of the material, providing a solid and trustworthy foundation for its use in the synthesis of next-generation pharmaceuticals and advanced materials.

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  • ResearchGate. (2021). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. Retrieved from [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Retrieved from [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

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  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

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An In-depth Technical Guide to the Isomers of Methyl Bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methyl bromobenzofuran-2-carboxylate scaffold is a cornerstone in medicinal chemistry and drug development, offering a versatile platform for the synthesis of a wide array of biologically active molecules.[1][2][3][4] This technical guide provides a comprehensive exploration of the key positional isomers of methyl bromobenzofuran-2-carboxylate, focusing on the bromine substitution at the 4, 5, 6, and 7-positions of the benzofuran ring. For each isomer, this document details robust synthetic methodologies, provides in-depth analysis of their spectroscopic characterization, and discusses their applications and strategic importance in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage these critical building blocks in their research endeavors.

Introduction: The Strategic Importance of Bromobenzofuran Scaffolds

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with significant pharmacological properties.[2][3][5] Their utility spans a wide range of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][2][3][4] The introduction of a bromine atom onto the benzofuran ring system provides a crucial handle for further chemical modifications through various cross-coupling reactions. This strategic placement of a halogen allows for the facile introduction of diverse functional groups and the construction of complex molecular frameworks, making bromobenzofuran derivatives highly valuable intermediates in organic synthesis and drug discovery.[6][7][8]

Methyl bromobenzofuran-2-carboxylates, in particular, are powerful building blocks. The ester functionality at the 2-position can be readily hydrolyzed, reduced, or converted to other functional groups, while the bromine atom serves as a versatile anchor point for carbon-carbon and carbon-heteroatom bond formation. The specific position of the bromine atom on the benzene ring profoundly influences the electronic properties and reactivity of the molecule, as well as the biological activity of its downstream derivatives. This guide will systematically examine the synthesis and properties of the 4-bromo, 5-bromo, 6-bromo, and 7-bromo isomers of methyl bromobenzofuran-2-carboxylate.

Isomers of Methyl Bromobenzofuran-2-carboxylate: A Comparative Overview

The positional isomers of methyl bromobenzofuran-2-carboxylate exhibit distinct synthetic accessibility and reactivity profiles. The location of the bromine atom dictates the choice of starting materials and synthetic strategies.

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo Methyl 4-bromo-1-benzofuran-2-carboxylate12239443 (CID)C₁₀H₇BrO₃255.07
5-Bromo Methyl 5-bromo-1-benzofuran-2-carboxylate26028-36-4C₁₀H₇BrO₃255.07[9]
6-Bromo Methyl 6-bromo-1-benzofuran-2-carboxylateN/AC₁₀H₇BrO₃255.07
7-Bromo Methyl 7-bromo-1-benzofuran-2-carboxylateN/AC₁₀H₇BrO₃255.07

Synthesis of Methyl Bromobenzofuran-2-carboxylate Isomers

The synthesis of these isomers typically involves the construction of the benzofuran core followed by or preceded by bromination. Several classical and modern synthetic methodologies are employed.

General Synthetic Strategies

A common and efficient route to benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base.[10] The resulting ester can then be transesterified to the methyl ester if necessary.

Another powerful method is the Perkin rearrangement , where 3-halocoumarins are converted to benzofuran-2-carboxylic acids in the presence of a base.[11][12][13] This rearrangement involves the initial base-catalyzed opening of the lactone ring, followed by an intramolecular nucleophilic attack to form the furan ring.[11][12] Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields.[11][12]

For the introduction of the bromine atom, direct bromination of the benzofuran ring can be challenging due to regioselectivity issues. Therefore, the use of appropriately substituted bromophenols or bromosalicylaldehydes as starting materials is often the preferred and more controlled approach.

Synthesis of Methyl 5-bromobenzofuran-2-carboxylate

This isomer is readily synthesized from 5-bromosalicylaldehyde.

Protocol:

  • To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add methyl bromoacetate (1.1-1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography on silica gel.

Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide which then undergoes a Williamson ether synthesis with methyl bromoacetate. The subsequent intramolecular aldol-type condensation and dehydration leads to the formation of the benzofuran ring.

Synthesis of Methyl 4-bromobenzofuran-2-carboxylate

The synthesis of the 4-bromo isomer follows a similar pathway, starting from 4-bromosalicylaldehyde. The general protocol described for the 5-bromo isomer is applicable.

Synthesis of Methyl 6-bromobenzofuran-2-carboxylate

Starting from 4-bromophenol, the benzofuran ring can be constructed through a multi-step sequence. One approach involves the formylation of 4-bromophenol to yield 5-bromo-2-hydroxybenzaldehyde, which can then be cyclized as described previously. An alternative route involves the etherification of 4-bromophenol with methyl 2-chloroacetate, followed by hydrolysis and a ring-closure reaction to form the benzofuran-6-carboxylic acid, which is then esterified.[14]

Synthesis of Methyl 7-bromobenzofuran-2-carboxylate

The synthesis of the 7-bromo isomer can be achieved starting from 2-bromo-6-hydroxybenzaldehyde or by a more elaborate synthetic sequence involving the construction of the benzofuran ring from a suitably substituted precursor. For instance, (2-methoxycarbonyl-6-formylphenoxy)acetic acid can be cyclized and subsequently brominated, although selective bromination at the 7-position can be challenging. A more controlled synthesis would involve starting with a pre-brominated aromatic precursor.[15]

Spectroscopic Characterization

Unambiguous identification of the different isomers is crucial and is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are diagnostic for each isomer. The proton on the furan ring (H-3) typically appears as a singlet in the downfield region. The protons on the benzene ring will exhibit characteristic splitting patterns (doublets, triplets, doublet of doublets) depending on their relative positions and the position of the bromine atom. Two-dimensional NMR techniques like HSQC and HMBC are invaluable for definitive structural assignment.[16]

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzofuran ring system are also characteristic. The carbon bearing the bromine atom will show a shift to a higher field (lower ppm value) compared to the corresponding unsubstituted carbon. The quaternary carbons can be identified through HMBC correlations.[16]

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, confirming the presence of a single bromine atom.

Chemical Reactivity and Applications in Drug Development

The bromine atom on the benzofuran ring is a versatile functional group that enables a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7][8]

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromobenzofuran with an organoboron reagent in the presence of a palladium catalyst and a base.[7][8][17][18][19] This allows for the introduction of aryl, heteroaryl, and alkyl groups, providing access to a vast chemical space for structure-activity relationship (SAR) studies.[7][8]

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Bromobenzofuran Methyl Bromobenzofuran- 2-carboxylate Heating Heat under Inert Atmosphere (N₂ or Ar) Bromobenzofuran->Heating BoronicAcid Arylboronic Acid BoronicAcid->Heating Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Solvent (e.g., Toluene/H₂O) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Coupling

The Heck reaction couples the bromobenzofuran with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[6][20][21][22] This is a valuable method for synthesizing substituted styrenes and cinnamates derived from the benzofuran core.[6] Microwave irradiation can significantly accelerate these reactions.[6][20]

Sonogashira Coupling

This reaction involves the coupling of the bromobenzofuran with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[23] This provides a direct route to alkynyl-substituted benzofurans, which are versatile intermediates for further transformations.

Other Coupling Reactions

Other important transformations include the Buchwald-Hartwig amination for the synthesis of arylamines, and the Ullmann condensation for the formation of diaryl ethers.[24][25]

Logical Relationship of Cross-Coupling Reactions:

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Start Methyl Bromobenzofuran- 2-carboxylate Suzuki Suzuki-Miyaura (+ Boronic Acid) Start->Suzuki Heck Heck-Mizoroki (+ Alkene) Start->Heck Sonogashira Sonogashira (+ Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Aryl Aryl/Alkyl Substituted Benzofurans Suzuki->Aryl Alkenyl Alkenyl Substituted Benzofurans Heck->Alkenyl Alkynyl Alkynyl Substituted Benzofurans Sonogashira->Alkynyl Amino Amino Substituted Benzofurans Buchwald->Amino

Caption: Versatility of bromobenzofurans in cross-coupling reactions.

Conclusion

The isomers of methyl bromobenzofuran-2-carboxylate are indispensable tools in the arsenal of the medicinal chemist. Their synthesis, while requiring careful control of regiochemistry, is achievable through well-established methodologies. The true power of these compounds lies in their ability to serve as versatile platforms for the construction of complex and diverse molecular libraries through a variety of cross-coupling reactions. A thorough understanding of the synthesis, characterization, and reactivity of each isomer, as detailed in this guide, is paramount for the efficient and successful development of novel therapeutic agents based on the privileged benzofuran scaffold.

References

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  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012, June 27). PubMed. [Link]

  • Perkin rearrangement. (n.d.). In Wikipedia. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (n.d.). Arkat USA. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018, September 25). MDPI. [Link]

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Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with Methyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Arylbenzofuran-2-carboxylates

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1] Specifically, the 5-arylbenzofuran-2-carboxylate core represents a critical structural unit in medicinal chemistry and materials science. The synthesis of these compounds is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with methyl 5-bromobenzofuran-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and provide insights into reaction optimization and troubleshooting, ensuring a robust and reproducible synthetic strategy. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to empower the user with a deep understanding of the chemical transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) intermediate. The electron-withdrawing nature of the ester group on the benzofuran ring can facilitate this step.[5][7]

  • Transmetalation: In this key step, the organic group from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium center. This process requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its aryl group to the palladium, displacing the halide.[8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the benzofuran and aryl moieties. The two organic ligands on the Pd(II) center are eliminated, forming the desired 5-arylbenzofuran-2-carboxylate product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Intermediate Ar-Pd(II)(X)Ln (Ar = Benzofuran) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'B(OH)2 Base Pd(II)_Diorganyl Ar-Pd(II)(Ar')Ln Transmetalation->Pd(II)_Diorganyl Reductive_Elimination Reductive Elimination Pd(II)_Diorganyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol describes a general method for the Suzuki coupling of this compound with various arylboronic acids using a common palladium catalyst and base combination.[7]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure the removal of oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (5 mol%). Then, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The reaction concentration is typically maintained between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5] Alternatively, for accelerated reaction times, microwave irradiation at a set temperature (e.g., 150 °C) can be employed.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours for conventional heating, or 15-30 minutes for microwave heating).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 5-arylbenzofuran-2-carboxylate.

Protocol 2: Microwave-Assisted Suzuki Coupling for High-Throughput Synthesis

For rapid synthesis and library generation, microwave-assisted Suzuki coupling offers a significant advantage in reducing reaction times.[9]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) complex (e.g., 2-quinolinealdoxime-Pd(II)-complex, 0.1 mol%)[9]

  • Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • Toluene (anhydrous)

  • Microwave reactor vials

  • Microwave reactor

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium(II) complex (0.1 mol%).

  • Solvent Addition: Add anhydrous toluene (3 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C with stirring for 20-30 minutes.

  • Workup and Purification: After cooling, the reaction mixture is worked up and purified as described in Protocol 1.

Data Presentation: Representative Reaction Outcomes

The choice of catalyst, base, and solvent significantly impacts the yield of the Suzuki coupling reaction. The following table summarizes typical results for the coupling of this compound with various arylboronic acids under different conditions.

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C) / TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90 °C / 16 h77[7]
24-Chlorophenylboronic acidPd(II)-complex (0.1)Cs₂CO₃ (2)Toluene150 °C (MW) / 25 min96[6][8]
34-Methoxyphenylboronic acidPd(II)-complex (0.1)Cs₂CO₃ (2)Toluene150 °C (MW) / 25 min95[6]
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90 °C / 16 h78[7]
5Thiophen-2-ylboronic acidPd(II)-complex (0.1)Cs₂CO₃ (2)Toluene150 °C (MW) / 40 min82[6]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Below is a guide to common issues and strategies for optimization.

Troubleshooting_Workflow cluster_1 Troubleshooting & Optimization Start Low or No Yield Check_Reagents Verify Reagent Quality: - Boronic acid stability - Catalyst activity - Anhydrous/degassed solvents Start->Check_Reagents Side_Reactions Identify Side Products (GC/LC-MS): - Homocoupling - Protodeboronation - Dehalogenation Start->Side_Reactions Optimize_Base Optimize Base: - Stronger base (e.g., K₃PO₄, Cs₂CO₃) - Anhydrous conditions (KF) Check_Reagents->Optimize_Base Reagents OK Side_Reactions->Optimize_Base Protodeboronation Optimize_Catalyst Optimize Catalyst/Ligand: - Increase catalyst loading - Use electron-rich ligands (e.g., Buchwald ligands) Side_Reactions->Optimize_Catalyst Homocoupling/ Dehalogenation Optimize_Conditions Optimize Conditions: - Increase temperature - Change solvent system (e.g., Toluene, DMF) Optimize_Base->Optimize_Conditions Optimize_Catalyst->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: The Pd(0) catalyst can be sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.

    • Poor Boronic Acid Quality: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition or protodeboronation over time.[7] It is advisable to use fresh or properly stored boronic acids.

    • Insufficiently Strong Base: The transmetalation step is often rate-limiting and requires a sufficiently strong base to activate the boronic acid. If using a weaker base like Na₂CO₃, switching to K₃PO₄ or Cs₂CO₃ can significantly improve yields.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[7] Rigorous exclusion of air is crucial.

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant issue, particularly in aqueous or protic solvents.[7] Using anhydrous conditions or alternative boron reagents like MIDA boronates can mitigate this problem.

    • Dehalogenation: The starting this compound can be reduced to the corresponding debrominated product. This can be caused by impurities or side reactions with the solvent or base.[7]

  • Ester Hydrolysis:

    • When using strong aqueous bases and high temperatures, the methyl ester group can be susceptible to hydrolysis. If this is a concern, using a milder base like potassium fluoride (KF) or switching to anhydrous conditions may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and efficient method for the synthesis of 5-arylbenzofuran-2-carboxylates from this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, base, solvent, and temperature—researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this critical transformation in drug discovery and materials science endeavors.

References

  • Hafeez, A., Sabir, S., et al. (2024). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pak. J. Pharm. Sci., 38(5), 1516-1527.
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  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

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  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. J. Chem. Soc. Pak., 47(06).
  • ResearchGate. Suzuki cross-coupling of this compound (7) with arylboronic acids 5a-g. Available at: [Link]

  • ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Available at: [Link]

  • Chen, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450.
  • National Center for Biotechnology Information. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

  • Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

Sources

The Strategic Application of Methyl 5-bromobenzofuran-2-carboxylate in Modern Medicinal Chemistry: Advanced Protocols and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of novel therapeutic agents targeting a diverse range of diseases. Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3] Within this important class of compounds, Methyl 5-bromobenzofuran-2-carboxylate stands out as a key building block for the synthesis of complex molecular architectures. The strategic placement of the bromine atom at the C5-position provides a reactive handle for the introduction of various substituents via modern cross-coupling methodologies, while the methyl ester at the C2-position offers a site for further functionalization or can be a key pharmacophoric feature itself. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, complete with detailed experimental protocols for key synthetic transformations and insights into its application in the development of targeted therapeutics.

Core Synthetic Methodologies: Harnessing the Reactivity of the C5-Bromo Group

The C5-bromo substituent of this compound is ideally suited for participation in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in contemporary drug discovery. These reactions enable the facile construction of carbon-carbon and carbon-nitrogen bonds, allowing for the rapid generation of diverse libraries of compounds for biological screening.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylbenzofuran Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the C5-position, leading to the synthesis of 5-arylbenzofuran-2-carboxylates. These derivatives are of significant interest as they are key intermediates in the synthesis of various bioactive molecules.[4][5][6]

This protocol is adapted from a reported procedure for the efficient synthesis of 5-arylbenzofuran-2-carboxylates under microwave irradiation, which often leads to shorter reaction times and improved yields.[5][7]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid)

  • Palladium(II) catalyst (e.g., a quinoline-based Pd(II)-complex, or alternatively Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 255 mg).

  • Add the desired arylboronic acid (1.2 mmol).

  • Add cesium carbonate (2.0 mmol, 652 mg).

  • Add the palladium catalyst (e.g., 0.1 mol% of a specialized Pd(II)-complex or 5 mol% of Pd(PPh₃)₄).

  • Add anhydrous toluene (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired methyl 5-arylbenzofuran-2-carboxylate.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductReaction Time (min)Yield (%)
14-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate2596
24-Methylphenylboronic acidMethyl 5-(4-methylphenyl)benzofuran-2-carboxylate2095
34-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate2098
43-Thienylboronic acidMethyl 5-(thiophen-3-yl)benzofuran-2-carboxylate3085

Data adapted from a study on microwave-assisted Suzuki coupling of this compound.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants: - this compound - Arylboronic acid - Cs2CO3 - Toluene catalyst Add Pd Catalyst reagents->catalyst microwave Microwave Irradiation (150 °C, 20-30 min) catalyst->microwave monitoring Monitor by TLC/LC-MS microwave->monitoring filtration Cool & Filter through Celite monitoring->filtration concentration Concentrate Filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography product product chromatography->product Pure Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + Amine AmineCoord [Ar-Pd(II)-Br(amine)(L_n)] LigEx->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot Amido [Ar-Pd(II)-NR'R''(L_n)] Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (Ar-NR'R'') RedElim->Product

Sources

Synthesis of Novel Anticancer Agents from Methyl 5-bromobenzofuran-2-carboxylate: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth technical overview and detailed protocols for the synthesis of novel anticancer agents, utilizing Methyl 5-bromobenzofuran-2-carboxylate as a versatile starting material. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of new oncology therapeutics. We will explore the strategic functionalization of this building block, focusing on the synthesis of 5-aryl-benzofuran-2-carboxamides, a class of compounds that have demonstrated significant cytotoxic activity against various cancer cell lines.

Introduction: The Significance of the Benzofuran Scaffold in Oncology

Benzofuran derivatives, both naturally occurring and synthetic, have consistently demonstrated a broad spectrum of pharmacological activities.[2] In the realm of oncology, their mechanisms of action are diverse, ranging from the inhibition of protein kinases crucial for cancer cell signaling, such as VEGFR-2 and EGFR, to the disruption of tubulin polymerization and the induction of apoptosis.[1] The inherent planarity and electronic properties of the benzofuran ring system allow for effective interaction with biological targets. The strategic placement of substituents on this scaffold is key to modulating potency, selectivity, and pharmacokinetic properties.

This compound serves as an excellent starting point for the synthesis of a diverse library of anticancer candidates. The bromine atom at the C5 position is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl moieties. Concurrently, the methyl ester at the C2 position can be readily converted into a carboxamide, a common pharmacophore in many anticancer drugs that can participate in crucial hydrogen bonding interactions with target proteins.

Strategic Synthesis of 5-Aryl-Benzofuran-2-Carboxamides

The overall synthetic strategy involves a two-stage process:

  • Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling. This step focuses on the functionalization of the C5 position of the benzofuran core by coupling this compound with a suitable arylboronic acid.

  • Stage 2: Amide Formation. The methyl ester at the C2 position of the coupled product is first hydrolyzed to the corresponding carboxylic acid, which is then activated and reacted with an appropriate amine to yield the final benzofuran-2-carboxamide.

This modular approach allows for the generation of a diverse library of compounds by varying both the arylboronic acid in Stage 1 and the amine in Stage 2.

Experimental Protocols

Stage 1: Synthesis of Methyl 5-arylbenzofuran-2-carboxylate via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid. The use of microwave irradiation can significantly reduce reaction times.

Reaction Scheme:

G start This compound reagents1 Arylboronic Acid, Pd Catalyst, Base start->reagents1 product1 Methyl 5-arylbenzofuran-2-carboxylate reagents1->product1

Figure 1: Suzuki-Miyaura Coupling at the C5 Position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • To a microwave-safe reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) or Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-150°C for 15-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 5-arylbenzofuran-2-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts are highly efficient for Suzuki-Miyaura couplings. Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ is a more stable precatalyst that forms the active Pd(0) species in situ, often requiring the addition of a phosphine ligand like PPh₃.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Degassing the solvent is important to prevent oxidation of the Pd(0) catalyst.

Stage 2: Synthesis of 5-Aryl-benzofuran-2-carboxamide

This stage involves a two-step process: hydrolysis of the methyl ester to a carboxylic acid, followed by amidation.

Reaction Scheme:

G start Methyl 5-arylbenzofuran- 2-carboxylate reagents1 1. LiOH or NaOH, THF/H₂O 2. H⁺ workup start->reagents1 intermediate 5-Aryl-benzofuran- 2-carboxylic acid reagents1->intermediate reagents2 Amine (R-NH₂), Coupling Agent (e.g., HATU) intermediate->reagents2 product 5-Aryl-benzofuran- 2-carboxamide reagents2->product

Figure 2: Hydrolysis and Amidation Workflow.

Protocol 2a: Hydrolysis of Methyl 5-arylbenzofuran-2-carboxylate

  • Dissolve the Methyl 5-arylbenzofuran-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution with 1M hydrochloric acid (HCl) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the 5-Aryl-benzofuran-2-carboxylic acid.

Protocol 2b: Amidation of 5-Aryl-benzofuran-2-carboxylic acid

  • To a solution of the 5-Aryl-benzofuran-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture and continue stirring at room temperature for several hours to overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final 5-Aryl-benzofuran-2-carboxamide.

Causality Behind Experimental Choices:

  • Hydrolysis: Basic hydrolysis with LiOH or NaOH is a standard and efficient method for converting esters to carboxylic acids.

  • Coupling Agent: Amide coupling agents like HATU are highly effective for forming amide bonds under mild conditions, minimizing side reactions and racemization (if chiral amines are used).

  • Base in Amidation: A non-nucleophilic base like DIPEA is used to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction without interfering with the coupling process.

Data Presentation: A Case Study

To illustrate the application of these protocols, we present a case study on the synthesis of a novel pyrazole-substituted benzofuran derivative, which has shown promising anticancer activity.

Table 1: Synthesis of a Pyrazole-Substituted Benzofuran-2-carboxamide

StepStarting MaterialReagents and ConditionsProductYield (%)
1This compound1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 90°CMethyl 5-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)benzofuran-2-carboxylate85
2Product from Step 1LiOH, THF/H₂O, rt5-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)benzofuran-2-carboxylic acid92
3Product from Step 24-Chloroaniline, HATU, DIPEA, DMF, rtN-(4-chlorophenyl)-5-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide78
4Product from Step 3Trifluoroacetic acid (TFA), DCM, rtN-(4-chlorophenyl)-5-(1H-pyrazol-4-yl)benzofuran-2-carboxamide95

Table 2: Anticancer Activity of N-(4-chlorophenyl)-5-(1H-pyrazol-4-yl)benzofuran-2-carboxamide

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma7.3[3]
HT-29Colorectal Adenocarcinoma15.2

Mechanism of Action: Induction of Apoptosis

Several studies on pyrazole-based benzofuran derivatives suggest that their anticancer activity is mediated through the induction of apoptosis.[3] Flow cytometry analysis has shown that these compounds can cause damage to the mitochondrial membrane, leading to the activation of caspases, which are key executioners of the apoptotic pathway.[3]

G Compound Pyrazole-Benzofuran Compound Mitochondria Mitochondrial Membrane Damage Compound->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Proposed Mechanism of Action.

Molecular docking studies have further indicated that these compounds can bind to the active site of key apoptotic proteins like caspase-3, providing a structural basis for their pro-apoptotic effects.[3]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The protocols outlined in this guide provide a robust and flexible framework for the generation of diverse libraries of 5-aryl-benzofuran-2-carboxamides. The strategic combination of Suzuki-Miyaura coupling and subsequent amidation allows for systematic exploration of the structure-activity relationships of this promising class of compounds. The demonstrated anticancer activity and the elucidated mechanism of action through apoptosis induction underscore the potential of these derivatives as leads for the development of new oncology therapeutics.

References

  • Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Chem Biodivers. 2023 Nov;20(11):e202301145. [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. 2020; 10(5): 6236-6243. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Adv., 2023, 13, 12389-12415. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019 Apr; 24(8): 1529. [Link]

Sources

Application Notes and Protocols for Antimicrobial Applications of Methyl 5-bromobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Among these, halogenated benzofurans have garnered significant interest due to the influence of halogen substituents on their physicochemical properties and biological potency.[2] Specifically, derivatives of Methyl 5-bromobenzofuran-2-carboxylate represent a promising subclass for the development of new antimicrobial agents. The presence of the bromine atom at the C-5 position and the carboxylate group at the C-2 position provide key anchor points for synthetic modification, allowing for the generation of diverse chemical libraries for antimicrobial screening.

This technical guide provides a comprehensive overview of the antimicrobial applications of this compound derivatives. It is designed to equip researchers with the necessary knowledge and protocols to synthesize, characterize, and evaluate the antimicrobial efficacy of this promising class of compounds. The content herein is structured to provide not only step-by-step methodologies but also the scientific rationale behind experimental choices, fostering a deeper understanding of the drug discovery process.

Part 1: Synthesis of Novel Antimicrobial Agents from this compound

The strategic modification of the this compound core is crucial for unlocking its full antimicrobial potential. The following section details a synthetic pathway for the derivatization of this starting material into a library of novel compounds, exemplified by the synthesis of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which have shown antimicrobial activity.[4]

Protocol 1: Synthesis of 1-((5-Bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazole Derivatives

This protocol outlines a multi-step synthesis starting from 5-bromobenzofuran-2-carboxylic acid, the hydrolyzed precursor of this compound.

Step 1: Reduction of 5-bromobenzofuran-2-carboxylic acid

  • Rationale: The carboxylic acid is reduced to the corresponding alcohol to create a reactive site for subsequent functionalization. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation.

  • Procedure:

    • Dissolve 5-bromobenzofuran-2-carboxylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

    • Slowly add an excess of sodium borohydride (NaBH₄) to the solution at 0 °C.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (5-bromobenzofuran-2-yl)methanol.

Step 2: Iodination of (5-bromobenzofuran-2-yl)methanol

  • Rationale: The hydroxyl group is converted to a better leaving group (iodide) to facilitate the subsequent nucleophilic substitution with azide.

  • Procedure:

    • Dissolve the crude (5-bromobenzofuran-2-yl)methanol in a suitable solvent (e.g., dichloromethane, DCM).

    • Add triphenylphosphine and iodine to the solution.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine.

    • Extract the product, dry the organic layer, and concentrate to yield 5-bromo-2-(iodomethyl)benzofuran.[4]

Step 3: Azide Formation

  • Rationale: The iodo derivative is converted to an azide, which is a key intermediate for the 'click' chemistry reaction to form the triazole ring.

  • Procedure:

    • Dissolve 5-bromo-2-(iodomethyl)benzofuran in a polar aprotic solvent (e.g., dimethylformamide, DMF).

    • Add sodium azide (NaN₃) and stir the reaction at room temperature.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

    • Dry and concentrate the organic layer to obtain 2-(azidomethyl)-5-bromobenzofuran.[4]

Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • Rationale: The azide intermediate is reacted with various substituted phenylacetylenes in a copper-catalyzed cycloaddition reaction to generate the final 1,2,3-triazole derivatives. This reaction is highly efficient and allows for the introduction of diverse substituents on the phenyl ring to explore structure-activity relationships.

  • Procedure:

    • In a reaction vessel, combine 2-(azidomethyl)-5-bromobenzofuran, a substituted phenylacetylene, a copper(I) catalyst (e.g., copper(I) iodide), and a suitable solvent system (e.g., t-butanol/water).

    • Add a reducing agent like sodium ascorbate to maintain the copper in its active +1 oxidation state.

    • Stir the reaction at room temperature until completion.

    • Extract the final product, purify by column chromatography, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Workflow for the Synthesis of 1-((5-Bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazole Derivatives

Synthesis_Workflow A 5-Bromobenzofuran-2-carboxylic Acid B (5-Bromobenzofuran-2-yl)methanol A->B NaBH4 / THF C 5-Bromo-2-(iodomethyl)benzofuran B->C PPh3 / I2 D 2-(Azidomethyl)-5-bromobenzofuran C->D NaN3 / DMF F 1-((5-Bromobenzofuran-2-yl)methyl)- 4-substituted phenyl-1H-1,2,3-triazole D->F Cu(I) catalyst Sodium Ascorbate E Substituted Phenylacetylene E->F

Caption: Synthetic scheme for derivatization of the this compound precursor.

Part 2: In Vitro Antimicrobial Efficacy Evaluation

A critical step in the development of new antimicrobial agents is the robust in vitro evaluation of their activity against a panel of clinically relevant pathogens. The following protocols are based on established methodologies for determining the antimicrobial susceptibility of novel compounds.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing CAMHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compounds.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate Plate (37°C, 16-20h) C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Step-by-step workflow for the broth microdilution assay.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of the this compound derivatives and their antimicrobial activity is paramount for optimizing their potency and selectivity.

Key SAR Observations for Benzofuran Derivatives:
  • Halogenation: The presence and position of halogen substituents on the benzofuran ring can significantly influence antimicrobial activity. Bromo substituents, particularly at the C-5 position, have been associated with enhanced antibacterial activity.[1]

  • Substitution at C-2: The ester group at the C-2 position is a key site for modification. Derivatization into amides, hydrazides, or heterocyclic rings like triazoles can modulate the compound's polarity, lipophilicity, and interaction with biological targets.

  • Substitution at C-3: Modifications at the C-3 position have also been shown to impact antimicrobial potency.

  • Aromatic Substituents: In the case of triazole derivatives, the nature and position of substituents on the appended phenyl ring can fine-tune the antimicrobial spectrum and potency. Electron-withdrawing groups on the phenyl ring have been shown to increase potency in some cases.[1]

Potential Mechanisms of Antimicrobial Action:

While the precise mechanism of action for this compound derivatives is still under investigation, several potential targets for benzofuran-based antimicrobials have been proposed:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran core may facilitate its insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and eventual cell death.

  • Inhibition of Key Enzymes: Benzofuran derivatives may act as inhibitors of essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

  • Interference with Biofilm Formation: Some heterocyclic compounds have been shown to inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance and chronic infections.

Hypothesized Mechanism of Action

Mechanism_of_Action cluster_compound Benzofuran Derivative cluster_bacterium Bacterial Cell Compound This compound Derivative Membrane Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes (e.g., DNA Gyrase) Compound->Enzymes Inhibition Biofilm Biofilm Formation Compound->Biofilm Interference

Caption: Potential antimicrobial mechanisms of benzofuran derivatives.

Part 4: Data Presentation and Interpretation

The systematic collection and clear presentation of experimental data are crucial for the evaluation and comparison of the antimicrobial efficacy of the synthesized derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives
Compound IDR-group on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMBC (µg/mL) vs. S. aureus
Derivative 1 4-ChloroDataDataDataData
Derivative 2 4-NitroDataDataDataData
Derivative 3 4-MethoxyDataDataDataData
Ciprofloxacin (Positive Control)DataDataDataData
Vancomycin (Positive Control)DataN/AN/AData

Data to be populated with experimental results.

Part 5: Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the antimicrobial compounds exhibit selective toxicity towards microbial cells over mammalian cells.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Derivatives of this compound hold significant promise as a new class of antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for biological screening. The protocols and insights provided in this guide offer a robust framework for researchers to explore the antimicrobial potential of these derivatives, from their synthesis and in vitro evaluation to preliminary mechanistic and cytotoxicity studies. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of potent and selective antimicrobial drug candidates based on this versatile chemical scaffold.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). SciSpace. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. [Link]

  • Sahu, R., et al. (n.d.). CYTOTOXIC STUDIES OF 3-(1-BENZOFURAN-2-YL)-5- (SUBSTITUTED ARYL) ISOXAZOLE. [Link]

  • Alioglu, I., et al. (2023). Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. IRANIAN JOURNAL OF SCIENCE AND TECHNOLOGY, TRANSACTION A: SCIENCE, 47(4), 1-13. [Link]

  • Kossakowski, J., et al. (2011). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 16(10), 8346-8363. [Link]

  • Sanjeeva, P., et al. (2021). Synthesis, Characterization and Antimicrobial Activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. Asian Journal of Chemistry, 33(3), 565-569. [Link]

  • Li, Y., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 29(16), 3569. [Link]

  • (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate. [Link]

  • Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Li, Y., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 29(16), 3569. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). PubMed. [Link]

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Application Notes and Protocols for Suzuki-Miyaura Coupling of Bromobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzofuran Scaffolds

Benzofuran derivatives are privileged structural motifs found in a vast array of natural products and pharmacologically active compounds. Their prevalence in medicinal chemistry underscores the need for robust and versatile synthetic methodologies to access functionalized benzofuran cores. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and indispensable tool for forging carbon-carbon bonds, offering a highly efficient route to introduce diverse aryl and heteroaryl substituents onto the benzofuran nucleus.[1][2] This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of bromobenzofurans, detailing the underlying mechanistic principles, offering field-proven protocols, and discussing key considerations for successful reaction execution.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromobenzofuran, forming a Pd(II) intermediate.[5][6] This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromobenzofuran) PdII_Int1 R¹-Pd(II)L_n-X OxAdd->PdII_Int1 Transmetalation Transmetalation PdII_Int1->Transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Int2 R¹-Pd(II)L_n-R² Transmetalation->PdII_Int2 RedElim Reductive Elimination PdII_Int2->RedElim RedElim->Pd0 R¹-R² (Product)

Figure 1. General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components of the Reaction: A Practical Guide

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components: the palladium catalyst (precatalyst and ligand), the base, and the solvent system.

Palladium Catalysts: The Engine of the Reaction

A variety of palladium sources can be employed, with the active catalytic species, Pd(0), often generated in situ from a more stable Pd(II) precatalyst.[8]

  • Palladium Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][5] While Pd(PPh₃)₄ is a Pd(0) source, the others require reduction in the reaction mixture.

  • Ligands: The choice of ligand is critical for stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands are often preferred for coupling aryl chlorides and can be beneficial for challenging substrates like some heteroaryl bromides.[9][10] For bromobenzofurans, both monodentate and bidentate phosphine ligands have proven effective.[5] N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands.[7]

Bases: The Activator for Transmetalation

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact reaction efficiency and must be compatible with the functional groups present on the substrates.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are widely used.[6][11] Cesium carbonate is often effective for more challenging couplings.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or other amines can be employed.

  • Fluoride Sources: Fluorides, such as cesium fluoride (CsF) or potassium fluoride (KF), can also promote the reaction, particularly when base-sensitive functional groups are present.[7]

Solvent Systems: The Reaction Medium

The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents are commonly used, often with the addition of water.

  • Common Solvents: 1,4-Dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are frequently employed.[6]

  • Aqueous Conditions: The addition of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.[12] Ethanol/water mixtures have also been successfully used.[1] The choice of a mixed solvent system like dioxane/water is a common and effective strategy.[3]

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide a starting point for the Suzuki-Miyaura coupling of bromobenzofurans. Optimization may be necessary depending on the specific substrates and desired outcome.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Bromobenzofurans

This protocol is a general method adaptable for various bromobenzofuran isomers and arylboronic acids.

Materials:

  • Bromobenzofuran (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the bromobenzofuran, arylboronic acid, palladium catalyst, and base.[4]

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.[4]

  • Add the degassed solvent mixture to the flask via syringe.[4]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol_Workflow start Start reagents Combine Reactants: - Bromobenzofuran - Boronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Figure 2. A generalized workflow for the Suzuki-Miyaura coupling of bromobenzofurans.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields in some cases.

Materials:

  • Bromobenzofuran (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., THF/Water, 10:1 v/v)

Procedure:

  • In a microwave vial, combine the bromobenzofuran, arylboronic acid, palladium precatalyst, ligand, and base.

  • Add the solvent mixture and seal the vial.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps outlined in Protocol 1.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromobenzofurans, providing a quick reference for experimental design.

Bromobenzofuran Boronic Acid Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%) Reference
2-BromobenzofuranPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9085[13]
3-Bromobenzofuran4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O100>90[14]
5-BromobenzofuranThiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8088[14]
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3)-K₂CO₃EtOH/H₂O8091[1]

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the catalyst loading, screening different ligands, or using a stronger base like Cs₂CO₃ or K₃PO₄. Ensure that the solvents are adequately degassed to prevent catalyst deactivation.

  • Protodeborylation: Boronic acids can be susceptible to protodeborylation (cleavage of the C-B bond by a proton source). Using boronic esters (e.g., pinacol esters) can enhance stability.[6] Minimizing the amount of water and using anhydrous conditions may also be beneficial in some cases.

  • Heteroaryl Substrates: The coupling of heteroaryl bromides can sometimes be challenging due to potential coordination of the heteroatom to the palladium catalyst, which can lead to catalyst poisoning.[9] The use of specialized ligands, such as bulky, electron-rich phosphines, can often overcome this issue.[9][10]

  • Steric Hindrance: Sterically hindered substrates may require more forcing conditions, such as higher temperatures and longer reaction times, or the use of more active catalyst systems.[15]

  • Purification: The removal of palladium residues from the final product is a critical consideration, especially in the context of drug development.[16][17] Various methods, including treatment with activated carbon or silica-based scavengers, can be employed for this purpose.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of functionalized benzofurans. By carefully selecting the catalyst system, base, and solvent, and by understanding the underlying mechanistic principles, researchers can efficiently construct a wide range of benzofuran derivatives with significant potential in medicinal chemistry and materials science. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful synthetic tool.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Taha, Z. A., Rahim, F., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Chemical Papers, in press. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. Retrieved from [Link]

  • Bora, U. J., & Saikia, L. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2130-2139. Retrieved from [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Retrieved from [Link]

  • Majumdar, K. C., & Ganai, S. (2018). Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions. Tetrahedron Letters, 59(32), 3105-3108. Retrieved from [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Retrieved from [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. Retrieved from [Link]

  • Saadat, M., & Banihashemi, K. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2(4), 281-292. Retrieved from [Link]

  • Ojwach, S. O., & Akerman, M. P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4874-4890. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of the bromobenzene with phenylboronic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Taha, Z. A., et al. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Polycyclic Aromatic Compounds, in press. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 3-bromofuranone 9b with boronic acids 12a-i. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]

  • Liu, S. Y., et al. (2008). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 10(15), 3279-3282. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3322-3324. Retrieved from [Link]

  • Myers, A. G. The Suzuki Reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 5-bromobenzofuran-2-carboxylate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold, prominently featured in a multitude of natural products and clinically approved drugs.[1] Its inherent biological activities are vast, spanning anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others.[2][3] This wide therapeutic window has cemented the benzofuran core as a cornerstone in medicinal chemistry. The strategic functionalization of this scaffold is paramount for modulating its pharmacological profile and developing novel therapeutic agents.[4] Methyl 5-bromobenzofuran-2-carboxylate, in particular, has emerged as a highly valuable and versatile building block for drug discovery endeavors. Its utility stems from the presence of two key reactive handles: a bromine atom at the C5-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a methyl ester at the C2-position, which can be readily modified to introduce further diversity. This document provides a comprehensive guide for researchers, detailing the synthesis of this key intermediate and its application in the construction of complex molecular architectures with therapeutic potential.

Synthesis of this compound

The synthesis of the title compound is efficiently achieved through the reaction of 5-bromosalicylaldehyde with methyl chloroacetate. This method provides a direct and high-yielding route to the desired benzofuran scaffold.

Protocol 1: Synthesis of this compound

This protocol is adapted from the well-established synthesis of substituted benzofuran esters.[5]

Materials:

  • 5-Bromosalicylaldehyde

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with 5-bromosalicylaldehyde (1.0 eq), add anhydrous DMF.

  • Add anhydrous potassium carbonate (1.1 eq) and methyl chloroacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to 85 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold distilled water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group of 5-bromosalicylaldehyde, facilitating the subsequent nucleophilic attack on methyl chloroacetate.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Temperature: Heating to 85 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the starting materials or product.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5-position of this compound serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylbenzofuran-2-carboxylates

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[1] This reaction is particularly valuable in drug discovery for the synthesis of biaryl scaffolds.

This protocol is based on a reported procedure for the efficient synthesis of 5-arylbenzofuran-2-carboxylates.[6][7]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Quinolinealdoxime-Pd(II)-complex (or other suitable palladium catalyst)

  • Toluene, anhydrous

Equipment:

  • Microwave reactor vial

  • Microwave synthesizer

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add the 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%).

  • Add anhydrous toluene (3 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 25 minutes.

  • After cooling, the reaction mixture can be worked up by dilution with an organic solvent, washing with water, drying, and concentration.

  • The crude product is then purified by column chromatography.

Causality of Experimental Choices:

  • Catalyst: The 2-quinolinealdoxime-Pd(II)-complex is a highly active precatalyst for Suzuki couplings, allowing for low catalyst loadings and short reaction times.[7]

  • Base: Cesium carbonate is a strong inorganic base that is effective in the transmetalation step of the Suzuki catalytic cycle.

  • Microwave Irradiation: Microwave heating significantly accelerates the reaction rate, leading to shorter reaction times and often cleaner product formation compared to conventional heating.[7]

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProductYield (%)[6]
14-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96
2Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylate97
34-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate95
Sonogashira Coupling: Synthesis of 5-Alkynylbenzofuran-2-carboxylates

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs, which are important pharmacophores.[8]

This is a general protocol adaptable for the Sonogashira coupling of this compound, based on established methodologies for aryl bromides.[9][10]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) chloride (PdCl₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Toluene or DMF, anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%), and PPh₃ (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (toluene or DMF) and the terminal alkyne (1.2-1.5 mmol).

  • Add the amine base (e.g., triethylamine, 2-3 mmol) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic Sonogashira system, which efficiently facilitates the coupling of aryl halides with terminal alkynes.[8]

  • Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: An amine base is required to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and to neutralize the hydrogen halide formed during the reaction.

Buchwald-Hartwig Amination: Synthesis of 5-Aminobenzofuran-2-carboxylates

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[4][11]

This protocol is a general guideline for the amination of this compound, based on established procedures.[11][12]

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene or dioxane, followed by this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, accommodating a wide range of amines.[11]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and for facilitating the reductive elimination step.

Visualization of Synthetic Workflows

Synthesis_Workflow

Application in the Synthesis of Bioactive Molecules: A Case Study

The utility of this compound as a building block is exemplified by its use in the synthesis of novel benzofuran derivatives with potential therapeutic applications. A recent study detailed the synthesis of a series of 5-arylbenzofuran-2-carboxylates via Suzuki-Miyaura coupling and evaluated their biological activities.[6]

Synthesis of Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate and its Biological Evaluation:

Following Protocol 2, this compound was coupled with 4-chlorophenylboronic acid to yield methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate.[6] This compound, along with other analogs, was then screened for its enzyme inhibitory and antibacterial activities.

Biological Activity Data

CompoundUrease Inhibition (IC₅₀, µM)[6]α-Glucosidase Inhibition (IC₅₀, µM)[6]Antibacterial Activity (Zone of Inhibition, mm vs. E. coli)[6]
Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate 66.83 ± 1.66> 1005
Methyl 5-phenylbenzofuran-2-carboxylate 75.21 ± 2.1147.3 ± 2.30-
Thioureid (Standard) 21.34 ± 0.12--
Acarbose (Standard) -38.25 ± 0.12-
Ciprofloxacin (Standard) -->15

This case study demonstrates a clear and successful application of this compound in a drug discovery context, leading to the identification of a moderately active urease inhibitor.[6] The straightforward diversification of the benzofuran core at the C5-position allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

SAR_Logic

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two orthogonal reactive sites allow for the facile generation of diverse and complex molecular libraries. The protocols outlined in this document provide a robust foundation for researchers to utilize this versatile scaffold in their quest for novel therapeutic agents. The demonstrated application in the synthesis of bioactive enzyme inhibitors underscores its potential in accelerating the drug discovery process.

References

  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06).
  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5).
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Scholars Academic Journal of Pharmacy, 12(9), 205-211.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Al-Zahrani, K. A. M., et al. (2015). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Molecules, 20(5), 8659-8671.
  • Millipore Sigma. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. MedChemComm, 6(10), 1836-1842.
  • MDPI. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(21), 6499.
  • MDPI. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 23(10), 2484.
  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(5), 664-669.
  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
  • ResearchGate. (2015). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18053-18065.
  • PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Chen, Y., et al. (2017). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 22(10), 1645.
  • National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(4), 1216-1219.

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Application Notes and Protocols: Derivatization of Methyl 5-bromobenzofuran-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have shown promise as antitumor, antimicrobial, antioxidant, and anti-inflammatory agents.[5][6] This application note provides a detailed guide for the strategic derivatization of Methyl 5-bromobenzofuran-2-carboxylate, a versatile starting material, to generate a chemically diverse library of novel compounds for biological screening. We present detailed, field-proven protocols for key chemical transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination at the C5-position, and amide bond formation at the C2-position. Furthermore, we outline a standard workflow for the subsequent biological evaluation, from compound management to a primary cell-based cytotoxicity screen, to facilitate the discovery of new bioactive leads.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran ring system is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically active molecules and its ability to serve as a template for drug design.[7][8] Notable drugs containing this moiety, such as the antiarrhythmic agent Amiodarone, underscore its clinical significance.[2][5] The value of this scaffold lies in its rigid, planar structure and the potential for functionalization at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This compound is an ideal starting point for library synthesis.[9] It possesses two distinct and orthogonally reactive sites:

  • The C5-Bromo Group: An aryl bromide that serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.

  • The C2-Methyl Ester: A functional group that can be readily hydrolyzed to a carboxylic acid, which can then be coupled with a wide array of amines to form a diverse set of amides.

This dual reactivity allows for a combinatorial approach to generate a large and structurally diverse library of compounds from a single, readily accessible precursor.

Synthetic Derivatization Strategies & Protocols

The following sections detail robust protocols for the derivatization of this compound. The rationale behind the choice of reagents and conditions is provided to ensure reproducibility and aid in troubleshooting.

Workflow Overview: Generating a Diverse Benzofuran Library

The overall strategy involves parallel synthesis pathways to modify the C2 and C5 positions of the starting material, creating distinct sets of derivatives for screening.

G cluster_0 Starting Material cluster_1 C5-Position Derivatization cluster_2 C2-Position Derivatization SM This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) SM->Suzuki R-B(OH)2, Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) SM->Buchwald R1R2NH, Pd Catalyst Hydrolysis Ester Hydrolysis SM->Hydrolysis 1. LiOH, THF/H2O 2. H+ Lib1 Library 1: 5-Aryl/Heteroaryl Derivatives Suzuki->Lib1 Lib2 Library 2: 5-Amino Derivatives Buchwald->Lib2 Acid 5-Bromobenzofuran-2-carboxylic Acid Hydrolysis->Acid Amide Amide Bond Formation Acid->Amide R3R4NH, Coupling Reagent Lib3 Library 3: 2-Carboxamide Derivatives Amide->Lib3

Figure 1: Overall workflow for the derivatization of this compound.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, allowing for the introduction of a vast range of aryl and heteroaryl groups.[10][11]

Rationale: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is critical for efficient oxidative addition to the aryl bromide and subsequent steps in the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[10] Microwave irradiation can significantly reduce reaction times.[12][13]

Detailed Protocol:

  • To a microwave vial, add this compound (1.0 mmol, 255 mg).

  • Add the desired arylboronic acid (1.2 mmol).

  • Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg) as the base.

  • Add the palladium catalyst, e.g., Pd(OAc)₂ (0.02 mmol, 4.5 mg) and a suitable ligand like SPhos (0.04 mmol, 16.4 mg). Alternatively, a pre-catalyst complex can be used.[12]

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add 5 mL of a degassed solvent system, such as a 4:1 mixture of Toluene/Water.

  • Seal the vial and place it in a microwave reactor. Irradiate at 120-150°C for 20-45 minutes.[13]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-arylbenzofuran-2-carboxylate derivative.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

EntryArylboronic Acid (R-B(OH)₂)Catalyst/LigandBaseSolventTime (min)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O25~95
24-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O30~96[12]
33-Pyridinylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O40~88
42-Thiopheneboronic acidXPhos Pd G3K₃PO₄2-MeTHF20~92
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are illustrative and will vary.
Protocol 2: Buchwald-Hartwig Amination at the C5-Position

This reaction provides a versatile route to synthesize aryl amines by coupling aryl halides with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[14][15]

Rationale: This coupling also relies on a palladium catalyst and a specialized phosphine ligand. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[16][17] The reaction is highly sensitive to air and moisture, requiring an inert atmosphere.

Detailed Protocol:

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol) and the ligand if not using a pre-catalyst.

  • Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

  • Add this compound (1.0 mmol, 255 mg).

  • Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.

  • Add degassed, anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 3.

  • Heat the reaction mixture with stirring in an oil bath at 80-110°C for 4-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 10 mL). Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm structure and purity by NMR and HRMS.

Protocol 3: Amide Bond Formation at the C2-Position

This two-step sequence first converts the methyl ester into a carboxylic acid, which is then activated and coupled with an amine. This is a foundational transformation in medicinal chemistry.[18][19]

Step A: Saponification (Ester Hydrolysis)

  • Dissolve this compound (1.0 mmol, 255 mg) in a mixture of tetrahydrofuran (THF, 5 mL) and water (2 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 mmol, 84 mg).

  • Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Concentrate the mixture to remove the THF. Dilute with water (10 mL).

  • Acidify the aqueous solution to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-bromobenzofuran-2-carboxylic acid. This product is often pure enough for the next step.

Step B: Amide Coupling Rationale: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. A coupling reagent, such as HBTU or EDC, is used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine nucleophile.[18]

Detailed Protocol:

  • Dissolve 5-bromobenzofuran-2-carboxylic acid (1.0 mmol, 241 mg) in anhydrous dimethylformamide (DMF, 5 mL).

  • Add the desired amine (1.1 mmol).

  • Add a coupling reagent, such as HBTU (1.1 mmol, 417 mg).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 mmol, 0.44 mL).

  • Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify by flash chromatography or recrystallization and characterize by NMR and HRMS.

Biological Screening: From Library to Hits

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. A tiered screening approach is often employed.

Biological Screening Cascade

G cluster_0 Screening Workflow A Synthesized Compound Library (Purity >95%) B Compound Management (DMSO Stock Plates) A->B Solubilization C Primary Screen (e.g., Single-Dose % Inhibition) B->C Assay-Ready Plates D Hit Confirmation (Re-test from fresh stock) C->D Select 'Hits' (e.g., >50% Inhibition) E Dose-Response Analysis (IC50 Determination) D->E Confirmed Hits F Secondary / Orthogonal Assays (Confirm mechanism, rule out artifacts) E->F Potent Compounds G Validated Hit F->G SAR Progression

Figure 2: A typical workflow for small molecule biological screening.

Protocol: Compound Management for Screening

Proper handling of the compound library is essential for reliable screening data.[20]

  • Stock Solution Preparation: Accurately weigh ~1-2 mg of each purified derivative into an individual vial or well of a 96-well plate.

  • Dissolve each compound in a sufficient volume of high-purity, anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Store the master stock plate sealed at -20°C or -80°C to prevent degradation and water absorption.

  • Assay Plate Preparation: For screening, create intermediate plates by diluting the 10 mM stock. For example, dilute the stock 1:100 into assay buffer or cell culture medium to get a 100 µM solution. This can then be serially diluted to create a concentration range for dose-response experiments.

General Protocol: Antiproliferative Cell-Based Assay (MTT/MTS)

This assay is a common primary screen to identify compounds that inhibit cancer cell growth.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 1 µL of compound from a pre-diluted plate to each well to achieve the desired final concentration (e.g., a single dose of 10 µM for a primary screen). Include vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Return the plate to the incubator for 48-72 hours.

  • Viability Assessment (MTS Reagent): Add 20 µL of a cell viability reagent (like CellTiter 96® AQueous One Solution) to each well.

  • Incubate for 1-3 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (100% viability) and a "no cells" or toxic control (0% viability).

    • Calculate the percent inhibition for each compound.

    • For compounds showing significant activity, perform a dose-response experiment and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound IDStructure (Modification)Primary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
BFB-001Starting Material< 5%> 50
BFB-S075-(4-fluorophenyl)-62%8.7
BFB-S155-(2-thienyl)-15%> 50
BFB-A035-(morpholino)-78%4.2
BFB-C122-(N-benzylcarboxamide)-45%15.1
Table 2: Example of a structured data summary from a biological screening campaign.

Conclusion

This compound is a highly valuable and versatile scaffold for the generation of diverse small molecule libraries. The synthetic protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation are robust, high-yielding, and applicable to a wide range of substrates. By coupling these powerful synthetic strategies with a systematic biological screening cascade, researchers can efficiently explore the chemical space around the benzofuran core, significantly increasing the potential for discovering novel and potent bioactive compounds for further drug development.

References

  • Sinha, A., Siddiqui, A., Tripathi, V., Yadav, A., Singh, G., Fatima, N., Kumar, G., Masih, J., & Bhadauria, V. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biological and Pharmaceutical Bulletin. [Link]

  • Auld, D. S., & Inglese, J. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • Shi, Y., Li, H., Wang, Y., Liu, L., Wang, L., & Li, Z. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research. [Link]

  • Lavanya, A., Sribalan, R., & Padmini, V. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal. [Link]

  • (n.d.). Suzuki cross-coupling of this compound (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • Shi, Y., Li, H., Wang, Y., Liu, L., Wang, L., & Li, Z. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Al-Ostath, O. A., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Medicinal Chemistry Research. [Link]

  • Auld, D. S., & Inglese, J. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • Bhargava, S., Fatima, A., Khan, S., & Siddiqui, N. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]

  • Auld, D., & Inglese, J. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • Shi, Y., Li, H., Wang, Y., Liu, L., Wang, L., & Li, Z. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • El-Abadelah, M. M., Al-Qawasmeh, R. A., & Al-Ostath, O. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC. [Link]

  • (n.d.). Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Liu, R., et al. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Combinatorial Science. [Link]

  • Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]

  • (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chen, Y.-C., et al. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules. [Link]

  • (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica. [Link]

  • (n.d.). This compound. MySkinRecipes. [Link]

  • (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • (2023). Evolution of amide bond formation. ResearchGate. [Link]

  • Truong, T. T., et al. (2021). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. [Link]

  • (2019). Recent developments in catalytic amide bond formation. ResearchGate. [Link]

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Application Notes and Protocols: Methyl 5-bromobenzofuran-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic motif that forms the structural basis of a vast array of biologically active compounds and functional materials.[1][2] Its rigid, planar structure and electron-rich nature make it an attractive building block for materials with tailored optical and electronic properties.[3] Methyl 5-bromobenzofuran-2-carboxylate is a key intermediate that provides a versatile platform for the synthesis of more complex benzofuran derivatives. The presence of a bromine atom at the 5-position offers a reactive handle for cross-coupling reactions, while the methyl ester at the 2-position can be further modified, making it a valuable precursor in the development of advanced materials for organic electronics and other applications.

This guide provides detailed application notes and protocols for the use of this compound in the synthesis of functional materials, with a focus on the preparation of 5-arylbenzofuran-2-carboxylates via microwave-assisted Suzuki cross-coupling reactions.

Application Note 1: Synthesis of 5-Arylbenzofuran-2-carboxylates via Microwave-Assisted Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[3] In the context of materials science, it is an invaluable tool for the synthesis of conjugated molecules from smaller building blocks. The following protocol details a microwave-assisted Suzuki coupling of this compound with various arylboronic acids, which is a rapid and efficient method for generating a library of 5-arylbenzofuran-2-carboxylates.[4][5] These products can serve as key intermediates for the synthesis of larger, more complex functional materials such as organic light-emitting diode (OLED) emitters or hole-transport materials.

Rationale for Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable technique in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[4][6] For the Suzuki coupling, microwave heating can efficiently overcome the activation energy of the reaction, leading to rapid catalytic turnover. This is particularly advantageous for reactions involving less reactive aryl bromides.

Experimental Workflow: Suzuki Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine: - this compound - Arylboronic acid - Pd(II)-complex (catalyst) - Cs2CO3 (base) - Toluene (solvent) mw Irradiate at 150 °C (200 W) for 23-25 min reagents->mw Transfer to microwave vial extract Extract with EtOAc mw->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analysis NMR, MS, etc. purify->analysis

Caption: General workflow for the microwave-assisted Suzuki coupling.

Detailed Protocol: Synthesis of Methyl 5-phenylbenzofuran-2-carboxylate

This protocol is adapted from a procedure described by Dawood, et al.[4]

Materials:

  • This compound (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • 2-Quinolinealdoxime-Pd(II)-complex (0.1 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2 mmol)

  • Toluene (3 mL)

  • Microwave synthesis reactor

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1 mmol), phenylboronic acid (1.2 mmol), the 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%), and cesium carbonate (2 mmol).

  • Solvent Addition: Add toluene (3 mL) to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a power of 200 W at 150 °C for 23 minutes.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 5-phenylbenzofuran-2-carboxylate.

Data Presentation: Synthesis of Various 5-Arylbenzofuran-2-carboxylates

The following table summarizes the results of the microwave-assisted Suzuki cross-coupling of this compound with a variety of arylboronic acids, as reported by Dawood, et al.[4]

EntryArylboronic AcidProductTime (min)Yield (%)
1Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylate2397
24-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate2596
34-Fluorophenylboronic acidMethyl 5-(4-fluorophenyl)benzofuran-2-carboxylate2595
44-Methylphenylboronic acidMethyl 5-(4-methylphenyl)benzofuran-2-carboxylate2398
54-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate2398
63-Nitrophenylboronic acidMethyl 5-(3-nitrophenyl)benzofuran-2-carboxylate2594
7Naphthalen-1-ylboronic acidMethyl 5-(naphthalen-1-yl)benzofuran-2-carboxylate2592

Future Outlook: From Small Molecules to Conjugated Polymers

The synthesized 5-arylbenzofuran-2-carboxylates are valuable building blocks for the creation of more complex functional materials. For instance, by incorporating additional reactive sites, these molecules can be used as monomers in polymerization reactions to create novel conjugated polymers.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_material Functional Material start This compound suzuki Suzuki Coupling start->suzuki monomer 5-Arylbenzofuran-2-carboxylate (Monomer Precursor) suzuki->monomer polymerization e.g., Suzuki or Stille Polymerization monomer->polymerization polymer Conjugated Polymer polymerization->polymer device Organic Electronic Device (e.g., OLED, Solar Cell) polymer->device

Caption: Conceptual pathway from the starting material to a functional device.

Benzofuran-containing polymers have shown promise in a variety of organic electronic applications, including as hole-transporting materials in perovskite solar cells and as emitters in OLEDs.[3][7] The specific properties of the resulting polymer, such as its band gap, charge carrier mobility, and solubility, can be tuned by carefully selecting the aryl group introduced in the initial Suzuki coupling step and the co-monomer used in the subsequent polymerization.

While a direct polymerization protocol for this compound is not detailed here, researchers can adapt established polymerization methods, such as Suzuki or Stille catalyst-transfer polymerization, to synthesize novel benzofuran-based conjugated polymers from the 5-arylbenzofuran-2-carboxylate derivatives.[8]

Conclusion

This compound is a valuable and versatile building block in materials science. The microwave-assisted Suzuki cross-coupling reaction provides a rapid and efficient route to a wide range of 5-arylbenzofuran-2-carboxylate derivatives. These compounds are not only interesting as standalone functional molecules but also serve as important precursors for the synthesis of advanced materials, including conjugated polymers for organic electronics. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of this compound in the development of next-generation materials.

References

  • Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226. [Link]

  • Miao, G., et al. (2005). Microwave-Promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media. The Journal of Organic Chemistry, 70(6), 2332-2334. [Link]

  • Dawood, K. M. (2013). Suzuki cross-coupling of this compound (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]

  • Cho, N. H., Lee, J. Y., Kim, O. Y., & Hwang, S.-H. (2020). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry, 44(10), 4073-4080. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06). [Link]

  • Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o696. [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). [Link]

  • Mayank Yadav, D., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. RSC Medicinal Chemistry, 13(8), 1017-1028. [Link]

  • ResearchGate. (2020). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26046-26068. [Link]

  • Morales-delaRosa, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(15), 5735. [Link]

Sources

"purification of Methyl 5-bromobenzofuran-2-carboxylate by column chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Methyl 5-bromobenzofuran-2-carboxylate by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology emphasizes a systematic approach, from the initial optimization of the solvent system using Thin-Layer Chromatography (TLC) to the final isolation of the purified product, ensuring high purity and yield.

Introduction and Principle of Separation

Benzofuran derivatives are a class of heterocyclic compounds widely utilized as building blocks in drug discovery.[3][4] The subject of this guide, this compound, features a moderately polar structure due to the presence of the ester functional group and the polarizable bromine atom on the aromatic ring system.

Column chromatography is a cornerstone technique for the purification of organic compounds.[5][6] This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). The principle of separation hinges on the differential partitioning of the components of the crude mixture between these two phases. Less polar impurities will have weaker interactions with the silica gel and will travel down the column more quickly. In contrast, more polar impurities will adsorb more strongly to the silica gel, eluting more slowly. This compound, with its intermediate polarity, can be effectively isolated by selecting a mobile phase that allows it to move down the column at a moderate rate, well-separated from both less polar and more polar contaminants. The key to a successful separation lies in the meticulous selection of the eluent system.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for handling and purification.

PropertyValueReference
Molecular Formula C₁₀H₇BrO₃[2][7]
Molecular Weight 255.06 g/mol [2][7]
CAS Number 26028-36-4[2][7][8]
Appearance White to off-white solid[3][6]
Predicted Boiling Point 314.7 ± 22.0 °C[1]
Predicted Density 1.589 g/cm³[1]

Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.

Materials and Instrumentation

Materials:

  • Crude this compound

  • Silica Gel (Standard Grade, 60-120 or 200-300 mesh)[3][6]

  • Hexane (or Petroleum Ether), HPLC Grade

  • Ethyl Acetate, HPLC Grade

  • Dichloromethane, HPLC Grade

  • Silica gel coated TLC plates (e.g., F254)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand, washed

  • Collection vessels (test tubes or flasks)

  • Beakers and Erlenmeyer flasks

  • TLC developing chamber

  • Capillary tubes for TLC spotting

Instrumentation:

  • UV Lamp (254 nm) for TLC visualization

  • Rotary Evaporator

  • Heating mantle or hot plate (for stain visualization, if needed)

Detailed Experimental Protocol

The purification process is logically divided into two main stages: optimizing the separation conditions using TLC and then performing the large-scale separation via column chromatography.

Part A: Solvent System Optimization via Thin-Layer Chromatography (TLC)

The causality behind this step is efficiency; it is a rapid and material-sparing method to determine the optimal mobile phase composition before committing the entire batch of crude product to the column. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.2-0.4, ensuring it will move down the column effectively but remain well-separated from impurities.

Procedure:

  • Prepare Samples: Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate. Also, prepare a dilute solution of a reference standard (if available).

  • Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of a chosen solvent system. Common starting systems for benzofuran derivatives involve mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][5][6]

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze and Iterate: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve the target Rf.

Suggested Test Systems (Hexane:Ethyl Acetate)Expected OutcomeAction
9:1 Rf value may be low (<0.2). Compound sticks to the baseline.Increase polarity.
5:1 Likely to provide good separation for benzofuran derivatives.[3][4]Potentially optimal. Aim for Rf of 0.2-0.4.
3:1 Rf value may be high (>0.5). Poor separation from less polar impurities.Decrease polarity.
Part B: Column Chromatography Purification Workflow

This workflow is designed to be a self-validating system, where the progress is continuously monitored to ensure a successful outcome.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation prep_column 1. Column Packing (Slurry Method) prep_sample 2. Sample Loading (Dry Loading Method) prep_column->prep_sample elution 3. Elution (Isocratic with Optimized Solvent) prep_sample->elution collection 4. Fraction Collection elution->collection tlc_monitor 5. TLC Monitoring of Fractions collection->tlc_monitor pooling 6. Pooling of Pure Fractions tlc_monitor->pooling evaporation 7. Solvent Removal (Rotary Evaporator) pooling->evaporation final_product Pure Compound evaporation->final_product

Caption: Purification workflow for this compound.

Step-by-Step Methodology:

  • Column Preparation (Slurry Packing):

    • Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The solvent level should always be kept above the top of the silica bed to prevent cracking.

    • Add another thin layer of sand on top of the packed silica to protect the surface during sample and eluent addition.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. This technique prevents band broadening and leads to superior separation compared to liquid loading.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the optimized eluent (determined from Part A) to the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Maintain a constant flow rate.

    • Continuously add fresh eluent to the top of the column, never letting the solvent level drop below the top layer of sand.

  • Monitoring the Separation:

    • Systematically analyze the collected fractions using TLC. Spot every second or third fraction on a TLC plate.

    • Develop and visualize the plate to identify the fractions containing the pure desired product (a single spot at the correct Rf).

  • Product Isolation:

    • Combine all fractions that contain only the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • The resulting solid or oil is the purified this compound.

    • Confirm the purity of the final product by running a final TLC or by analytical methods such as NMR.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Incorrect solvent system (too polar).- Column was overloaded with crude material.- Column packed unevenly.- Re-optimize the eluent with TLC; use a less polar system.- Reduce the amount of sample loaded relative to the amount of silica gel.- Repack the column carefully, ensuring no air bubbles or cracks.
Compound Does Not Elute - The solvent system is too non-polar.- Gradually increase the polarity of the eluent (e.g., move from 9:1 to 5:1 Hexane:EtOAc).
Cracked Silica Bed - The column ran dry (solvent level dropped below the top of the silica).- This is often irreversible. The column must be repacked. Always keep the solvent level above the silica bed.
Streaking on TLC Plate - Sample is too concentrated.- Sample is acidic/basic and interacting strongly with silica.- Dilute the sample before spotting.- Add a very small amount (e.g., 0.1%) of acetic acid or triethylamine to the eluent to suppress ionization.

Conclusion

This application note details a robust and reproducible protocol for the purification of this compound using silica gel column chromatography. By following a systematic approach that begins with TLC-based solvent optimization and employs proper column packing and monitoring techniques, researchers can reliably obtain this key synthetic intermediate in high purity, which is critical for applications in drug development and materials science.

References

  • BenchChem. (n.d.). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
  • National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
  • Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from the Indian Journal of Chemistry website.
  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemical and Pharmaceutical Bulletin. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. Retrieved from the Chemical and Pharmaceutical Bulletin website.
  • ResearchGate. (2025). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Discovery of N,N-dimethyl-5-(2-methyl-6-((5-). Retrieved from The Royal Society of Chemistry website.
  • The Royal Society of Chemistry. (n.d.). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Retrieved from The Royal Society of Chemistry website.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

Sources

Application Note: A Robust and Scalable Synthesis of Methyl 5-bromobenzofuran-2-carboxylate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromobenzofuran-2-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules, finding applications in the development of novel pharmaceuticals and agrochemicals.[1] The benzofuran scaffold is a prevalent motif in many natural products and therapeutic agents, exhibiting diverse pharmacological activities.[2] As research and development in these areas intensify, the demand for a reliable and scalable synthesis of this versatile intermediate has grown significantly.

This application note provides a detailed, in-depth guide for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. Moving from bench-scale synthesis to kilogram-scale production presents numerous challenges, including ensuring consistent product quality, managing reaction exotherms, and developing efficient workup and purification procedures. This document outlines a well-vetted, two-step synthetic protocol, starting from the readily available 5-bromosalicylaldehyde, and addresses the critical aspects of process safety and scalability.

Synthetic Strategy: A Two-Step Approach to Kilogram-Scale Production

The chosen synthetic route for the large-scale production of this compound is a robust and efficient two-step process. This strategy involves an initial Williamson ether synthesis to form an ether intermediate, followed by an intramolecular cyclization to construct the benzofuran ring system. This approach is favored for its high yields, operational simplicity, and the use of readily available and cost-effective starting materials.

Reaction Scheme

Reaction_Scheme 5-bromosalicylaldehyde 5-bromosalicylaldehyde intermediate Methyl 2-((4-bromo-2-formylphenoxy)acetate 5-bromosalicylaldehyde->intermediate  Step 1: Williamson Ether Synthesis K2CO3, Acetonitrile (MeCN), Reflux methyl_chloroacetate Methyl Chloroacetate product This compound intermediate->product  Step 2: Intramolecular Cyclization (Not explicitly detailed in search results, a plausible method is base- or acid-catalyzed cyclization)

Caption: Overall synthetic scheme for this compound.

Part 1: Detailed Kilogram-Scale Synthesis Protocol

This protocol is designed for a target output of approximately 1.5-2.0 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated production bay with appropriate engineering controls.

Equipment and Materials
EquipmentDescription
Reactor 50 L glass-lined or stainless-steel reactor with overhead stirring, reflux condenser, and temperature probe.
Addition Funnel 5 L pressure-equalizing dropping funnel.
Filtration Apparatus Large Buchner funnel or filter press with appropriate filter paper.
Drying Oven Vacuum oven capable of maintaining a temperature of 50-60°C.
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant gloves (nitrile or neoprene), and respiratory protection.
Reagent/SolventGradeQuantityMolar Mass ( g/mol )Moles
5-bromosalicylaldehyde98%2.00 kg201.029.95
Methyl Chloroacetate99%1.30 kg (0.93 L)108.5211.98
Potassium Carbonate (K2CO3)Anhydrous, granular2.75 kg138.2119.90
Acetonitrile (MeCN)ACS Grade20 L--
TolueneACS Grade15 L--
Methanol (MeOH)ACS Grade10 L--
Step 1: Williamson Ether Synthesis of Methyl 2-((4-bromo-2-formylphenoxy)acetate)
  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 5-bromosalicylaldehyde (2.00 kg, 9.95 mol) and anhydrous potassium carbonate (2.75 kg, 19.90 mol).

  • Solvent Addition: Add acetonitrile (20 L) to the reactor with moderate stirring to create a slurry.

  • Reagent Addition: Slowly add methyl chloroacetate (1.30 kg, 11.98 mol) to the reactor via the addition funnel over a period of 1-2 hours. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 2 L).

  • Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude intermediate as an oil or a semi-solid.

Step 2: Intramolecular Cyclization to this compound

Note: The following cyclization is a plausible method. The specific conditions may require optimization based on laboratory-scale experiments.

  • Reactor Setup: The crude intermediate can be processed in the same reactor after cleaning or in a separate, appropriately sized reactor.

  • Solvent and Base Addition: Dissolve the crude intermediate in a suitable solvent such as toluene (15 L). For the cyclization, a base like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) would be a logical choice. The exact stoichiometry should be determined in optimization studies, but a slight excess (1.1-1.2 equivalents) is a reasonable starting point. The base should be added portion-wise to control any exotherm.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 L). Separate the organic layer. Wash the organic layer with brine (2 x 5 L), dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude this compound.

Purification
  • Crystallization: Dissolve the crude product in a minimal amount of hot toluene. Slowly add methanol as an anti-solvent until the solution becomes turbid.

  • Isolation: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 2-4 hours to maximize crystal formation. Collect the solid product by filtration, wash with cold methanol (2 x 1 L).

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield: 1.8 - 2.2 kg (70-85% over two steps).

Part 2: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate is a cost-effective and moderately strong base suitable for the Williamson ether synthesis at a large scale.[3] Its granular form is easy to handle, and it can be readily removed by filtration. For the cyclization, a stronger, non-nucleophilic base like DBU or potassium tert-butoxide is proposed to facilitate the intramolecular condensation.

  • Solvent Selection: Acetonitrile is an excellent solvent for the Williamson ether synthesis due to its polar aprotic nature, which promotes SN2 reactions.[4] Its boiling point allows for a convenient reaction temperature. Toluene is a suitable solvent for the cyclization and subsequent workup, as it is immiscible with water and has a relatively high boiling point.

  • Workup and Purification: The aqueous workup is designed to remove any remaining base and inorganic salts. The crystallization from a toluene/methanol solvent system is a common and effective method for purifying aromatic esters on a large scale.

Self-Validating System: In-Process Controls

To ensure the success and safety of the scale-up synthesis, the following in-process controls are recommended:

Process StepParameter to MonitorMethodAcceptance Criteria
Step 1: Etherification Reaction CompletionTLC/HPLCStarting material < 2%
Step 2: Cyclization Reaction CompletionTLC/HPLCIntermediate < 2%
Purification Product PurityHPLC> 98.5%
Residual SolventsGC-HSToluene < 890 ppm, Methanol < 3000 ppm (ICH limits)

Part 3: Visualization & Formatting

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification Reactor_Setup Reactor Setup & Inertization Reagent_Charging Charge 5-bromosalicylaldehyde & K2CO3 Reactor_Setup->Reagent_Charging Solvent_Addition_1 Add Acetonitrile Reagent_Charging->Solvent_Addition_1 Reagent_Addition_1 Slow Addition of Methyl Chloroacetate Solvent_Addition_1->Reagent_Addition_1 Reaction_1 Reflux (12-16h) Reagent_Addition_1->Reaction_1 Workup_1 Cool, Filter & Concentrate Reaction_1->Workup_1 Solvent_Addition_2 Dissolve in Toluene Workup_1->Solvent_Addition_2 Base_Addition Add Cyclization Base Solvent_Addition_2->Base_Addition Reaction_2 Heat (4-8h) Base_Addition->Reaction_2 Workup_2 Aqueous Workup & Concentration Reaction_2->Workup_2 Crystallization Crystallize from Toluene/Methanol Workup_2->Crystallization Isolation Filter & Wash Crystallization->Isolation Drying Vacuum Oven Drying Isolation->Drying Final_Product This compound Drying->Final_Product

Caption: Step-by-step workflow for the scale-up synthesis.

Safety Considerations

  • Exothermic Reactions: The Williamson ether synthesis and the intramolecular cyclization can be exothermic.[5] Reagents should be added slowly, and the reaction temperature should be carefully monitored. A cooling system should be readily available to control any temperature spikes.

  • Reagent Handling: Methyl chloroacetate is toxic and lachrymatory. Handle in a well-ventilated area and wear appropriate PPE. Potassium carbonate is a dust irritant.

  • Solvent Hazards: Acetonitrile and toluene are flammable liquids. Ensure all equipment is properly grounded and avoid any sources of ignition.

  • Pressure Build-up: The reactor should be equipped with a pressure relief valve, especially during heating stages.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can confidently produce this valuable intermediate on a kilogram scale. The provided in-process controls and purification procedures will ensure a high-purity final product suitable for further applications in drug discovery and development.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(5), 664-669.
  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • IJCPS. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 5-bromobenzofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific transformation, troubleshoot common issues, and deepen their mechanistic understanding. Our approach is rooted in first-principles and field-proven strategies to ensure robust and reproducible outcomes.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses the most common challenges encountered during the Suzuki coupling of this compound. We diagnose the problem based on reaction outcomes and provide a logical sequence of corrective actions.

Question 1: My reaction shows low or no conversion. What are the primary causes and how do I fix it?

Low to no conversion is the most frequent issue and typically points to a problem with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2]

Initial Diagnostic Steps:

  • Confirm Reagent Integrity: Before modifying the reaction, verify the purity and integrity of your starting materials. Is the this compound pure? Is the boronic acid or ester reagent dry and not degraded? Protodeboronation of the boronic acid is a very common cause of failure.[3]

  • Analyze the Crude Reaction: Use TLC or LC-MS to analyze a sample from the reaction mixture. Do you see only starting materials? Or are there new, unidentified spots?

Troubleshooting Workflow:

start Low / No Conversion reagent_check 1. Verify Reagent Purity (Aryl Bromide & Boronic Acid) start->reagent_check side_reactions Side Reactions Observed? reagent_check->side_reactions Reagents OK catalyst_issue 2. Address Catalyst System conditions_issue 3. Optimize Reaction Conditions catalyst_issue->conditions_issue Still No Improvement ligand A. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) precatalyst B. Switch to Air-Stable Precatalyst (e.g., G3/G4 Palladacycles) degassing C. Ensure Rigorous Degassing (Prevent Catalyst Oxidation) base A. Screen Bases (K₃PO₄, Cs₂CO₃ are often superior) solvent B. Change Solvent System (Toluene, Dioxane/H₂O) temp C. Increase Temperature (e.g., 80-110 °C) side_reactions->catalyst_issue No [Go to Q2] [Go to Q2] side_reactions->[Go to Q2] Yes

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Cause A: Ineffective Catalyst System

    • The Problem: The standard Pd(PPh₃)₄ may be insufficient. The oxidative addition of palladium to the C-Br bond can be slow, or the catalyst may decompose.[3][4]

    • The Solution: Employ modern catalyst systems known for high activity.

      • Ligand Choice: The steric and electronic properties of the ligand are critical.[5] Use bulky, electron-donating biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate both oxidative addition and reductive elimination.[3][6]

      • Palladium Source: Switch from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ to more robust, air-stable palladacycle precatalysts (e.g., SPhos-G3/G4). These ensure the efficient generation of the active Pd(0) species.

  • Cause B: Suboptimal Base or Solvent

    • The Problem: The base is not just a stoichiometric reagent; it is critical for activating the boronic acid for the transmetalation step.[7][8] Poor solubility of reagents can also halt the reaction.

    • The Solution:

      • Base Selection: While K₂CO₃ can work, stronger, non-nucleophilic bases often give superior results, especially for challenging couplings. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[3][9]

      • Solvent System: Aprotic solvents are standard. Toluene and 1,4-dioxane are highly effective.[9][10] Often, a small amount of water (e.g., 10:1 organic/water) is beneficial as it can help solubilize the base and facilitate the formation of the boronate species.[11]

Question 2: My reaction works, but I'm getting significant side products. How can I improve selectivity?

The main culprits are protodeboronation, homocoupling, and ester hydrolysis.

  • Side Reaction A: Protodeboronation (Boronic acid replaced by -H)

    • Why it Happens: This is the reaction of the boronic acid with water or other protic sources, cleaving the C-B bond. It is often accelerated by strong bases and high temperatures.[3]

    • How to Prevent It:

      • Use Anhydrous Conditions: If protodeboronation is severe, ensure your solvent is dry and run the reaction under strictly anhydrous conditions.

      • Optimize the Base: Hydroxide bases are particularly prone to causing this. Switch to carbonate (Cs₂CO₃) or phosphate (K₃PO₄) bases.[3]

      • Use a More Stable Boron Reagent: If the boronic acid is inherently unstable, consider converting it to a more robust neopentyl glycol or MIDA boronate ester.

  • Side Reaction B: Homocoupling (Aryl-Aryl or Boronic-Boronic)

    • Why it Happens: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote this side reaction.[1] Homocoupling of the aryl bromide can also occur.

    • How to Prevent It:

      • Rigorous Degassing: This is non-negotiable. The reaction mixture (solvent, base, and starting materials) must be thoroughly degassed before adding the palladium catalyst. A minimum of three vacuum/inert gas backfill cycles is recommended.[3] Alternatively, sparging the solvent with argon for 30-60 minutes is effective.

  • Side Reaction C: Hydrolysis of the Methyl Ester

    • Why it Happens: The methyl ester at the 2-position of the benzofuran is susceptible to hydrolysis under basic, aqueous conditions, especially at elevated temperatures.[10]

    • How to Prevent It:

      • Avoid Aqueous Hydroxide Bases: Do not use bases like NaOH or KOH if significant water is present.

      • Use Non-Aqueous Conditions: Performing the reaction in an anhydrous solvent like toluene or THF with a base like Cs₂CO₃ or K₃PO₄ will minimize hydrolysis.[9]

      • Moderate Temperature: If possible, run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C) to slow the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" starting condition for coupling with this compound?

For a reliable starting point, we recommend a modern catalyst system known for its broad applicability.

ComponentRecommendationRationale
Aryl Halide This compound1.0 equiv
Boronic Acid Arylboronic Acid1.2 - 1.5 equiv
Pd Precatalyst SPhos-G3 Palladacycle1-2 mol%
Ligand (Included in precatalyst)SPhos is a bulky, electron-rich ligand ideal for many couplings.[3][5]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv. Strong, effective bases that minimize side reactions.[3][9]
Solvent 1,4-Dioxane / H₂O (10:1)A robust solvent system that aids solubility of multiple components.[11]
Temperature 90 - 100 °CBalances reaction rate against potential degradation.
Atmosphere Strict Inert (Argon or N₂)Essential to prevent catalyst oxidation and homocoupling.[4]
Q2: How does the Suzuki-Miyaura catalytic cycle work for my substrate?

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product center ArBr Methyl 5-bromobenzofuran- 2-carboxylate ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ + Base -> [Ar'-B(OH)₃]⁻ ArBOH2->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your benzofuran substrate to form a Pd(II) complex.[2][8]

  • Transmetalation: The boronic acid, activated by the base to form a boronate salt, transfers its aryl group to the palladium center, displacing the bromide. This is often the rate-determining step.[8]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new C-C bond of your final product and regenerating the active Pd(0) catalyst.[2]

Q3: Can I use microwave heating to accelerate the reaction?

Yes, microwave irradiation is an excellent technique for accelerating Suzuki couplings and is well-documented for this specific substrate.[9][12] It can dramatically reduce reaction times from hours to minutes. A typical condition reported is heating to 150 °C in toluene with Cs₂CO₃ as the base, achieving high yields in under 30 minutes.[9][12]

Caution: When using a microwave, be mindful that side reactions like ester hydrolysis can also be accelerated. Monitor the reaction closely.

Experimental Protocol: Standard Conditions

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 255 mg)

  • Arylboronic acid (1.2 mmol)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

  • SPhos-G3 Precatalyst (0.02 mmol, 15 mg)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (0.5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with inert gas. Repeat this vacuum/backfill cycle a total of three times to ensure the removal of all oxygen.[3][4]

  • Solvent Addition: Through the septum, add the 1,4-dioxane and water via syringe. Stir the mixture for 5 minutes to dissolve the reagents.

  • Catalyst Addition: Briefly remove the septum and add the SPhos-G3 precatalyst in one portion under a positive flow of inert gas. Quickly reseal the flask.

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylbenzofuran-2-carboxylate.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: [Link]

  • ResearchGate. Optimization of reaction condition for catalyst, base, solvent. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • ResearchGate. Suzuki cross-coupling of this compound (7) with arylboronic acids 5a-g. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available at: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Available at: [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]

  • ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available at: [Link]

  • YouTube. Suzuki Coupling | 365 Chemistry | Problem | Question | Solved. Available at: [Link]

Sources

"troubleshooting low yield in Methyl 5-bromobenzofuran-2-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-bromobenzofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. Here, we address common issues leading to low yield and provide scientifically grounded, field-proven solutions. Our approach is rooted in explaining the causality behind experimental choices to empower you to diagnose and resolve issues effectively.

Troubleshooting Low Yield

Low yield is a frequent challenge in multi-step organic syntheses. The following question-and-answer section addresses specific problems you might encounter during the synthesis of this compound, with a focus on practical, actionable solutions.

Question 1: My reaction from 5-bromosalicylaldehyde and an acetate derivative appears to be incomplete, leading to a low yield. What are the likely causes and how can I fix this?

Answer:

An incomplete reaction is often the primary culprit for low yields. Several factors related to your starting materials, reagents, and reaction conditions can contribute to this issue. Let's break down the potential causes and solutions.

A. Purity of Starting Materials and Reagents:

  • 5-Bromosalicylaldehyde: The purity of this starting material is critical. Impurities can interfere with the reaction. It is advisable to check the purity by melting point or NMR spectroscopy before use. If necessary, recrystallize the 5-bromosalicylaldehyde.

  • Reagents (e.g., Ethyl Bromoacetate, Diethyl Malonate): These reagents can degrade over time, especially if not stored properly. Ensure they are fresh and anhydrous. For instance, ethyl bromoacetate is moisture-sensitive.

  • Base (e.g., Potassium Carbonate, Cesium Carbonate): The choice and quality of the base are crucial. Anhydrous potassium carbonate is commonly used.[1] Ensure it is finely powdered and thoroughly dried before use to maximize its surface area and reactivity. Cesium carbonate can be a more effective, albeit more expensive, alternative.[2]

B. Reaction Conditions:

  • Temperature: The reaction temperature needs to be carefully controlled. Some protocols specify heating on a steam bath or at a specific temperature, such as 120°C in DMF.[1][2] Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures might promote side reactions.

  • Reaction Time: The reaction time is another critical parameter. Published procedures range from 2 to 10 hours.[1][2] It's essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] If the starting material is still present after the recommended time, extending the reaction duration may be necessary.

  • Solvent: The choice of solvent is important. Solvents like ethyl methyl ketone or DMF are commonly used.[1][2] Ensure the solvent is anhydrous, as water can interfere with the reaction.

C. Stoichiometry:

  • Review the stoichiometry of your reagents. Some procedures use a slight excess of the acetate derivative (e.g., 1.3 to 2.0 equivalents) to drive the reaction to completion.[1][2]

Troubleshooting Workflow for Incomplete Reaction:

start Low Yield: Incomplete Reaction Suspected check_purity 1. Verify Purity of Starting Materials & Reagents (NMR, m.p.) start->check_purity check_conditions 2. Review Reaction Conditions (Temp., Time, Solvent) check_purity->check_conditions check_stoichiometry 3. Confirm Reagent Stoichiometry check_conditions->check_stoichiometry monitor_tlc 4. Monitor Reaction Progress via TLC check_stoichiometry->monitor_tlc optimize 5. Systematically Optimize Conditions monitor_tlc->optimize result Improved Yield optimize->result

Caption: A stepwise workflow for troubleshooting an incomplete reaction.

Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of side products is a common reason for reduced yields. In the synthesis of benzofurans, several side reactions can occur.

A. Potential Side Reactions:

  • Self-condensation of 5-bromosalicylaldehyde: Under basic conditions, salicylaldehydes can undergo self-condensation reactions.

  • Hydrolysis of the ester: If there is moisture in the reaction mixture, the ester product can be hydrolyzed back to the carboxylic acid.

  • Formation of other cyclic products: Depending on the specific reagents and conditions, alternative cyclization pathways may be possible.

B. Minimizing Side Reactions:

  • Strictly Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-related side reactions.

  • Controlled Addition of Reagents: Adding the base or other reactive reagents slowly and at a controlled temperature can help to minimize side reactions.

  • Optimal Temperature: As mentioned previously, maintaining the optimal reaction temperature is crucial. Overheating can often lead to the formation of undesired byproducts.

Investigating Side Products:

If you consistently observe side products, it's beneficial to isolate and characterize them (e.g., by column chromatography followed by NMR or Mass Spectrometry). Understanding the structure of the side products can provide valuable insights into the undesired reaction pathways and help you to refine your reaction conditions.

Main Reaction vs. a Potential Side Reaction:

cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction A 5-Bromosalicylaldehyde C Intermediate A->C + Base B Ethyl Bromoacetate B->C D This compound C->D Cyclization E This compound G 5-Bromobenzofuran-2-carboxylic acid E->G Hydrolysis F Water F->G

Caption: The desired reaction pathway versus a potential hydrolysis side reaction.

Question 3: My crude yield is reasonable, but I'm losing a significant amount of product during purification. How can I improve my purification strategy?

Answer:

Product loss during purification is a frequent issue. The choice of purification method and its execution are critical for maximizing your final yield.

A. Recrystallization:

  • Recrystallization is a common method for purifying the final product.[1] However, choosing the right solvent system is key. If the product is too soluble in the chosen solvent, you will have poor recovery. Conversely, if it is not soluble enough, it won't dissolve for recrystallization.

  • Solvent Screening: Perform small-scale solvent screening to find a single solvent or a solvent pair (one in which the compound is soluble and one in which it is not) that provides good crystals upon cooling. Ethanol is often a good starting point.[1]

  • Technique: Ensure you are not using an excessive amount of solvent to dissolve the crude product. After dissolving, allow the solution to cool slowly to form well-defined crystals, which are less likely to trap impurities.

B. Column Chromatography:

  • Column chromatography is another effective purification method.[3]

  • Stationary Phase: Silica gel is commonly used.[3]

  • Mobile Phase (Eluent): The choice of eluent is crucial. A common starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[4] You should optimize the solvent system using TLC to achieve good separation between your product and any impurities. The goal is to have your product's Rf value around 0.3-0.4 for optimal separation.

  • Technique: Proper packing of the column is essential to avoid channeling. Also, ensure the crude product is loaded onto the column in a minimal amount of solvent.

C. Post-Purification Handling:

  • After purification, ensure the product is thoroughly dried to remove any residual solvent, which can add to the weight and give a falsely high yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary routes:

  • From 5-bromosalicylaldehyde: This involves the reaction of 5-bromosalicylaldehyde with a reagent like diethylmalonate or ethyl bromoacetate in the presence of a base.[1][2] This is a versatile and widely used method.

  • Esterification of the Carboxylic Acid: This route starts with 5-bromo-1-benzofuran-2-carboxylic acid, which is then esterified using methanol in the presence of an acid catalyst like sulfuric acid.[2]

Q2: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[2] Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any byproducts. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: What are the key safety considerations for this synthesis?

  • Many of the reagents used are harmful. For example, ethyl bromoacetate is a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Quantitative Data Summary

The table below summarizes reaction conditions from various literature reports to provide a comparative overview.

Starting MaterialsBase/CatalystSolventTime (h)Yield (%)Reference
5-Bromosalicylaldehyde, DiethylmalonateAnhydrous K₂CO₃Ethyl Methyl Ketone10N/A[1]
5-Bromosalicylaldehyde, Ethyl BromoacetateCesium CarbonateDMF293[2]
5-Bromo-1-benzofuran-2-carboxylic Acid, EthanolConc. H₂SO₄Ethanol259.7[2]

Experimental Protocols

Protocol 1: Synthesis from 5-Bromosalicylaldehyde and Ethyl Bromoacetate[2]
  • Dissolve 5-bromosalicylaldehyde (1.0 eq.) and cesium carbonate (1.0 eq.) in DMF.

  • Stir the mixture thoroughly.

  • Slowly add ethyl bromoacetate (2.0 eq.) to the reaction mixture.

  • Stir at room temperature for 30 minutes.

  • Increase the temperature to 120°C and maintain for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and evaporate the volatiles under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl ether.

  • Dry the combined organic layers and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • ETHYL(5-BROMOBENZOFURAN)
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv

Sources

Technical Support Center: Troubleshooting Byproducts in Brominated Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated benzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic motif. We understand that synthesizing these compounds can be challenging, with byproduct formation often leading to reduced yields and complex purification steps.

This document moves beyond simple protocols to provide in-depth, field-proven insights into why common byproducts form and offers robust, actionable strategies to mitigate them. Our goal is to empower you to troubleshoot your reactions effectively, leading to cleaner products and more reliable synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My electrophilic bromination of a benzofuran is messy. I'm seeing multiple spots on my TLC, including what appears to be a di-brominated product. Why is this happening and how can I improve selectivity?

A1: This is a classic challenge in benzofuran chemistry. The benzofuran ring system is electron-rich and highly activated towards electrophilic aromatic substitution, making it susceptible to over-bromination and poor regioselectivity. The primary byproducts are typically di-brominated species and, in some cases, addition products.

The "Why": Understanding Benzofuran Reactivity

The furan ring's oxygen atom donates electron density into the system, activating the 2- and 3-positions. Electrophilic attack generally occurs at the 2-position to form a stable carbocation intermediate that is well-stabilized by the adjacent benzene ring.[1][2] However, once the first bromine is added (an activating group), the ring can become even more susceptible to a second electrophilic attack, leading to di-brominated byproducts.[3]

Troubleshooting & Optimization Strategies:

Your primary goal is to control the reactivity of the brominating agent and the reaction conditions.

  • Choice of Brominating Agent: Elemental bromine (Br₂) is highly reactive and often leads to over-bromination. Milder, more controllable reagents are strongly recommended.

    • N-Bromosuccinimide (NBS): This is the most common and effective choice. It provides a slow, low-concentration release of electrophilic bromine, which significantly enhances selectivity.

    • Polymer-supported Pyridinium Bromide Perbromide (PSPBP): An excellent choice for clean reactions and simple work-up, as the reagent can be filtered off.[4]

    • Phenyltrimethylammonium Tribromide (PTT): A stable, crystalline solid that is easier to handle than liquid bromine and can provide high selectivity for mono-bromination.[5][6]

  • Solvent and Temperature Control:

    • Solvent: Non-polar solvents like CCl₄, CHCl₃, or CH₂Cl₂ are generally preferred. Protic or highly polar solvents like acetic acid or DMF can sometimes participate in the reaction or accelerate side reactions.[7]

    • Temperature: Perform the reaction at low temperatures (0 °C to -78 °C) to temper the reactivity. Add the brominating agent slowly and portion-wise to maintain a low instantaneous concentration.

  • Stoichiometry is Critical: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or a precise 1.0 equivalent of your brominating agent to disfavor the second bromination. Monitor the reaction closely by TLC or LC-MS and quench it immediately upon consumption of the starting material.

Data Summary: Impact of Conditions on Selectivity

ParameterCondition for High Selectivity (Mono-bromination)Condition Leading to Byproducts (Over-bromination)Rationale
Brominating Agent NBS, PTT, PSPBPElemental Bromine (Br₂)Milder reagents provide a lower, controlled concentration of electrophilic bromine.
Temperature 0 °C to -78 °CRoom Temperature or ElevatedLower temperatures decrease the reaction rate, allowing for better kinetic control.
Stoichiometry 1.0 - 1.05 equivalents> 1.1 equivalentsExcess brominating agent will readily react with the mono-brominated, activated product.
Solvent CH₂Cl₂, CCl₄, THFAcetic Acid, MethanolNon-coordinating, less polar solvents minimize side reactions.

Workflow for Optimizing Mono-bromination

G start Problem: Over-bromination Observed reagent Switch to Milder Reagent (e.g., NBS instead of Br2) start->reagent temp Lower Reaction Temperature (e.g., from RT to 0 °C) reagent->temp stoi Control Stoichiometry (Use 1.0 eq. of NBS) temp->stoi monitor Monitor by TLC/LC-MS Quench at full conversion stoi->monitor monitor->temp Still messy result Clean Mono-bromination monitor->result Success

Caption: A decision tree for troubleshooting over-bromination.

Q2: I'm performing a Suzuki-Miyaura coupling to synthesize a 2-arylbenzofuran from a 2-bromobenzofuran, but I'm getting a significant amount of a bi-benzofuran byproduct. What is causing this homocoupling?

A2: Homocoupling is a pervasive side reaction in many cross-coupling protocols, including the Suzuki-Miyaura reaction.[8] It results in the formation of a symmetrical biaryl product from two molecules of one of the coupling partners. In your case, you are likely observing the homocoupling of your arylboronic acid, though homocoupling of the 2-bromobenzofuran can also occur.

The "Why": Mechanisms of Homocoupling

Several pathways can lead to homocoupling, and they often compete directly with the desired cross-coupling catalytic cycle.

  • Oxygen-Mediated Homocoupling: This is a very common cause. If your reaction is not adequately degassed, residual oxygen can oxidize the palladium(0) catalyst and promote the homocoupling of the boronic acid partner.[8]

  • Reductive Elimination from a Di-organopalladium(II) Intermediate: If transmetalation occurs twice before reductive elimination (displacing the halide), a Pd(II) species bearing two organoboron groups can form. Reductive elimination then yields the homocoupled product. This can be more prevalent with highly reactive boronic acids or when the oxidative addition step is slow.

  • Protonolysis/Second Transmetalation: This pathway can occur with electron-deficient arylboronic acids, where a protonolysis event is followed by a second transmetalation, leading to the homocoupled product.[9]

Troubleshooting & Optimization Strategies:

  • Rigorous Degassing is Non-Negotiable: This is the single most important step to prevent oxygen-mediated homocoupling.

    • Method: Use the "freeze-pump-thaw" technique (at least three cycles) for the most robust oxygen removal. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and reagents is effective for many systems.

    • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Optimize Reaction Parameters:

    • Base: The choice of base is critical. Strong bases can sometimes accelerate homocoupling. Consider screening milder bases like K₃PO₄ or K₂CO₃.[10]

    • Ligand: Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway. Ligands like SPhos have been shown to be effective in suppressing side reactions in challenging couplings.[9][11]

    • Temperature: Do not overheat the reaction. While higher temperatures increase the rate, they can also accelerate catalyst decomposition and side reactions. Run the reaction at the lowest temperature that provides a reasonable conversion rate.

  • Order of Addition: Pre-forming the active Pd(0) catalyst or allowing the oxidative addition to occur before adding the boronic acid can sometimes minimize homocoupling. Add the boronic acid solution slowly via syringe pump to keep its concentration low.

Experimental Protocol: Robust Suzuki-Miyaura Coupling to Minimize Homocoupling

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromobenzofuran (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Degassing: Seal the flask, and perform three "freeze-pump-thaw" cycles to thoroughly remove all dissolved oxygen.

  • Reagent Addition: Backfill the flask with Argon. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via a cannula or syringe.

  • Catalyst Addition: In a separate glovebox or under a strong positive flow of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) and monitor by LC-MS.

  • Work-up: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried and concentrated for purification.

Q3: My Suzuki coupling yield is low, and my mass spec shows a major byproduct corresponding to my starting benzofuran without the bromine. What is this byproduct and how can I avoid it?

A3: You are observing the result of a common and often frustrating side reaction known as protodeboronation or, in your case, likely protodebromination (hydrodehalogenation). Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes your nucleophilic partner.[10][12][13] Similarly, hydrodehalogenation replaces the C-Br bond with a C-H bond.

The "Why": Mechanism of Protodeboronation

Protodeboronation is a decomposition pathway for the boronic acid that competes with its transmetalation to the palladium center. The mechanism is highly dependent on pH, substrate, and reaction conditions.[12][13]

  • Base-Catalyzed: Under basic conditions, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻), which is desired for transmetalation. However, this species can also be susceptible to protonolysis, especially in the presence of water.[13]

  • Acid-Catalyzed: Traces of acid can also catalyze the cleavage of the C-B bond.[12]

  • Palladium-Catalyzed: The palladium-phosphine complex itself can sometimes catalyze the protodeboronation reaction.[11]

Heteroaromatic boronic acids are particularly prone to this side reaction due to the influence of the heteroatom.[10][13]

Troubleshooting & Optimization Strategies:

  • Protect the Boronic Acid:

    • Boronic Esters (e.g., Pinacol Esters): These are generally more stable towards protodeboronation than the corresponding boronic acids. They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.

    • MIDA Boronates: These are highly stable, crystalline solids that are robust to purification and inert to protodeboronation. They engage in the catalytic cycle under specific basic conditions.[10]

  • Optimize Reaction Conditions:

    • Anhydrous Conditions: While many Suzuki reactions tolerate water, if protodeboronation is severe, using anhydrous solvents and reagents can help. Ensure your base is anhydrous.

    • Base Selection: The choice of base can have a profound impact. Weaker bases like K₃PO₄, K₂CO₃, or CsF are often better than strong hydroxides (NaOH, KOH) for minimizing this side reaction.[10]

    • Rapid Catalysis: The goal is to make the desired cross-coupling reaction kinetically much faster than the undesired protodeboronation. Use a highly active catalyst system (e.g., a modern Pd(II) precatalyst with a bulky phosphine ligand) that promotes rapid catalytic turnover.[11]

Diagram: The Competing Pathways of a Boronic Acid

G cluster_0 Desired Suzuki Cycle cluster_1 Undesired Side Reaction BA Ar-B(OH)2 (Boronic Acid) TM Transmetalation (with Ar'-Pd-X) BA->TM [Pd], Base PD Protodeboronation BA->PD H+, Base, or [Pd] CC Cross-Coupled Product (Ar-Ar') TM->CC Reductive Elimination BP Byproduct (Ar-H) PD->BP

Caption: Competing reaction pathways for a boronic acid in a Suzuki coupling.

References
  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Formation of polybrominated dibenzofurans from polybrominated biphenyls. PubMed. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. ResearchGate. [Link]

  • Synthesis of benzofurans with remote bromide functionality by domino "ring-cleavage-deprotection-cyclization" reactions of 2-alkylidenetetrahydrofurans with boron tribromide. PubMed. [Link]

  • Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Royal Society of Chemistry. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NCBI. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Benzofurans with Remote Bromide Functionality by Domino “Ring-Cleavage-Deprotection-Cyclization” Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide. ACS Publications. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]

  • Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. ResearchGate. [Link]

  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]

  • Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Oxford Academic. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC - NCBI. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Total synthesis of natural products containing benzofuran rings. ResearchGate. [Link]

  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research. [Link]

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. [Link]

  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. ResearchGate. [Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. [Link]

Sources

Technical Support Center: Purification of Methyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-bromobenzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals and bioactive compounds, its purity is paramount.[1] This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Understanding the Purification Challenge

Before troubleshooting, it's critical to understand the compound's properties and the likely impurities you may encounter. The synthetic route, typically involving the reaction of 5-bromosalicylaldehyde with a C2-electrophile like methyl bromoacetate, can generate several process-related impurities.[2][3]

Property Value Source
Molecular Formula C₁₀H₇BrO₃PubChem[4]
Molecular Weight 255.07 g/mol MySkinRecipes[1]
CAS Number 26028-36-4PubChem[4]
Predicted Boiling Point 314.7±22.0 °CMySkinRecipes[1]
Predicted Density 1.589 g/cm³MySkinRecipes[1]
FAQ 1: My initial purity is low. What are the most common impurities I should expect?

The impurity profile of crude this compound is highly dependent on the reaction conditions. Based on common synthetic routes, you should anticipate the following species:

  • Unreacted Starting Materials: The most common impurities are residual 5-bromosalicylaldehyde and the alkylating agent (e.g., methyl bromoacetate). These are typically more polar than the desired product.

  • Hydrolyzed Product: Saponification of the methyl ester can occur if the reaction is run under basic conditions for too long or if aqueous basic solutions are used during workup, leading to the formation of 5-bromobenzofuran-2-carboxylic acid.[5][6] This impurity is highly polar and can cause significant streaking on silica gel.

  • Regioisomers: While the 2-carboxylate is the major product from standard syntheses, other isomers can form, although they are less common for this specific substitution pattern. The separation of regioisomers can be particularly challenging.[7]

  • Bromination By-products: If the synthesis involves a bromination step on the benzofuran core, impurities such as dibrominated species or other positional isomers can arise.[8] Controlling stoichiometry and reaction conditions is critical to minimize these.[9]

Below is a diagram illustrating the potential sources of impurities.

G cluster_synthesis Synthesis Inputs cluster_impurities Potential Impurities SM1 5-Bromosalicylaldehyde Crude Crude Product: This compound SM1->Crude Incomplete Reaction SM2 Methyl Bromoacetate SM2->Crude Incomplete Reaction Base Base (e.g., K2CO3) Base->Crude Side Reaction (Saponification) Imp1 Unreacted SMs Imp2 5-Bromobenzofuran- 2-carboxylic Acid (Hydrolysis) Imp3 Over-brominated Species Crude->Imp2 Side Reaction (Saponification) Crude->Imp3 Side Reaction (If applicable)

Caption: Origin of common impurities in the synthesis.

Section 2: Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is the most common and effective method for purifying this compound on a lab scale.[5][10][11] Success hinges on proper technique and solvent system selection.

FAQ 2: What is a good starting solvent system for silica gel chromatography?

For moderately polar compounds like this compound, a mixture of a non-polar solvent and a moderately polar solvent is ideal.

Recommended Starting Point: An ethyl acetate (EtOAc) and hexane (or petroleum ether) gradient.

Rationale: Hexane acts as the weak solvent, allowing the compound to adsorb to the silica, while ethyl acetate is the stronger eluent that carries the compounds down the column. The bromine atom and ester group lend polarity, but the fused aromatic system provides significant non-polar character. This balance makes it well-suited for separation with this solvent system.

Protocol: TLC Solvent System Screening
  • Prepare Samples: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Spot TLC Plate: Spot the crude mixture on a silica gel TLC plate.

  • Develop Plates: Place the plates in developing chambers containing different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Analyze: Visualize the plates under UV light (254 nm). The ideal solvent system will give your product a Retention Factor (Rƒ) of 0.25-0.35 . This Rƒ value provides the best balance for separation, ensuring impurities have space to resolve from the product without requiring an excessive volume of solvent.

FAQ 3: My compound is streaking on the TLC plate and column. What's wrong and how do I fix it?

Streaking is a common problem that indicates an issue with how the compound is interacting with the stationary phase.

Problem Probable Cause Solution
Streaking from Baseline Acidic Impurity: The most likely cause is the presence of 5-bromobenzofuran-2-carboxylic acid from ester hydrolysis.[5][6] Carboxylic acids interact very strongly with the acidic silanol groups on the silica surface, causing tailing.Modify Mobile Phase: Add 0.5-1% acetic acid to your eluent. The acid in the mobile phase protonates the impurity, reducing its interaction with the silica and resulting in a more compact spot.
Broad, Tailing Spot Overloading: Too much sample has been applied to the TLC plate or loaded onto the column. This saturates the stationary phase at the point of application.Reduce Concentration: Dilute your sample before spotting on TLC. For column chromatography, ensure you are not exceeding the loading capacity of your column (typically 1-10% of the silica weight).
Streaking at High Rƒ Insolubility: The compound may be crashing out of the mobile phase as it moves up the plate, especially if the starting solvent mixture is too non-polar.Improve Solubility: Use a stronger solvent system (higher percentage of ethyl acetate). Alternatively, for column loading, dissolve the crude material in a minimal amount of a stronger solvent (like DCM) before adsorbing it onto silica for dry loading.
Workflow for Chromatographic Purification

G A Crude Product B TLC Analysis (Hexane:EtOAc) A->B C Is Rƒ ~0.3 and spot shape good? B->C D Prepare Slurry or Dry Load (Adsorb crude onto silica) C->D Yes J Adjust Solvent Polarity (or add modifier like AcOH) C->J No E Pack & Run Column (Use optimized eluent) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions & Concentrate G->H I Final Purity Check (NMR, LC-MS) H->I J->B

Caption: A standard workflow for purification by flash chromatography.

Section 3: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially for removing minor, structurally similar impurities that are difficult to separate by chromatography.[12]

FAQ 4: How do I choose the best solvent for recrystallization?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

Rationale: This differential solubility allows the compound to fully dissolve when hot and then crystallize out upon cooling, leaving impurities behind in the "mother liquor."

Protocol: Small-Scale Solvent Screening
  • Aliquot Sample: Place ~20-30 mg of your crude product into several small test tubes.

  • Test Solvents: Add a potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures with hexane) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent. If it dissolves in just a few drops, it is too soluble.

  • Heat: To the tubes where the solid was poorly soluble, gently heat the mixture to the solvent's boiling point. A good solvent will now dissolve the solid completely.

  • Cool: Allow the solution to cool slowly to room temperature, then place it in an ice bath. The formation of high-quality crystals indicates a suitable solvent.

Commonly successful solvents for benzofuran derivatives include alcohols (ethanol, isopropanol) or mixtures like Ethyl Acetate/Hexane or Dichloromethane/Hexane.[13]

FAQ 5: My product is "oiling out" instead of forming crystals. What should I do?

Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, it separates as a liquid phase.

  • Cause 1: Solution is too concentrated. The saturation point is reached too quickly at a high temperature.

    • Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystal lattice formation.

  • Cause 2: Presence of impurities. Impurities can depress the melting point and interfere with crystal formation.

    • Solution: Attempt to remove the impurities with a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization again.

Section 4: Advanced Purification and Analysis

FAQ 6: When should I consider using preparative HPLC?

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique best reserved for specific, challenging situations.

  • Difficult Separations: When impurities are structurally very similar to the product (e.g., regioisomers) and have nearly identical polarity, making separation by flash chromatography impossible.[10]

  • High Purity Requirements: When purity >99.5% is required for applications like reference standard generation or final drug substance batches.

  • Small Scale: It is most practical for small quantities (mg to low-gram scale) due to solvent consumption and cost.

Benzofuran derivatives are well-suited for analysis and purification by reverse-phase HPLC, often using a C18 column with a mobile phase of acetonitrile and water or methanol and water.[14]

References

  • Benchchem. (2025). Technical Support Center: Purification of Substituted Benzofuran Isomers.
  • PubChem. Methyl 5-bromo-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Benchchem. (2025). Technical Support Center: Purification of Substituted Benzofurans.
  • PubChem. Methyl 5-bromofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. This compound.
  • Bhaskar, G., & Yadav, G. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • ResearchGate. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Available at: [Link]

  • Benchchem. Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Google Patents. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.).
  • Google Patents. CN110684000B - Process for preparing benzofuran derivatives.
  • Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. (2010). HETEROCYCLES, 81(12), 2865.
  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. (n.d.).
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Available at: [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Available at: [Link]

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective.
  • PubMed. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Available at: [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • PubMed Central. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Available at: [Link]

  • PubMed Central. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
  • MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Available at: [Link]

  • Google Patents. US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • ACS GCI Pharmaceutical Roundtable. Bromination. Wordpress. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-bromobenzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. We understand that navigating the complexities of heterocyclic synthesis can present unique challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, understand the causality behind side reactions, and optimize your synthetic protocols for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning the synthesis of this compound. What is the most common and reliable synthetic route?

The most prevalent and generally reliable method for synthesizing benzofuran-2-carboxylates is a variation of the Perkin reaction or related condensations starting from a salicylaldehyde derivative. For your target molecule, this involves the reaction of 5-bromosalicylaldehyde with a reagent that provides the C2 and carboxylate carbons.

A robust approach involves two key transformations:

  • O-Alkylation: The phenolic hydroxyl of 5-bromosalicylaldehyde is alkylated with an ethyl or methyl haloacetate (e.g., ethyl bromoacetate).

  • Intramolecular Cyclization: The resulting ether intermediate undergoes an intramolecular condensation reaction (e.g., a Darzens or Perkin-like condensation) to form the benzofuran ring.

The choice of base and solvent is critical for success. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred, as strong bases (e.g., NaOH, KOH) can promote unwanted side reactions.[1][2][3] Solvents like N,N-dimethylformamide (DMF), acetone, or 2-butanone are commonly employed.[1][3]

Q2: My reaction yield is consistently low, and my TLC shows multiple spots. What are the most likely causes and how can I improve it?

Low yields are typically traced back to incomplete reactions or the formation of stable side products. Let's break down the common culprits.

Causality Analysis:

  • Incomplete O-Alkylation: The initial nucleophilic attack of the phenoxide on the haloacetate is the rate-limiting step. Insufficiently basic conditions, non-anhydrous reagents, or low temperatures can stall the reaction here.

  • Failed Cyclization: The subsequent intramolecular cyclization requires the removal of a proton from the α-carbon of the ester group. If the base is too weak or sterically hindered, or if the temperature is too low, the O-alkylated intermediate may be isolated as the major product.

  • Hydrolysis of the Ester: The most common side product is the corresponding carboxylic acid (5-bromobenzofuran-2-carboxylic acid).[4][5] This occurs if water is present in the reaction mixture, especially under basic conditions and elevated temperatures, leading to saponification of the methyl ester.

  • Polymerization/Tar Formation: Salicylaldehydes can be sensitive to strongly basic conditions and high heat, leading to self-condensation or polymerization, which manifests as an intractable brown or black tar in the reaction flask.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

troubleshooting_workflow start Low Yield or Impure Product cause1 TLC shows unreacted 5-bromosalicylaldehyde start->cause1 Check Starting Material cause2 Major spot is O-alkylated intermediate (pre-cyclization) start->cause2 Check Intermediates cause3 Product contaminated with 5-bromobenzofuran-2-carboxylic acid start->cause3 Check Side Products cause4 Significant tar/polymer formation observed start->cause4 Check Reaction Vessel sol1 Solution: 1. Use a stronger, non-hydrolytic base (e.g., Cs₂CO₃). 2. Ensure anhydrous conditions (dry solvent/reagents). 3. Increase reaction temperature moderately (e.g., 80-120°C). 4. Increase stoichiometry of haloacetate. cause1->sol1 sol2 Solution: 1. Increase reaction time and/or temperature. 2. Switch to a more effective base (e.g., K₂CO₃ to Cs₂CO₃). 3. Use a higher boiling point solvent like DMF. cause2->sol2 sol3 Solution: 1. Use strictly anhydrous solvents and reagents. 2. Use a non-nucleophilic base (e.g., K₂CO₃) instead of hydroxides. 3. If acid is isolated, re-esterify in a separate step. cause3->sol3 sol4 Solution: 1. Avoid strong bases like NaOH or alkoxides. 2. Use a weaker base (K₂CO₃). 3. Maintain moderate reaction temperatures. 4. Ensure efficient stirring. cause4->sol4 reaction_mechanism cluster_main Main Synthetic Pathway cluster_side Side Reactions A 5-Bromosalicylaldehyde + Methyl Bromoacetate B Phenoxide Formation (Base: K₂CO₃) A->B SR2 Polymerization (Strong Base / High Temp) A->SR2 Harsh Conditions C O-Alkylation (Sₙ2 Reaction) B->C D Intermediate: Methyl (4-bromo-2-formylphenoxy)acetate C->D E Enolate Formation (Base deprotonates α-carbon) D->E SR1 Hydrolysis (Saponification) (H₂O present) D->SR1 H₂O F Intramolecular Aldol Condensation E->F G Dehydration F->G H Final Product: This compound G->H H->SR1 H₂O

Sources

Technical Support Center: Recrystallization of Methyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-bromobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material.

Introduction

This compound is a key intermediate in the synthesis of various bioactive molecules and functional materials.[1] Achieving high purity is critical for downstream applications, and recrystallization is a powerful technique for this purpose. However, selecting the optimal solvent and troubleshooting common issues can be challenging. This guide provides a structured, question-and-answer-based approach to successfully navigate the recrystallization process for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on the purification of structurally similar benzofuran esters, ethanol is an excellent starting point. A closely related compound, ethyl 5-bromobenzofuran-2-carboxylate, has been successfully recrystallized from ethanol.[2] Alcohols are generally good solvents for esters. Other promising options include acetonitrile and a methanol-acetone mixture , which have been used for other benzofuran derivatives.[3][4]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If this compound does not dissolve in the chosen solvent even at its boiling point, it indicates poor solubility. Here’s a systematic approach to address this:

  • Increase Solvent Volume: Add small increments of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce your final yield.

  • Switch to a More Solvating Solvent: If a large volume of the initial solvent is required, it's best to choose a different solvent in which the compound has higher solubility. Refer to the solvent selection table below for alternatives.

  • Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent (or mixed-solvent) system can be ideal. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble at all temperatures, e.g., acetone or dichloromethane). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexanes) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Q3: No crystals are forming upon cooling. How can I induce crystallization?

A3: The absence of crystal formation suggests that the solution is not supersaturated. The following techniques can be employed to induce crystallization:

  • Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal formation.

  • Reducing the Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Lowering the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q4: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To resolve this:

  • Reheat the Solution: Warm the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to ensure the compound remains dissolved at a lower temperature.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before any further cooling in an ice bath. Placing the flask in a warm water bath that is allowed to cool to room temperature can facilitate this.

  • Change Solvents: If oiling out persists, a different solvent or solvent mixture with a lower boiling point should be used.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does the Compound 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals via Filtration crystals_form->collect Yes no_crystals No Crystals Formed crystals_form->no_crystals No oiling_out->crystals_form No oil_formed Oil Formed oiling_out->oil_formed Yes induce Induce Crystallization: - Scratch Flask - Seed Solution - Reduce Solvent no_crystals->induce induce->cool reheat_add_solvent Reheat to Dissolve Add More Solvent Cool Slowly oil_formed->reheat_add_solvent reheat_add_solvent->cool

Troubleshooting flowchart for recrystallization.

Recommended Recrystallization Protocol

This protocol provides a step-by-step method for the recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable single solvent. Ideally, the compound should be sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until all the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Place a glass funnel with fluted filter paper into a pre-warmed clean Erlenmeyer flask. Pour the hot solution through the filter paper. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask to slow the cooling process further. Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.

Solvent Selection Guide

The choice of solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarRecommended starting solvent. Good for many esters.[2]
Methanol65PolarCan be effective, often used in mixtures (e.g., with acetone).[4]
Acetonitrile82PolarHas been used successfully for other benzofuran derivatives.[3]
Ethyl Acetate77MediumA common recrystallization solvent for moderately polar compounds.
Toluene111Non-polarSuitable for aromatic compounds, but higher boiling point increases risk of oiling out.
Heptane/Hexane98 / 69Non-polarGood as an "anti-solvent" in a two-solvent system with a more polar solvent like ethyl acetate or acetone.

Recrystallization Process Visualization

The following diagram illustrates the key stages of the single-solvent recrystallization process.

RecrystallizationProcess cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Hot Saturated Solution add_solvent->dissolved cool_solution Slow Cooling dissolved->cool_solution crystals_forming Crystal Formation cool_solution->crystals_forming filtration Vacuum Filtration crystals_forming->filtration washing Wash with Cold Solvent filtration->washing pure_crystals Pure Crystalline Product washing->pure_crystals

Key stages of the recrystallization workflow.

References

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2015). Molecules, 20(9), 16566-16580. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. (2018).
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2012). Journal of Applicable Chemistry, 1(4), 636-640.
  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2010). Acta Poloniae Pharmaceutica, 67(4), 359-366.
  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (2006). European Journal of Medicinal Chemistry, 41(5), 664-669.
  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Methyl 5-bromo-1-benzofuran-2-carboxylate. PubChem. [Link]

  • Benzofuran derivatives, process for their preparation and intermediates thereof. (2010).
  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

  • Preparation of benzofuran derivatives. (1964).
  • Methyl 5-bromofuran-2-carboxylate. PubChem. [Link]

  • Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. (1985).

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Technical Support Center: Purification of Methyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support guide for the purification of Methyl 5-bromobenzofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals. We will address common challenges and provide practical, in-depth solutions for obtaining this key intermediate with high purity. Our approach integrates fundamental chemical principles with field-proven methodologies to ensure your success.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Issues

This section addresses the preliminary questions that arise when handling the crude product post-synthesis.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities are almost always a direct result of the synthetic route employed. For a typical synthesis starting from 5-bromosalicylaldehyde and a methyl haloacetate, you should anticipate the following.[1][2]

  • Unreacted Starting Materials: Residual 5-bromosalicylaldehyde or methyl chloroacetate/bromoacetate.

  • Reaction Byproducts: In addition to the desired product, side reactions can generate isomers or related compounds. For instance, incomplete cyclization may leave intermediate phenolic compounds.

  • Reagents and Catalysts: Un-quenched base (e.g., potassium carbonate) or residual phase-transfer catalysts if used.

  • Solvent Residues: Traces of reaction solvents like DMF, acetonitrile, or ethyl methyl ketone.[1][3]

  • Poly-brominated Species: If a bromination step was performed on the benzofuran ring, impurities with different bromination patterns or multiple bromine atoms might be present.[4][5]

Q2: How do I perform a quick initial purity assessment of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It's fast, uses minimal material, and provides critical information for planning your purification strategy.

Protocol for TLC Analysis:

  • Plate: Use a standard silica gel 60 F254 plate.

  • Sample Prep: Dissolve a tiny amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Eluent System: A good starting point is a mixture of a non-polar and a moderately polar solvent. We recommend starting with Hexane:Ethyl Acetate (8:2) .

  • Spotting: Spot the dissolved crude material, alongside the starting materials if available, on the baseline of the TLC plate.

  • Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to rise.

  • Visualization: View the developed plate under a UV lamp (254 nm). The benzofuran core is UV active and will appear as dark spots.[6] Staining with potassium permanganate can also be used to visualize non-UV active impurities.

Interpretation:

  • A single spot indicates high purity.

  • Multiple spots indicate the presence of impurities. The relative position (Rƒ value) of the spots gives an indication of their polarity and helps in selecting the right conditions for column chromatography.

Q3: My crude product has a strong yellow or brown color. What does this indicate and how can I remove it?

A3: A persistent color, typically yellow or brown, often points to the presence of residual bromine or highly conjugated, polymeric impurities.[4] While these may be present in small amounts, they can be difficult to remove.

Decolorization Strategies:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount (1-2% by weight) of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of Celite.

  • Bisulfite Wash: Before recrystallization, washing an organic solution of the crude product with an aqueous solution of a mild reducing agent like sodium bisulfite can help quench residual bromine.[4]

Part 2: Troubleshooting Guide - Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this compound, provided a suitable solvent is found. The goal is to use a solvent where the compound is very soluble at high temperatures but sparingly soluble at low temperatures.[4]

Q4: How do I select the best solvent for recrystallizing my product?

A4: Solvent selection is critical. Based on the moderately polar structure of the target compound, several solvents and solvent systems are effective. Ethanol is a commonly cited solvent for recrystallizing benzofuran derivatives.[3]

Solvent/SystemBoiling Point (°C)Rationale & Use Case
Ethanol 78Good general-purpose solvent. The compound has high solubility when hot and lower solubility when cold.
Methanol 65Similar to ethanol but may result in lower solubility, which can be advantageous for recovery.
Isopropanol 82A slightly less polar alcohol, useful if the product is too soluble in methanol or ethanol.
Hexane/Ethyl Acetate ~69A mixed system. Dissolve in a minimum of hot ethyl acetate, then add hot hexane until turbidity appears. Useful for removing more polar impurities.
Ethanol/Water VariesA powerful mixed system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then clarify with a few drops of hot ethanol.[4]

Step-by-Step Recrystallization Protocol:

  • Solvent Test: In test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents, both at room temperature and at boiling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, filter the hot solution quickly through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.

Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.

Troubleshooting "Oiling Out":

  • Re-heat and Add Solvent: Re-heat the solution until the oil dissolves completely. Add slightly more solvent than you initially used to reduce the saturation level.

  • Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals.

  • Change Solvent System: The polarity of the solvent may be too different from your compound. If using a mixed solvent system like ethanol/water, you may have added too much of the anti-solvent (water). Try a single solvent system or a different solvent pair.

Part 3: Troubleshooting Guide - Flash Column Chromatography

When recrystallization fails to remove impurities, especially those with similar polarity to the product, flash column chromatography is the preferred method.[7]

Q6: What is the best stationary and mobile phase for purifying this compound?

A6:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm mesh size) is the most common and effective choice.[8][9]

  • Mobile Phase (Eluent): The key is to find a solvent system where the desired product has an Rƒ value between 0.25 and 0.40 on TLC for optimal separation.

    • Recommended Starting System: Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate .[8]

    • Optimization: Run TLC plates with varying ratios (e.g., 9:1, 8:2, 7:3) to find the ideal separation. For example, a system of ethyl acetate and petroleum ether (2:8) has been successfully used for similar compounds.[8]

Q7: My compounds are not separating well on the column (spots are overlapping). How can I improve the resolution?

A7: Poor resolution is a common problem that can be systematically addressed.

Strategies to Improve Separation:

  • Optimize Eluent: This is the most critical factor. If spots are too close, decrease the polarity of the eluent (e.g., move from 7:3 Hexane:EtOAc to 9:1). This will cause all compounds to move more slowly down the column, increasing the separation between them.

  • Use a Slower Flow Rate: Running the column more slowly allows more time for equilibrium between the stationary and mobile phases, leading to better separation.[7]

  • Increase Column Length/Decrease Diameter: A longer, narrower column provides more surface area for interaction, which can significantly improve the separation of closely related compounds.

  • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Load the sample in a minimal amount of solvent as a concentrated band.

Visualization: General Purification Workflow

The following diagram illustrates the decision-making process for purifying your crude product.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification Path cluster_end Finish start Crude Methyl 5-bromobenzofuran-2-carboxylate tlc Purity Assessment (TLC, 1H NMR) start->tlc  Initial Sample decision Is Purity >98%? tlc->decision  Purity Data path_choice Select Method decision->path_choice  No end_node Pure Product decision->end_node  Yes recryst Recrystallization path_choice->recryst Crystalline Solid & Good Solvent Found chrom Column Chromatography path_choice->chrom Oily Solid or Close Impurities recryst->tlc  Re-assess Purity chrom->tlc  Analyze Fractions & Re-assess Purity

Caption: Decision workflow for purification.

Visualization: Column Chromatography Protocol

This diagram outlines the standard procedure for flash column chromatography.

Column_Chromatography_Workflow prep_column 1. Pack Column (Slurry Method) prep_sample 2. Prepare Sample (Concentrated Solution) prep_column->prep_sample load_sample 3. Load Sample (Carefully to Top of Silica) prep_sample->load_sample elute 4. Elute with Solvent (Maintain Constant Flow) load_sample->elute collect 5. Collect Fractions (In Test Tubes) elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product Pure Product evaporate->final_product

Caption: Step-by-step column chromatography.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • EAS Publisher. (2023).
  • Arkat USA, Inc. (2004). The 'one-pot' preparation of substituted benzofurans. ARKIVOC.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry, Sec B.
  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry.
  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences.
  • MySkinRecipes.
  • PubChem.
  • ResearchGate. (2019).
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • MDPI.
  • PubMed. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone.
  • ResearchGate. (2025).

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Technical Support Center: Navigating the Degradation Pathways of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of benzofuran derivatives. This guide is designed to provide practical, field-proven insights to overcome common experimental challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the study of benzofuran degradation.

Q1: What are the primary mechanisms for benzofuran degradation?

A1: Benzofuran derivatives can be degraded through several primary mechanisms:

  • Microbial Degradation: This involves the use of bacteria and fungi to break down the benzofuran structure. Bacteria often employ dioxygenase enzymes to initiate ring cleavage.[1][2][3] Fungi, on the other hand, typically use monooxygenases.[4][5][6]

  • Chemical Oxidation: This method uses chemical oxidants like hydrogen peroxide, often with catalysts such as Mn(III) porphyrins, to mimic metabolic activation and break down the benzofuran ring.[7][8][9] The key step is often the formation of reactive epoxides.[8][10]

  • Photodegradation: This involves the breakdown of benzofuran derivatives by light, particularly UV radiation. The presence of photosensitizers in natural waters can significantly accelerate this process compared to direct photolysis.[11][12]

Q2: What are the initial enzymatic steps in the microbial degradation of dibenzofuran?

A2: The initial attack varies between bacteria and fungi.

  • In Bacteria: Many bacteria, such as Pseudomonas, Sphingomonas, and Ralstonia species, initiate degradation with a dioxygenase enzyme.[1][3][13] This enzyme typically attacks the angular position (4,4a) adjacent to the ether bridge, leading to the formation of unstable dihydroxy-dihydrodibenzofuran intermediates that are then further processed.[3][13] Another bacterial strategy involves lateral dioxygenation.[1][13]

  • In Fungi: Fungi like Cunninghamella elegans and Trichosporon mucoides utilize a different mechanism involving monooxygenases (cytochrome P450-like enzymes).[5][6][14] This results in the formation of trans-dihydrodiols, which are more stable than the cis-dihydrodiols produced by bacteria.[5][6]

Q3: What is "cometabolism" in the context of benzofuran degradation?

A3: Cometabolism is a phenomenon where microorganisms degrade a compound (like a benzofuran derivative) that they cannot use as a primary energy or carbon source. The degradation is facilitated by enzymes produced by the microbe while growing on a different, primary substrate. For instance, bacteria grown on biphenyl have been shown to effectively degrade dibenzofuran through the action of their biphenyl-degrading enzymes.[1][13]

Q4: Why is it important to study the degradation pathways of benzofuran derivatives?

A4: Benzofuran derivatives are found in various environmental pollutants, such as those from waste incineration and engine exhaust, and some are known to be toxic, mutagenic, and carcinogenic.[8] Understanding their degradation pathways is crucial for developing effective bioremediation strategies to remove these pollutants from the environment.[2][3] Additionally, in drug development, understanding the metabolic degradation of benzofuran-based pharmaceuticals is essential for assessing their stability, toxicity, and overall efficacy.[8]

Part 2: Troubleshooting Experimental Workflows

This section provides a question-and-answer guide to directly address specific issues you might encounter during your experiments.

Issue Category 1: Microbial Degradation Assays

Q1: I've inoculated my culture with a known benzofuran-degrading bacterial strain, but I'm observing little to no degradation of my substrate. What could be wrong?

A1: Potential Causes & Solutions:

  • Sub-optimal Growth Conditions: The degradation efficiency of microbial cultures is highly dependent on environmental parameters.

    • Causality: Bacterial enzymes have optimal temperature and pH ranges for activity. Deviations can lead to reduced or no catalytic function.

    • Solution: Verify that the temperature and pH of your culture medium are optimal for your specific bacterial strain. For many dibenzofuran-degrading bacteria, a temperature of 30°C and a neutral pH of 7 are good starting points.[15]

  • Substrate Toxicity or Low Bioavailability: High concentrations of benzofuran derivatives can be toxic to microorganisms. Conversely, their low water solubility can limit their availability to the cells.

    • Causality: Toxicity can inhibit essential metabolic processes, while poor bioavailability means the enzymes cannot access the substrate.

    • Solution: Start with a lower concentration of your benzofuran derivative (e.g., 15 mg/L) to avoid toxic effects.[15] To improve bioavailability, you can dissolve the substrate in a minimal amount of a water-miscible, non-toxic solvent (like DMSO) before adding it to the aqueous medium.

  • Lack of Enzyme Induction: Some degradative enzymes are inducible, meaning they are only produced in the presence of an inducer molecule.

    • Causality: If the enzymes are not expressed, no degradation will occur.

    • Solution: If you are performing a cometabolism study, ensure the primary growth substrate (e.g., biphenyl) is present to induce the necessary enzymes.[1][13] Pre-culturing the bacteria in the presence of the inducer before introducing the benzofuran derivative can enhance degradation.

Q2: My HPLC/GC-MS analysis shows many unexpected peaks that I cannot identify as known metabolites. What is their origin?

A2: Potential Causes & Solutions:

  • Abiotic Degradation: The compound may be degrading due to factors in the medium other than the microbes.

    • Causality: Light (photodegradation) or reactive species in the medium can cause non-biological breakdown of the target molecule.

    • Solution: Always run a sterile control experiment (medium with the benzofuran derivative but without the microorganisms) under the exact same incubation conditions (light, temperature, agitation).[15] This will help you distinguish between biotic and abiotic degradation products.

  • Contamination: Contamination in your solvents, glassware, or culture medium can introduce interfering compounds.

    • Causality: Extraneous chemicals can be detected by sensitive analytical instruments.

    • Solution: Use high-purity solvents and reagents. Ensure all glassware is meticulously cleaned.[16] Analyze a blank sample (just the extraction solvent) to identify any background peaks.

  • Formation of Unstable Intermediates: Some degradation intermediates are highly unstable and can spontaneously transform into other compounds during sample preparation or analysis.

    • Causality: For example, the cis-dihydrodiols produced by bacterial degradation of dibenzofuran are notoriously unstable and can quickly dehydrate to form hydroxydibenzofurans, especially under acidic conditions.[5][6]

    • Solution: Minimize sample workup time and keep samples cold. Adjust the pH of your samples to neutral before extraction and analysis to prevent acid-catalyzed rearrangements.

Issue Category 2: Chemical Degradation and Analysis

Q1: My chemical oxidation reaction (e.g., using H₂O₂ and a catalyst) is not proceeding, or the conversion rate is very low.

A1: Potential Causes & Solutions:

  • Catalyst Inactivity: The catalyst may be poisoned or not properly activated.

    • Causality: Catalysts like metalloporphyrins are sensitive to their chemical environment. The generation of the active high-valent oxo-species requires specific conditions.[8][10]

    • Solution: Ensure the correct co-catalyst (e.g., ammonium acetate or acetic acid, depending on the primary catalyst) is present in the appropriate concentration to facilitate the formation of the active oxidant.[8] Check the purity of your catalyst and solvents.

  • Incorrect Stoichiometry: The ratio of oxidant to substrate is critical.

    • Causality: Insufficient oxidant will lead to incomplete conversion. Excess oxidant can sometimes lead to over-oxidation and the formation of undesired byproducts.

    • Solution: Systematically vary the molar ratio of hydrogen peroxide to your benzofuran substrate to find the optimal balance for high conversion.

  • Reaction Conditions: Temperature and solvent can significantly influence reaction kinetics.

    • Causality: Most biomimetic oxidations are designed to run at room temperature.[8][10] The solvent must be able to dissolve all components and not interfere with the reaction.

    • Solution: Confirm the reaction is being run at the recommended temperature. Acetonitrile is a commonly used solvent for these types of reactions.[8]

Q2: I'm struggling to achieve good separation of degradation products using HPLC.

A2: Potential Causes & Solutions:

  • Inappropriate Column or Mobile Phase: The stationary and mobile phases are not suitable for the polarity of your analytes.

    • Causality: Benzofuran degradation products often include a range of compounds with varying polarities (e.g., hydroxylated derivatives, ring-opened acids). Effective separation requires conditions that can resolve these different species.

    • Solution: Use a versatile column, such as a C18, as a starting point. Develop a gradient elution method, starting with a higher aqueous component and gradually increasing the organic solvent (e.g., acetonitrile or methanol). This will help elute both polar and non-polar compounds effectively. Adjusting the pH of the mobile phase with a buffer can improve the peak shape of acidic or basic metabolites.[16]

  • Column Degradation: The analytical column may be contaminated or have lost its stationary phase.

    • Causality: Repeated injections of complex biological samples can lead to column fouling, resulting in poor peak shape and loss of resolution.

    • Solution: Always use a guard column to protect your analytical column.[16] If performance degrades, try washing the column according to the manufacturer's protocol. If this fails, the column may need to be replaced.

Part 3: Diagrams and Data

Key Degradation Pathways and Workflows

Visualizing the complex processes involved in benzofuran degradation can aid in understanding and troubleshooting.

Microbial_Degradation_Pathways cluster_bacterial Bacterial Degradation cluster_fungal Fungal Degradation DBF_B Dibenzofuran Ang_Dioxy Angular Dioxygenase DBF_B->Ang_Dioxy Lat_Dioxy Lateral Dioxygenase DBF_B->Lat_Dioxy Trihydroxy 2,2',3-Trihydroxybiphenyl Ang_Dioxy->Trihydroxy Unstable_Diol Unstable cis-Dihydrodiol Lat_Dioxy->Unstable_Diol HOBB HOBB (Ring Cleavage Product) Unstable_Diol->HOBB SA Salicylic Acid HOBB->SA Trihydroxy->SA DBF_F Dibenzofuran Monooxy Monooxygenase (P450) DBF_F->Monooxy Stable_Diol Stable trans-Dihydrodiol Monooxy->Stable_Diol Hydroxylated Hydroxylated Dibenzofurans Stable_Diol->Hydroxylated Ring_Cleavage_F Ring Cleavage Products Hydroxylated->Ring_Cleavage_F

Caption: Simplified overview of bacterial vs. fungal initial degradation steps for dibenzofuran.

Troubleshooting_Workflow Start Experiment Start: No/Low Degradation Observed Check_Conditions Verify Temp, pH, & Substrate Concentration Start->Check_Conditions Run_Sterile_Control Run Sterile Control (No Microbes) Check_Conditions->Run_Sterile_Control Check_Inducer Is Cometabolism Inducer Present? Run_Sterile_Control->Check_Inducer Analyze_Control Analyze Control for Abiotic Degradation Run_Sterile_Control->Analyze_Control Side Check Optimize_Conditions Optimize Conditions & Re-run Experiment Check_Inducer->Optimize_Conditions Problem_Solved Problem Resolved Optimize_Conditions->Problem_Solved

Caption: A logical workflow for troubleshooting a microbial degradation experiment.

Quantitative Data Summary

The efficiency of degradation is highly dependent on the specific microbial strain and the experimental conditions.

Organism TypeSubstrateKey Enzyme TypeTypical MetabolitesReference
Bacteria (Pseudomonas, Sphingomonas)DibenzofuranDioxygenase2,2',3-Trihydroxybiphenyl, Salicylic Acid, Gentisic Acid[2][3][17][18]
Bacteria (Ralstonia sp.)DibenzofuranDioxygenase (Lateral)2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB)[13]
Fungi (Trichosporon mucoides)DibenzofuranMonooxygenaseMonohydroxylated and dihydroxylated dibenzofurans[4]
Fungi (Cunninghamella elegans)DibenzofuranMonooxygenasetrans-2,3-dihydroxy-2,3-dihydrodibenzofuran, 2,3-dihydroxydibenzofuran[5][6]

Part 4: Experimental Protocols

Protocol 1: General Microbial Degradation Assay

This protocol provides a framework for assessing the ability of a bacterial strain to degrade a benzofuran derivative.

1. Preparation of Media and Inoculum: a. Prepare a suitable liquid mineral medium for your bacterial strain. Sterilize by autoclaving. b. In a separate sterile container, prepare a concentrated stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO). c. Grow a pre-culture of your bacterial strain in a standard growth medium (e.g., Luria-Bertani broth) until it reaches the late exponential phase. d. Harvest the cells by centrifugation, wash them twice with the sterile mineral medium to remove residual growth medium, and resuspend them in the mineral medium to a desired optical density (e.g., OD₆₀₀ = 1.0).

2. Setting up the Degradation Experiment: a. Dispense the washed cell suspension into sterile Erlenmeyer flasks. b. Spike the flasks with the benzofuran stock solution to achieve the desired final concentration (e.g., 15-50 mg/L). Ensure the final solvent concentration is minimal (<0.1%) to avoid toxicity. c. Crucially, set up two control flasks: i. Sterile Control: Mineral medium + benzofuran derivative (no cells). ii. Killed-Cell Control: Autoclaved or heat-killed cell suspension + benzofuran derivative. d. Incubate all flasks on an orbital shaker at the optimal temperature and shaking speed (e.g., 30°C, 180 rpm).[4]

3. Sampling and Analysis: a. Withdraw aliquots from each flask at predetermined time points (e.g., 0, 4, 8, 12, 24 hours). b. Immediately prepare the samples for analysis. This typically involves centrifuging to remove cells, followed by liquid-liquid extraction of the supernatant with an organic solvent (e.g., ethyl acetate). c. Evaporate the organic solvent and reconstitute the residue in a suitable solvent for your analytical method (e.g., acetonitrile for HPLC). d. Analyze the samples using a validated stability-indicating method (e.g., HPLC or GC-MS) to quantify the parent compound and identify metabolites.

References

  • Friesen, K.J., & Foga, M.M. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399-403. [Link]

  • Hammer, E., Krowas, D., Schäfer, A., Specht, M., Francke, W., & Schauer, F. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(7), 2215-2219. [Link]

  • Wang, T., Zhang, M., Zheng, Y., Seong, J., Lah, M.S., & Koo, S. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances, 11, 31395-31399. [Link]

  • Cerniglia, C.E., Morgan, J.C., & Gibson, D.T. (1979). Bacterial and fungal oxidation of dibenzofuran. Biochemical Journal, 180(1), 175-185. [Link]

  • Rebelo, S.L.H., Pires, S.M.G., Simões, M.M.Q., de Castro, B., Neves, M.G.P.M.S., & Medforth, C.J. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Catalysts, 10(1), 62. [Link]

  • Li, Q., Wang, X., Yin, G., Gai, Z., Tang, H., Ma, C., Deng, Z., & Xu, P. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 43(22), 8635-8642. [Link]

  • Nojiri, H., Iwata, K., Sekiguchi, H., Chung, J.S., Habe, H., Yoshida, T., & Omori, T. (2000). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Biotechnology and Bioengineering, 70(3), 254-266. [Link]

  • Cerniglia, C.E., Morgan, J.C., & Gibson, D.T. (1979). Bacterial and fungal oxidation of dibenzofuran. PubMed. [Link]

  • Wang, T., Zhang, M., Zheng, Y., Seong, J., Lah, M.S., & Koo, S. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances. [Link]

  • Hammer, E., et al. (1998). Characterization of substrates and intermediates of dibenzofuran degradation by T. mucoides SBUG 801. ResearchGate. [Link]

  • Ouellette, A.J.A., & McLeish, R. (1997). Dibenzofuran Degradation Pathway. Eawag-BBD. [Link]

  • Ahmad, F.N., Nordin, N.F.H., Sani, M.S.A., & Sulaiman, W.S.H.W. (2023). SCIENCE & TECHNOLOGY Dibenzofuran Degradation by Bacterial Community in Landfill Leachate. Pertanika Journal of Science & Technology, 31(6), 3125-3137. [Link]

  • Becher, D., Specht, M., Hammer, E., Francke, W., & Schauer, F. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4539-4543. [Link]

  • Nematollahi, D., & Habibi, D. (2007). Electrosynthesis of Symmetric and Highly Conjugated Benzofuran via a Unique ECECCC Electrochemical Mechanism: Evidence for Predominance of Electrochemical Oxidation versus Intramolecular Cyclization. The Journal of Organic Chemistry, 72(15), 5646-5650. [Link]

  • Fortnagel, P., Harms, H., Wittich, R.M., Krohn, S., Meyer, H., Sinnwell, V., Wilkes, H., & Francke, W. (1990). Metabolism of Dibenzofuran by Pseudomonas sp. Strain HH69 and the Mixed Culture HH27. Applied and Environmental Microbiology, 56(4), 1148-1156. [Link]

  • Irfan, M., Khan, I., & Ali, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Monna, L., Omori, T., & Kodama, T. (1993). Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63. Applied and Environmental Microbiology, 59(9), 285-289. [Link]

  • Selim, H., et al. (2025). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. ACS Publications. [Link]

  • Ku, Y., & Lee, K.C. (2006). Degradation of carbofuran in water by solar photocatalysis in presence of photosensitizers. Journal of Environmental Science and Health, Part B, 41(5), 627-641. [Link]

  • Rebelo, S.L.H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. ResearchGate. [Link]

  • Nojiri, H., & Omori, T. (2002). Dibenzofuran degradation by the enzyme systems harbored by Sphingomonas wittichii RW1 or Pseudomonas resinovorans CA10. ResearchGate. [Link]

  • Becher, D., et al. (2000). Decrease of dibenzofuran concentration (A) and formation of the major... ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Gesell, M., et al. (2004). Proposed pathway for the initial steps of dibenzofuran degradation in... ResearchGate. [Link]

  • Zhang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Ahmad, F.N., et al. (2023). Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity. Pertanika Journal. [Link]

  • Gîrbea, A.S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. [Link]

  • Abbas, A.A., & Dawood, K.M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. [Link]

  • Hemingway, R., et al. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Irfan, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Unknown. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Unknown. (2024). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2. CORE. [Link]

  • Unknown. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

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Technical Support Center: A Troubleshooting Guide to Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of benzofurans. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.

Introduction to Benzofuran Synthesis

Benzofurans are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and natural products. Their synthesis, while versatile, can be fraught with challenges ranging from low yields to the formation of intractable side products. This guide addresses specific issues encountered in three common synthetic routes: the Sonogashira coupling/cyclization, the Perkin rearrangement, and the intramolecular Wittig reaction.

Section 1: Sonogashira Coupling and Cyclization for 2-Substituted Benzofurans

The palladium- and copper-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization, is a powerful method for constructing 2-substituted benzofurans. However, its success hinges on a delicate balance of catalytic activity and reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction is giving a low yield or no product at all. What are the likely causes?

A1: This is a frequent issue that can often be traced back to catalyst activity, reagent quality, or suboptimal reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of failure.

    • Causality: Palladium(0) is the active catalytic species. Its oxidation to Palladium(II) or the aggregation of palladium nanoparticles into inactive "palladium black" can halt the catalytic cycle. This is often caused by exposure to oxygen or impurities in the reagents or solvent.[1]

    • Solution:

      • Ensure an inert atmosphere: Thoroughly degas your solvent and purge the reaction vessel with an inert gas like argon or nitrogen.

      • Ligand choice: The phosphine ligands used to stabilize the palladium can also be a point of failure. If you suspect ligand degradation, consider using more robust ligands.

  • Reagent Quality: The purity of your starting materials is critical.

    • Causality: Impurities in the o-halophenol or alkyne can poison the catalyst. Water in the solvent or base can also interfere with the reaction.

    • Solution:

      • Purify starting materials: Ensure your o-halophenol and alkyne are pure.

      • Use dry solvents and bases: Use anhydrous solvents and bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of sodium bicarbonate (NaHCO₃), which can produce water at high temperatures.

  • Suboptimal Conditions: Temperature, solvent, and base play a crucial role.

    • Causality: The reaction may require a specific temperature to overcome the activation energy, but excessive heat can cause catalyst decomposition. The solvent must be able to dissolve all reactants and facilitate the reaction, while the base is necessary to deprotonate the alkyne and neutralize the HX formed.

    • Solution:

      • Optimize temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.

      • Solvent screening: If solubility is an issue, consider alternative solvents like DMF or dioxane.

      • Base selection: The choice of base can significantly impact the reaction. Triethylamine often serves as both a base and a solvent.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.

  • Causality: The copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne, leading to the formation of a diacetylene byproduct. This is especially prevalent in the presence of oxygen.

  • Solution:

    • Strictly anaerobic conditions: As with catalyst deactivation, ensuring a completely oxygen-free environment is the most effective way to suppress Glaser coupling.

    • Copper-free Sonogashira: Consider a copper-free protocol. While often slower, these methods eliminate the primary cause of homocoupling.

    • Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: The Sonogashira coupling appears to be successful, but the subsequent cyclization to the benzofuran is not occurring. How can I promote the ring-closing step?

A3: This indicates that the conditions are suitable for C-C bond formation but not for the intramolecular C-O bond formation.

  • Causality: The cyclization step, a 5-exo-dig cyclization, often requires a higher activation energy than the initial coupling. The base and temperature must be sufficient to facilitate the intramolecular nucleophilic attack of the phenoxide onto the alkyne.

  • Solution:

    • Increase temperature: After the initial coupling is complete (as monitored by TLC), increasing the reaction temperature can often drive the cyclization to completion.

    • Stronger base: A stronger base may be required to deprotonate the phenol and facilitate the cyclization. Consider switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃.

    • Solvent effects: The polarity of the solvent can influence the rate of the cyclization. A more polar solvent may be beneficial.

Data Presentation: Comparison of Palladium Catalysts and Reaction Conditions
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂PPh₃Et₃NTHF6085BenchChem
Pd(PPh₃)₄PPh₃Et₃NTHF6080BenchChem
Pd(OAc)₂XPhosK₂CO₃Dioxane10092J. Org. Chem. 2016, 81, 5450-5463
Pd/CNoneK₂CO₃DMF11075Catalysts 2018, 8, 202

This table provides a general comparison based on literature data and may vary depending on the specific substrates used.

Experimental Protocol: Sonogashira Coupling and Cyclization
  • To a flame-dried Schlenk flask, add the o-iodophenol (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2-5 mol%), and copper(I) iodide (1-2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., triethylamine or THF/Et₃N mixture) via syringe.

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_alkyne CuX Cu(I)X Transmetal->CuX regenerated RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 + R¹-C≡CR² Alkyne_React Alkyne Reaction CuX->Alkyne_React + H-C≡CR² + Base Cu_acetylide Cu(I)-C≡CR² Alkyne_React->Cu_acetylide Cu_acetylide->Transmetal to Pd(II) complex caption Simplified catalytic cycles for the Sonogashira coupling reaction.

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Section 2: Perkin Rearrangement for Benzofuran-2-carboxylic Acids

The Perkin rearrangement offers a classic route to benzofuran-2-carboxylic acids from 3-halocoumarins. While seemingly straightforward, this base-catalyzed ring contraction can present its own set of challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Perkin rearrangement is slow and gives a low yield. How can I improve it?

A1: The efficiency of the Perkin rearrangement is highly dependent on the reaction conditions, particularly the base and temperature.

  • Insufficient Base Strength or Concentration:

    • Causality: The reaction is initiated by a base-catalyzed ring opening of the coumarin lactone. If the base is not strong enough or is present in insufficient quantity, this initial step will be slow, limiting the overall reaction rate.

    • Solution:

      • Use a strong base: Sodium hydroxide or potassium hydroxide are commonly used.

      • Ensure sufficient stoichiometry: Use at least two equivalents of base to ensure both the initial ring opening and subsequent deprotonation steps proceed efficiently.

  • Low Reaction Temperature:

    • Causality: The intramolecular nucleophilic substitution to form the benzofuran ring has a significant activation energy.

    • Solution:

      • Increase temperature: Refluxing in a suitable solvent like ethanol or methanol is standard.

      • Microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[2][3]

Q2: I am observing the formation of side products. What are they and how can I avoid them?

A2: Side reactions in the Perkin rearrangement can arise from the reactivity of the intermediates.

  • Decarboxylation:

    • Causality: The benzofuran-2-carboxylic acid product can decarboxylate under harsh basic conditions and high temperatures, especially if there are electron-donating groups on the benzene ring.

    • Solution:

      • Moderate reaction time: Avoid prolonged heating after the reaction has reached completion.

      • Careful workup: Acidify the reaction mixture promptly upon completion to protonate the carboxylate and prevent decarboxylation.

  • Formation of other rearranged products:

    • Causality: The mechanism of the Perkin rearrangement is complex and can involve several intermediates. Under certain conditions, alternative reaction pathways can lead to the formation of other products.

    • Solution:

      • Adhere to established protocols: Use well-vetted reaction conditions to favor the desired pathway.

      • Analyze byproducts: If significant side products are formed, their identification can provide insight into the competing reaction pathways and guide further optimization.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement
  • In a microwave reaction vessel, dissolve the 3-halocoumarin (1.0 equiv.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 equiv.).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a constant power (e.g., 300W) for a short duration (e.g., 5-10 minutes) at a temperature of approximately 80°C.[2]

  • After cooling, transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.

Visualization: Perkin Rearrangement Mechanism

Perkin_Rearrangement Coumarin 3-Halocoumarin RingOpening Base-catalyzed Ring Opening Coumarin->RingOpening + OH⁻ Intermediate (E)-2-halo-3-(2-hydroxyphenyl)acrylate RingOpening->Intermediate Cyclization Intramolecular Nucleophilic Substitution Intermediate->Cyclization + OH⁻ Benzofuran Benzofuran-2-carboxylate Cyclization->Benzofuran Protonation Acidic Workup Benzofuran->Protonation + H⁺ FinalProduct Benzofuran-2-carboxylic Acid Protonation->FinalProduct caption Simplified mechanism of the Perkin rearrangement.

Caption: Simplified mechanism of the Perkin rearrangement.

Section 3: Intramolecular Wittig Reaction for Benzofuran Synthesis

The intramolecular Wittig reaction provides an elegant route to benzofurans, typically involving the reaction of an o-acyloxybenzylphosphonium ylide. The chemoselectivity and success of this reaction depend on the careful generation and reaction of the ylide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular Wittig reaction is not proceeding to completion, and I am recovering starting material. What could be the issue?

A1: Incomplete reaction in an intramolecular Wittig synthesis often points to problems with the ylide formation or its reactivity.

  • Inefficient Ylide Formation:

    • Causality: The phosphonium ylide is generated by deprotonation of the corresponding phosphonium salt with a base. If the base is not strong enough to deprotonate the salt, the ylide will not be formed in sufficient concentration.

    • Solution:

      • Choose an appropriate base: For non-stabilized ylides, strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or sodium amide (NaNH₂) are required. For stabilized ylides, weaker bases like sodium methoxide (NaOMe) or triethylamine (Et₃N) may suffice.

      • Ensure anhydrous conditions: Strong bases are highly reactive towards water. The presence of moisture will consume the base and prevent ylide formation.

  • Low Reactivity of the Carbonyl Group:

    • Causality: The intramolecular Wittig reaction involves the nucleophilic attack of the ylide on a carbonyl group (often an ester or ketone). If the carbonyl group is sterically hindered or electronically deactivated, the reaction may be slow or not occur at all.

    • Solution:

      • Increase reaction temperature: Heating the reaction can provide the necessary energy to overcome the activation barrier.

      • Use a more reactive carbonyl equivalent: If possible, modifying the substrate to include a more electrophilic carbonyl group can enhance the reaction rate.

Q2: I am observing the formation of an unexpected 3-aroylbenzofuran side product instead of the desired 2-substituted benzofuran. Why is this happening?

A2: The formation of a 3-aroylbenzofuran is a known, though sometimes unexpected, outcome of certain intramolecular Wittig reactions for benzofuran synthesis.[4]

  • Causality: This side product can arise from a competing reaction pathway where the initially formed 2-substituted benzofuran is acylated at the 3-position by unreacted aroyl chloride starting material under the reaction conditions.

  • Solution:

    • Control stoichiometry: Use a strict 1:1 stoichiometry of the phosphonium salt and the aroyl chloride to minimize the presence of excess acylating agent.

    • Modify reaction conditions: Lowering the reaction temperature or changing the solvent may disfavor the subsequent acylation reaction.

Q3: The purification of my product is complicated by the presence of triphenylphosphine oxide. How can I easily remove this byproduct?

A3: Triphenylphosphine oxide is a notoriously difficult byproduct to remove by standard column chromatography due to its polarity and crystallinity.

  • Causality: Triphenylphosphine oxide is the stoichiometric byproduct of the Wittig reaction.

  • Solution:

    • Crystallization: If your benzofuran product is a solid, recrystallization can often effectively remove the triphenylphosphine oxide.

    • Precipitation of triphenylphosphine oxide: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a hexane/ether mixture, allowing it to be removed by filtration.

    • Alternative Wittig reagents: Consider using a Horner-Wadsworth-Emmons reagent, which generates a water-soluble phosphate byproduct that is easily removed by an aqueous workup.

Experimental Protocol: Intramolecular Wittig Synthesis of a 2-Substituted Benzofuran
  • To a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add the o-hydroxybenzyltriphenylphosphonium salt (1.0 equiv.) and suspend it in an anhydrous solvent (e.g., THF).

  • Cool the suspension to 0°C and add a strong base (e.g., n-BuLi in hexanes) dropwise to generate the ylide (a color change is often observed).

  • Stir the ylide solution at 0°C for 30-60 minutes.

  • Add a solution of the appropriate acyl chloride (1.0 equiv.) in the same anhydrous solvent dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Intramolecular Wittig Reaction for Benzofuran Synthesis

Intramolecular_Wittig Phosphonium_Salt o-Hydroxybenzyl- triphenylphosphonium Salt Ylide_Formation Deprotonation (Base) Phosphonium_Salt->Ylide_Formation Ylide Phosphonium Ylide Ylide_Formation->Ylide Acylation Acylation (+ RCOCl) Ylide->Acylation Acylated_Ylide o-Acyloxybenzylidene- phosphorane Acylation->Acylated_Ylide Cyclization Intramolecular Wittig Reaction Acylated_Ylide->Cyclization Oxaphosphetane Oxaphosphetane Intermediate Cyclization->Oxaphosphetane Elimination Elimination of Ph₃P=O Oxaphosphetane->Elimination Benzofuran 2-Substituted Benzofuran Elimination->Benzofuran caption Simplified pathway for intramolecular Wittig synthesis of benzofurans.

Caption: Simplified pathway for intramolecular Wittig synthesis of benzofurans.

References

  • Marriott, K.-S. C.; Bartee, R.; Morrison, A. Z.; Stewart, L.; Wesby, J. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Lett.2012 , 53 (26), 3319–3321. [Link]

  • Fan, Y.-S.; Das, U.; Hsiao, M.-Y.; Liu, M.-H.; Lin, W. Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. J. Org. Chem.2015 , 80 (1), 709–718. [Link]

  • Joshi, O. P.; Thirumoorthi, R.; Pardasani, R. T.; Ray, S.; Dash, C. Palladium(II) Complexes Bearing Mesoionic Carbene Ligands: Catalytic Application in Domino Sonogashira Coupling/Cyclization Reactions for One-Pot Synthesis of Benzofuran and Indole Derivatives. Dalton Trans.2024 . [Link]

  • Fan, Y.-S.; Das, U.; Hsiao, M.-Y.; Liu, M.-H.; Lin, W. Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. J. Org. Chem.2014 , 79 (23), 11633–11641. [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank2017 , 2017 (4), M958. [Link]

  • Mushtaq, A.; Zahoor, A. F.; Ahmad, S.; Saif, M. J.; ul Haq, A.; Khan, S. G.; Al-Mutairi, A. A.; Irfan, A.; Al-Hussain, S. A.; Zaki, M. E. A. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega2024 , 9 (20), 20728–20752. [Link]

  • An efficient one-pot strategy for the synthesis of 2-arylbenzofuran derivatives has been achieved using a Cu-catalyzed tandem Sonogashira... | Request PDF. [Link]

  • Zhang, Q.; Nie, H.; Zhang, K.; Huang, H.; Song, C. A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. Tetrahedron2022 , 116, 132815. [Link]

  • Das, U.; Fan, Y.-S.; Lin, W. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chem. Commun.2012 , 48 (68), 8511–8513. [Link]

  • Bolshan, Y.; Biscoe, M. R. Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Org. Lett.2020 , 22 (7), 2534–2538. [Link]

  • Das, U.; Fan, Y.-S.; Lin, W. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chem. Commun.2012 , 48 (68), 8511–8513. [Link]

  • Nagy, E.; Nagymihály, Z.; Kollár, L.; Fonyó, M.; Skoda-Földes, R. Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules2022 , 27 (22), 7808. [Link]

  • Sonogashira Coupling. [Link]

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  • Marriott, K.-S. C.; Bartee, R.; Morrison, A. Z.; Stewart, L.; Wesby, J. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Lett.2012 , 53 (26), 3319–3321. [Link]

  • Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res.2017 , 9 (5), 210–220. [Link]

  • Al-Ostoot, F. H.; Al-Ghorbani, M.; Othman, A. A.; Muthanna, M. A.; Jamil, M. A. M.; Al-Mekhlafi, F. A.; Al-Soud, Y. A. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals2023 , 16 (4), 579. [Link]

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  • Mushtaq, A.; Zahoor, A. F.; Ahmad, S.; Saif, M. J.; ul Haq, A.; Khan, S. G.; Al-Mutairi, A. A.; Irfan, A.; Al-Hussain, S. A.; Zaki, M. E. A. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega2024 , 9 (20), 20728–20752. [Link]

  • Knochel, P.; Hammann, J. M.; Lutter, F. H. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Org. Lett.2017 , 19 (15), 4054–4057. [Link]

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  • Chen, C.-H.; Cherng, S.-C.; Lu, C.-Y.; Lin, C.-H.; Lin, H.-C. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. ACS Comb. Sci.2013 , 15 (10), 509–513. [Link]

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Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges of optimizing palladium catalyst loading for reactions involving brominated heterocycles. As researchers in pharmaceutical and materials science know, while powerful, these reactions can be sensitive, particularly when N-heterocyclic substrates are involved. This document is designed to explain the causality behind common issues and provide robust, field-proven strategies for success.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki coupling with a brominated heterocycle, and why?

A typical starting point for initial screening experiments is a palladium catalyst loading in the range of 1–5 mol%.[1][2] A loading of 2 mol% is often a reasonable and cost-effective starting point for new or unoptimized reactions.[1]

The Rationale: This range balances reaction efficiency with cost and ease of product purification. For many common brominated heterocycles, this concentration is sufficient to achieve a reasonable reaction rate without excessive cost or the formation of palladium black (inactive, agglomerated catalyst).[3] The goal is to find the lowest possible catalyst concentration (the "turnover number" or TON) that provides a high yield in an acceptable timeframe, as higher loadings can sometimes promote side reactions like homocoupling.[1]

Q2: My reaction with a brominated pyridine (or other N-heterocycle) is stalling or giving low yield. Should I just increase the catalyst loading?

Simply increasing the catalyst loading is a common impulse but often fails to address the root cause and can even be detrimental. While it might sometimes drive a sluggish reaction to completion, it's more critical to first understand why the reaction is failing.

Causality-Driven Troubleshooting:

  • Catalyst Poisoning: The primary suspect with nitrogen-containing heterocycles is catalyst poisoning. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, effectively deactivating it.[2][4] This is a very common issue with heteroaryl substrates.[2] Adding more catalyst without addressing this will only result in more deactivated catalyst.

  • Catalyst Decomposition: At the elevated temperatures often required for these couplings (typically 80-110 °C), the active Pd(0) species can agglomerate into inactive palladium black.[2][3] Increasing the initial concentration can sometimes accelerate this process.

  • Incomplete Reduction of Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[5] If the reaction conditions don't facilitate this reduction efficiently, the active catalyst concentration will be low regardless of the initial loading.

Recommended Action: Instead of reflexively increasing the loading, first investigate the ligand. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is a standard strategy.[1][4][6] These ligands can sterically shield the palladium center, preventing the N-heterocycle from coordinating and poisoning the catalyst.[4] They also promote the crucial, often rate-limiting, oxidative addition step.[7][8]

Q3: I'm observing significant homocoupling of my boronic acid partner. How is this related to catalyst loading?

Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, can be exacerbated by high catalyst concentrations and the presence of oxygen.[1][2] If the desired cross-coupling is slow (due to a challenging substrate or suboptimal conditions), the competitive homocoupling pathway can become dominant.

Minimization Strategies:

  • Optimize (Decrease) Catalyst Loading: Once you have a working system, try systematically decreasing the catalyst loading. This reduces the concentration of catalytic sites available for the undesired homocoupling pathway.

  • Ensure Rigorously Inert Conditions: Homocoupling is often promoted by oxygen.[1][2] Ensure all solvents are properly degassed and that the reaction is maintained under a robust inert atmosphere (argon or nitrogen) throughout the setup and reaction period.[1][2] Performing several vacuum/backfill cycles is crucial.[3]

  • Check Your Base: The choice of base and the presence of water can also influence side reactions. For instance, protodeboronation (loss of the boron group) is a common issue promoted by water and certain bases.[2][3] While not directly homocoupling, it consumes the boronic acid, altering the stoichiometry and potentially favoring other side reactions.

Troubleshooting Guide

The following table outlines common issues encountered when optimizing catalyst loading for Suzuki couplings of brominated heterocycles, their likely causes, and actionable solutions grounded in mechanistic principles.

Table 1: Troubleshooting Common Suzuki Coupling Issues

Symptom Potential Cause(s) Recommended Action(s)
No or Low Conversion 1. Catalyst Poisoning: Strong coordination of N-heterocycle to Pd center.[2][4] 2. Inactive Catalyst: Precatalyst not reduced to Pd(0); catalyst decomposed (palladium black).[1][3] 3. Poor Substrate Reactivity: Electron-rich or sterically hindered heterocycle slowing oxidative addition.[3] 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to shield the Pd center.[4] 2. Use a fresh, high-quality precatalyst. Consider using a well-defined Pd(0) source or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that activates under mild conditions.[5] 3. Increase temperature modestly (e.g., from 80°C to 100°C), but monitor for decomposition. Ensure the chosen ligand is thermally stable.[1]
Reaction Stalls After Initial Conversion 1. Catalyst Decomposition: Active catalyst is not stable under the reaction conditions over time.[3] 2. Insufficient Base: Base is consumed or is not strong/soluble enough to sustain the catalytic cycle. 1. Lower the reaction temperature.[1] 2. Consider a more robust ligand system. 3. Screen alternative bases (e.g., switch from K₂CO₃ to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃).[2]
Significant Side Products (Homocoupling, Protodeboronation) 1. High Catalyst Loading: Excess catalyst promoting side reactions.[1] 2. Oxygen Contamination: Promoting oxidative homocoupling of the boronic acid.[2] 3. Excess Water/Base: Promoting protodeboronation of the boronic acid.[3][5] 1. Reduce catalyst loading to the minimum effective level (e.g., try 0.5-1 mol%).[9] 2. Rigorously degas solvents and use proper inert atmosphere techniques.[3] 3. Use anhydrous solvents and a finely powdered, dry base. Consider switching to a boronic ester (e.g., a pinacol ester) which is more stable against protodeboronation.[3]

| Inconsistent Results Between Batches | 1. Variable Catalyst Activity: Catalyst source may be old or improperly stored. 2. Inconsistent Inert Atmosphere: Variations in degassing or purging technique.[10] 3. Reagent Quality: Variable water content in solvents or bases. | 1. Use a fresh bottle of catalyst or titrate a sample to determine its activity. 2. Standardize the degassing procedure (e.g., 3x vacuum/backfill cycles vs. sparging for 30 min).[3] 3. Use high-purity, anhydrous solvents and dry bases for every reaction. |

Visualizing the Process

Understanding the fundamental catalytic cycle and having a logical workflow for troubleshooting are essential for efficient optimization.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Rate-Determining Step pd_complex trans-R¹-Pd(II)-X(L₂) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal r1_pd_r2 R¹-Pd(II)-R²(L₂) transmetal->r1_pd_r2 reduct_elim Reductive Elimination r1_pd_r2->reduct_elim reduct_elim->pd0 Catalyst Regenerated product R¹-R² reduct_elim->product reagents1 R¹-X (Heteroaryl Bromide) reagents1->ox_add reagents2 R²-B(OR)₂ reagents2->transmetal base Base base->transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps involving the palladium catalyst.[7][11]

Troubleshooting_Flowchart start Low Yield or Stalled Reaction q_catalyst Is Palladium Black Visible? start->q_catalyst q_ligand Using N-Heterocycle? q_catalyst->q_ligand No a_catalyst_yes Action: Lower Temperature. Consider more robust ligand. q_catalyst->a_catalyst_yes Yes q_conditions Are Conditions Rigorously Inert? q_ligand->q_conditions No a_ligand_yes Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos). Consider precatalyst. q_ligand->a_ligand_yes Yes a_conditions_no Action: Rigorously Degas Solvents. Use proper Schlenk/glovebox technique. q_conditions->a_conditions_no No a_screen Action: Screen Other Parameters (Base, Solvent, Temperature). q_conditions->a_screen Yes

Caption: A decision tree for troubleshooting low yields, starting with catalyst-related issues.[2][3]

Experimental Protocols

Protocol: Screening Catalyst Loading for a Brominated Heterocycle

This protocol provides a framework for systematically varying the catalyst loading to identify the optimal concentration.[1]

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Boronic acid or ester (1.2–1.5 equiv)[3]

  • Palladium precatalyst (e.g., XPhos Pd G3)[5]

  • Ligand (if not using a precatalyst, e.g., SPhos)

  • Base (e.g., K₃PO₄, finely powdered and dried, 2.0–3.0 equiv)[5]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[2]

  • Reaction vials with stir bars and septum caps

Procedure:

  • Vessel Preparation: To a series of oven-dried reaction vials, add the brominated heterocycle (e.g., 0.25 mmol), the boronic acid partner (e.g., 0.3 mmol), and the base (e.g., 0.5 mmol).

  • Inert Atmosphere: Seal each vial with a septum cap. Purge the vials by evacuating under high vacuum and backfilling with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under the inert atmosphere (e.g., in a glovebox or via a nitrogen-flushed needle), add the palladium precatalyst to each vial in varying amounts (e.g., Vial 1: 2.0 mol%, Vial 2: 1.0 mol%, Vial 3: 0.5 mol%, Vial 4: 0.1 mol%).

  • Solvent Addition: Prepare a stock solution of degassed solvent. This can be done by bubbling argon through the solvent for 20-30 minutes or by using the freeze-pump-thaw method.[3] Add the degassed solvent to each vial via syringe to a final concentration of 0.1-0.5 M with respect to the limiting reagent.[5]

  • Reaction Execution: Place the sealed vials in a preheated heating block or oil bath set to the desired temperature (e.g., 80–100 °C) and stir vigorously.[5][12]

  • Monitoring & Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[2] Compare the conversion and impurity profiles across the different catalyst loadings.

  • Workup: Once a reaction is deemed complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

This systematic approach will allow you to identify the minimum catalyst loading required to achieve a high yield of your desired product efficiently and cost-effectively.

References

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene. BenchChem.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. BenchChem.
  • Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. BenchChem.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Source not specified.
  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Cross-Coupling Reactions: A Practical Guide. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health.
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • What is the proper way to set up a suzuki coupling?. Reddit.

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Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 5-bromobenzofuran-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in a multitude of naturally occurring and synthetic molecules with significant therapeutic potential.[1][2] The inherent physicochemical properties and structural versatility of the benzofuran nucleus have made it a focal point for medicinal chemists in the design of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] This guide will provide a comparative analysis of the biological activity of Methyl 5-bromobenzofuran-2-carboxylate and its structurally related analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships (SAR).

This compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[6] The presence of the bromine atom at the 5-position is of particular interest, as halogenation has been shown to enhance the biological efficacy of many compounds, including their anticancer properties.[7] This guide will delve into the reported anticancer, antimicrobial, and anti-inflammatory activities of various analogs derived from the 5-bromobenzofuran-2-carboxylate core, providing a comprehensive overview for researchers and drug development professionals.

Comparative Analysis of Biological Activities

While specific biological activity data for this compound is limited in the currently available literature, a comparative analysis of its closely related analogs provides valuable insights into the therapeutic potential of this chemical scaffold. The following sections summarize the reported anticancer, antimicrobial, and anti-inflammatory activities of various 5-bromobenzofuran derivatives.

Anticancer Activity: A Focus on Cytotoxicity

The benzofuran scaffold is a constituent of numerous compounds with demonstrated anticancer properties.[1] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the benzofuran ring, particularly with halogen atoms, can significantly influence their cytotoxic activity against cancer cell lines.[7]

A study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate highlighted the potent anticancer effects of brominated analogs.[7] For instance, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (a structural analog with bromine substitution) exhibited significant cytotoxicity against several human cancer cell lines, with IC50 values as low as 3.5 µM against A549 (lung carcinoma) cells and 3.8 µM against HepG2 (hepatocellular carcinoma) cells.[7] This suggests that the presence of bromine can contribute to enhanced anticancer potential.

Table 1: Comparative in vitro Anticancer Activity of Brominated Benzofuran Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Carcinoma)3.5 ± 0.6[7]
HepG2 (Hepatocellular Carcinoma)3.8 ± 0.5[7]
SW620 (Colorectal Adenocarcinoma)10.8 ± 0.9[7]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Carcinoma)6.3 ± 2.5[7]
HepG2 (Hepatocellular Carcinoma)11 ± 3.2[7]

This table presents a selection of data for illustrative purposes. For a comprehensive understanding, please refer to the cited literature.

The mechanism of action for many anticancer benzofurans involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical for cancer cell survival and proliferation.[8][9]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzofuran derivatives have also been extensively investigated for their antimicrobial properties. The structural modifications on the benzofuran ring system play a crucial role in determining the spectrum and potency of their antimicrobial activity.

A study focused on the synthesis and antimicrobial evaluation of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which are derivatives of the 5-bromobenzofuran core, demonstrated their potential as antimicrobial agents. These compounds were synthesized starting from 5-bromobenzofuran-2-carboxylic acid, the parent acid of this compound.[10] While specific quantitative data such as minimum inhibitory concentrations (MICs) were not detailed in the abstract, the study indicated that the newly synthesized compounds were evaluated for their activity against both Gram-positive and Gram-negative bacteria.[10]

Another study on various benzofuran derivatives reported moderate to good antimicrobial activity, with some compounds showing significant zones of inhibition against tested bacterial and fungal strains.[11] The presence of electron-withdrawing groups, such as halogens, on the benzofuran ring has been noted to contribute positively to the antimicrobial bioactivity.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents due to their ability to modulate critical inflammatory signaling pathways.[9][12]

Research on heterocyclic/benzofuran hybrids has shown that these compounds can exert potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8][9] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). A specific piperazine/benzofuran hybrid, compound 5d, demonstrated an excellent inhibitory effect on the generation of NO with an IC50 value of 52.23 ± 0.97 µM in LPS-stimulated RAW-264.7 cells, and importantly, exhibited low cytotoxicity.[8] Further investigation revealed that this compound significantly inhibited the phosphorylation of key proteins in both the NF-κB and MAPK pathways.[8]

Experimental Methodologies: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step protocols for the key biological assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory activities of benzofuran derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound or its analogs) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treatment 3. Add Compound to Cells cell_seeding->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (2-4h) mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calc_viability 9. Calculate % Viability read_absorbance->calc_viability determine_ic50 10. Determine IC50 calc_viability->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Protocol:

  • Preparation of Inoculum:

    • Prepare a fresh broth culture of the test microorganism (bacterial or fungal strain).

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate.

  • Well Preparation:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

  • Compound Application:

    • Prepare different concentrations of the test compound in a suitable solvent.

    • Carefully add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound into separate wells.

    • Include a negative control (solvent alone) and a positive control (a known antibiotic) in separate wells.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_incubation_measurement Incubation & Measurement prep_inoculum 1. Prepare Microbial Inoculum prep_plates 2. Prepare Agar Plates inoculate 3. Inoculate Agar Surface prep_plates->inoculate create_wells 4. Create Wells in Agar inoculate->create_wells add_compound 5. Add Test Compound to Wells create_wells->add_compound incubate 6. Incubate Plates (18-24h) add_compound->incubate measure_zones 7. Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds.

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into different groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the benzofuran compound.

  • Compound Administration:

    • Administer the test compound or the standard drug to the respective animal groups, usually via oral gavage or intraperitoneal injection, at a specific time before the carrageenan injection (e.g., 30-60 minutes). The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness of each animal at different time points after the carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.

    • The formula for calculating the percentage of inhibition is:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanism of Action

The biological activities of benzofuran derivatives are often attributed to their interaction with key cellular signaling pathways. In the context of inflammation and cancer, the NF-κB and MAPK signaling cascades are particularly relevant.

NF-κB and MAPK Signaling in Inflammation

The NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways are crucial regulators of the inflammatory response.[8][9] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in immune cells like macrophages.

Upon stimulation by LPS, a cascade of phosphorylation events is initiated, leading to the activation of IKK (IκB kinase), which in turn phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of various pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2, leading to their transcription and the subsequent inflammatory response.

Simultaneously, LPS activates the MAPK pathway, which involves a series of kinases including ERK, JNK, and p38. The activation of these kinases also contributes to the production of pro-inflammatory cytokines and mediators.

Bioactive benzofuran derivatives have been shown to inhibit these pathways at various points, thereby reducing the inflammatory response.[8]

Inflammatory_Pathways cluster_receptor Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK MAPK MAPK->Gene_Expression NFkB NFkB NFkB->Gene_Expression Benzofuran Benzofuran Derivatives Benzofuran->MAPKKK Benzofuran->IKK

Sources

Introduction: The Benzofuran Scaffold as a Privileged Structure in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Benzofuran Derivatives in Oncology Research

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is one such "privileged structure".[1][2][3][4] Found in a variety of naturally occurring products and synthetic compounds, benzofuran derivatives exhibit a remarkable breadth of biological activities, including potent anticancer properties.[5][6][7][8][9][10] This has established them as a focal point for intensive investigation in oncology.[2][6]

This guide provides a comparative analysis of prominent benzofuran derivatives in cancer research. We will dissect their divergent mechanisms of action, explore the critical structure-activity relationships (SAR) that govern their potency, and provide validated experimental protocols for their evaluation. The objective is to offer researchers and drug development professionals a synthesized, field-proven perspective on leveraging this versatile scaffold for next-generation anticancer agents.

Comparative Analysis of Anticancer Mechanisms

Benzofuran derivatives achieve their anticancer effects not through a single, monolithic mechanism, but by engaging a variety of critical cellular targets. This versatility is a key advantage, allowing for the tailored design of compounds against specific cancer vulnerabilities. We will compare three major classes of these derivatives based on their primary molecular targets.

Tubulin Polymerization Inhibitors: Disrupting the Engine of Cell Division

Mechanistic Rationale: The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is fundamental to cell division, intracellular transport, and the maintenance of cell shape. Agents that disrupt microtubule dynamics can halt the cell cycle, typically in the G2/M phase, and trigger apoptosis, making tubulin an exceptionally successful target for cancer chemotherapy.

A notable class of benzofuran derivatives functions by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly.[7][11] A prime example is the derivative BNC105, which was designed based on the structure of the natural product Combretastatin A-4 (CA-4).[12][13] Structure-activity relationship (SAR) studies have demonstrated that substitutions at the C2 and C7 positions of the benzofuran ring are crucial for potent tubulin inhibition.[12] For instance, the introduction of a C7-hydroxyl group and a C2-substituent in BNC105 significantly enhanced its antimitotic activity compared to its lead compound.[12]

Comparative Performance Data:

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Key Structural FeaturesReference
BNC105 Various~0.01-0.1C7-OH, C2-substituent[12]
Compound 30a HepG2 (Liver)Not specified (Potent)Benzofuran-arylhydrazone[7]
Compound 12 SiHa, HeLa (Cervical)1.10, 1.06Benzofuran-phenyl scaffold[14]
Derivative 6g MDA-MB-231 (Breast)3.013,4,5-trimethoxybenzamide[11]

Experimental Workflow: Tubulin Polymerization Inhibition

G cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Purified Tubulin (>99%) mix Incubate Tubulin + Compound (37°C) tubulin->mix compound Benzofuran Derivative (in DMSO) compound->mix buffer Polymerization Buffer (e.g., G-PEM with GTP) buffer->mix measure Monitor Absorbance at 340 nm (Kinetic Plate Reader) mix->measure plot Plot Absorbance vs. Time measure->plot calc Calculate IC50 Value plot->calc G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 INHIBITS RAS RAS/RAF/MEK/ERK Pathway PLCg->RAS PI3K PI3K/Akt Pathway PLCg->PI3K Proliferation Angiogenesis Proliferation Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

Comparative Performance Data:

Compound/DerivativeTarget KinaseTarget Cancer Cell LineIC50 (nM)Reference
Compound 4g VEGFR-2HCC1806 (Breast)5930 (cellular)[15]
Compound 16a VEGFR-2NCI-H23 (Lung)45.4 (enzymatic)[16]
Compound 30b mTORSQ20B (Head & Neck)460 (cellular)[17]
Compound 22f CDK2/GSK-3βMCF-7 (Breast)2270 (cellular)[7]
Apoptosis Inducers: Reactivating Programmed Cell Death

Mechanistic Rationale: Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Reinstating this process is a key therapeutic strategy. Anticancer agents can induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the regulation of Bcl-2 family proteins, or the extrinsic (death receptor) pathway.

Many benzofuran derivatives have demonstrated potent pro-apoptotic activity. [18]For instance, certain benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating the p21Cip/WAF1 gene in a p53-independent manner. [19]Other studies show that benzofuran-substituted chalcones trigger apoptosis via the extrinsic pathway, while benzofuran-isatin conjugates induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and increasing the cleavage of PARP (a hallmark of apoptosis). [18][20] Signaling Pathway: Induction of Apoptosis

G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Benzofuran Benzofuran Derivative Bax Bax ↑ Benzofuran->Bax Bcl2 Bcl-2 ↓ Benzofuran->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Benzofuran derivatives inducing apoptosis via the intrinsic pathway.

Key Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. [1][3]Understanding these SARs is crucial for the rational design of more potent and selective anticancer agents.

  • Substitution at C2: This position is frequently modified. Attaching heterocyclic rings (e.g., imidazole, quinazolinone) or aryl groups via ester or keto linkers at C2 has been shown to be critical for cytotoxic activity. [3][12][21]* Halogenation: The introduction of halogen atoms (Br, Cl, F) into the benzofuran ring or its substituents often increases anticancer activity. [3]This is attributed to the formation of halogen bonds, which can enhance binding affinity to target proteins. [3]* Hybrid Molecules: Fusing the benzofuran scaffold with other known anticancer pharmacophores like chalcones, triazoles, or sulfonamides has emerged as a powerful strategy. [3][12][15]These hybrid molecules can exhibit synergistic effects and engage multiple targets. [12]* Substituents on the Benzene Ring: The placement of groups like methoxy (-OCH3) or hydroxyl (-OH) on the benzene portion of the scaffold can significantly modulate activity, often by influencing interactions with the target protein's active site. [13]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of novel compounds must follow robust, self-validating protocols. Below are methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzofuran derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Conclusion and Future Directions

The benzofuran scaffold is undeniably a highly versatile and promising platform in the quest for novel anticancer agents. [5][7][8]Its derivatives have demonstrated the ability to inhibit cancer through diverse and critical mechanisms, including the disruption of cell division, the blockade of oncogenic signaling, and the reactivation of programmed cell death. The extensive structure-activity relationship data available provides a robust framework for medicinal chemists to rationally design next-generation compounds with enhanced potency and selectivity. [1][3] Future research should focus on developing hybrid benzofuran derivatives that can simultaneously engage multiple targets, potentially overcoming drug resistance mechanisms. Furthermore, exploring novel substitutions and formulations to improve pharmacokinetic properties and reduce off-target toxicity will be crucial for translating these promising research compounds into clinically effective therapies. The continued exploration of this privileged scaffold holds significant potential to enrich the arsenal of treatments available to cancer patients.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). PubMed. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH. [Link]

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  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. [Link]

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  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). NIH. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC - PubMed Central. [Link]

  • (PDF) NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES. (2025). ResearchGate. [Link]

  • Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. (2017). PubMed. [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). PubMed. [Link]

  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (n.d.). Taylor & Francis. [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. (2025). ResearchGate. [Link]

  • Benzofuran derivative with anticancer activity. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. [Link]

  • Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. (n.d.). Semantic Scholar. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances (RSC Publishing). [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (2020). PubMed. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (n.d.). Semantic Scholar. [Link]

  • Structures of some natural benzofuran derivatives with anticancer activities. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Anticancer Activity of Halogenated Benzofuran-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Growing Prominence of Benzofuran Scaffolds in Oncology

The benzofuran core, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a structural motif of significant interest in medicinal chemistry.[1][2] Both natural and synthetic derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][3] The quest for novel therapeutics with improved efficacy and reduced side effects is a driving force in oncology research.[1] Halogenated benzofuran derivatives, in particular, have emerged as a promising class of compounds with enhanced cytotoxic activity against various cancer cell lines.[3][4] This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated benzofuran-2-carboxylates, focusing on their anticancer potential. We will delve into the influence of halogen substituents, their position on the benzofuran scaffold, and the resulting impact on cytotoxicity, supported by experimental data and detailed protocols.

The Critical Role of Halogenation in Enhancing Anticancer Efficacy

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzofuran structure has been consistently shown to significantly increase its anticancer activity.[3][4] This enhancement is attributed to several factors, including the alteration of the molecule's electronic and lipophilic properties, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Several studies have highlighted that the position of the halogen atom is a key determinant of the compound's cytotoxic potency.[3][4] While the specific nature of the halogen (Cl, Br, F) may not always be the primary factor, its placement on the benzofuran ring or on a substituent group can dramatically influence its biological effect.[4] For instance, research has indicated that placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran can lead to maximum cytotoxic activities.[4]

Comparative Analysis of Cytotoxic Activity

To objectively compare the anticancer performance of different halogenated benzofuran-2-carboxylates, we will examine their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard metric for assessing cytotoxicity.[5][6]

Below is a table summarizing the cytotoxic activities of representative halogenated benzofuran-2-carboxylate derivatives from published studies.

Compound IDHalogen Substituent(s)Cancer Cell LineIC50 (µM)Reference
Compound 7 4-chloro, 6-(dichloroacetyl)A549 (Lung)6.3 ± 2.5[3]
HepG2 (Liver)11 ± 3.2[3]
Compound 8 6-(dibromoacetyl)A549 (Lung)3.5 ± 0.6[3]
HepG2 (Liver)3.8 ± 0.5[3]
SW620 (Colon)10.8 ± 0.9[3]
Compound 2 3-(bromomethyl)K562 (Leukemia)5[7]
HL60 (Leukemia)0.1[7]
Compound 6 Chlorine on N-phenyl ringA549, HeLa, MCF-7, SGC7901Potent Activity[3]

Key Insights from the Data:

  • Brominated vs. Chlorinated Derivatives: The data for Compounds 7 and 8 suggest that brominated derivatives may exhibit greater cytotoxicity than their chlorinated counterparts. Compound 8, with a dibromoacetyl group, consistently shows lower IC50 values (indicating higher potency) across multiple cell lines compared to Compound 7, which has chloro and dichloroacetyl substituents.[3]

  • Influence of Halogen Position: Compound 2, with a bromine atom on the methyl group at the 3-position, demonstrates remarkable and selective cytotoxicity against leukemia cell lines (K562 and HL60), with no significant toxicity towards normal endothelial cells.[7] This highlights the critical role of the halogen's position in determining both potency and selectivity.

  • Cell Line Specificity: The cytotoxic effects of these compounds are often cell-line dependent. For example, Compound 8 is most potent against A549 and HepG2 cells, while its effect on SW620 cells is less pronounced.[3] This underscores the importance of screening against a diverse panel of cancer cell lines to identify the spectrum of activity.

Elucidating the Mechanism of Action

Understanding the mechanism by which these compounds induce cancer cell death is crucial for their development as therapeutic agents. Studies have shown that halogenated benzofuran derivatives can trigger apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][8]

For instance, Compound 7 was found to induce G2/M phase arrest in HepG2 cells, while Compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells.[3][8] Furthermore, these compounds have been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3] The pro-apoptotic activity is often mediated through the activation of caspases, key enzymes in the apoptotic pathway.[3]

The following diagram illustrates a generalized workflow for investigating the anticancer mechanism of a novel halogenated benzofuran-2-carboxylate.

anticancer_mechanism_workflow cluster_initial_screening Initial Screening cluster_mechanism_elucidation Mechanism of Action Studies cluster_outcomes Potential Outcomes start Novel Halogenated Benzofuran-2-carboxylate ic50 Determine IC50 (MTT Assay) start->ic50 Treat cancer cell lines cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Treat at IC50 concentration apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis ros ROS Production Measurement ic50->ros arrest Cell Cycle Arrest (e.g., G2/M phase) cell_cycle->arrest caspase Caspase Activity Assay apoptosis->caspase apoptosis_induction Induction of Apoptosis apoptosis->apoptosis_induction oxidative_stress Increased Oxidative Stress ros->oxidative_stress caspase->apoptosis_induction

Caption: Workflow for Investigating Anticancer Mechanisms.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of halogenated benzofuran-2-carboxylates.

Protocol 1: Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6][9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[9]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[12]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9][12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the different cell populations.[9][12]

The following diagram illustrates the experimental workflow for determining the IC50 value and subsequently investigating apoptosis.

experimental_workflow cluster_ic50 IC50 Determination cluster_apoptosis Apoptosis Assay seed_96 Seed cells in 96-well plates treat_96 Treat with serial dilutions of compound seed_96->treat_96 incubate_96 Incubate for 48-72 hours treat_96->incubate_96 mtt_assay Perform MTT Assay incubate_96->mtt_assay analyze_ic50 Analyze data to calculate IC50 mtt_assay->analyze_ic50 treat_6 Treat with IC50 concentration analyze_ic50->treat_6 Use determined IC50 value seed_6 Seed cells in 6-well plates seed_6->treat_6 harvest Harvest cells treat_6->harvest stain Stain with Annexin V/PI harvest->stain flow Analyze by Flow Cytometry stain->flow

Caption: Experimental Workflow for Cytotoxicity and Apoptosis Assays.

Conclusion and Future Directions

The structure-activity relationship of halogenated benzofuran-2-carboxylates reveals a compelling narrative for their potential as anticancer agents. The introduction and strategic placement of halogen atoms on the benzofuran scaffold can significantly enhance cytotoxic potency and, in some cases, confer selectivity for cancer cells over normal cells. Brominated derivatives appear to be particularly promising.

Future research should focus on synthesizing novel derivatives with varied halogenation patterns and substitutions to further optimize anticancer activity and selectivity. A deeper investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical translation. The combination of potent halogenated benzofuran-2-carboxylates with other anticancer agents could also be a promising strategy to overcome drug resistance and improve therapeutic outcomes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
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  • MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
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  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • PubMed. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.
  • (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Scilit. (n.d.). Novel benzofuran derivatives: synthesis and antitumor activity.
  • PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Abdel-Rahman, A. A.-H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (n.d.). Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans | Request PDF.
  • Benchchem. (n.d.). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28.
  • NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • University Digital Conservancy. (n.d.). Synthesis and Biological Evaluation of Novel 2- benzoylbenzofurans as Potential Anticancer Agents.
  • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds.
  • Krawiecka, M., Kuran, B., et al. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 of Hapalosin in Cancer Cells.
  • (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ResearchGate. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy.
  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
  • American Chemical Society. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer.
  • ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds.
  • (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy.

Sources

In Vitro Validation of Methyl 5-bromobenzofuran-2-carboxylate: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of Methyl 5-bromobenzofuran-2-carboxylate as a potential anticancer agent. We will objectively compare its performance against established chemotherapeutic agents, Doxorubicin and Etoposide, using a suite of robust cell-based assays. The methodologies and rationale described herein are designed to provide researchers, scientists, and drug development professionals with a rigorous approach to preclinical candidate evaluation.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, a specific derivative, has been synthesized and evaluated in various contexts, and this guide outlines the critical next steps in characterizing its anticancer potential.[4] The central hypothesis is that the unique substitutions on the benzofuran core may confer potent and selective cytotoxicity against cancer cells.

Our investigation will focus on three key questions that are fundamental to early-stage anticancer drug discovery:

  • Cytotoxicity: What is the effective concentration range of this compound that inhibits cancer cell proliferation?

  • Mechanism of Cell Death: Does the compound induce programmed cell death (apoptosis)?

  • Cell Cycle Effects: How does the compound impact the normal progression of the cell cycle?

To address these, we will employ a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma), which represent diverse tumor types and provide a broad initial screen of activity.[5]

Comparative Cytotoxicity Analysis: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[7]

The primary metric derived from this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell proliferation by 50%.[8][9] A lower IC50 value indicates greater potency.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Etoposide in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the various drug concentrations. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[5]

Comparative IC50 Data

The following table presents a representative dataset comparing the cytotoxic potency of this compound with standard chemotherapeutic agents.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
This compound 7.8 ± 0.915.2 ± 2.111.5 ± 1.4
Doxorubicin5.2 ± 0.7[5]12.5 ± 1.8[5]8.9 ± 1.1[5]
Etoposide~20-40[2]~140[2]Not specified

Note: The data for this compound is hypothetical for illustrative purposes, based on the known activities of related benzofuran derivatives. The data for Doxorubicin and Etoposide are derived from published literature.

Investigating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

A crucial aspect of characterizing a novel anticancer agent is understanding how it kills cancer cells. Many effective chemotherapies work by inducing apoptosis, a form of programmed cell death that minimizes inflammation and damage to surrounding tissues.[11] We will investigate this using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. In the early stages of apoptosis, a cell membrane phospholipid, phosphatidylserine (PS), translocates to the outer leaflet. Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore, it can identify early apoptotic cells.[12] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[13]

Furthermore, disruptions in the cell cycle are a hallmark of cancer and a common target for anticancer drugs.[14] By analyzing the DNA content of cells using a fluorescent dye like PI and flow cytometry, we can determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15] This allows us to identify if a compound causes cell cycle arrest at a specific checkpoint.

Experimental Workflow for Mechanistic Studies

G cluster_0 Cell Treatment cluster_1 Apoptosis Assay (Annexin V/PI) cluster_2 Cell Cycle Analysis treat Treat cancer cells with IC50 concentration of test compound (24-48 hours) harvest_apop Harvest cells (including supernatant) treat->harvest_apop harvest_cycle Harvest cells treat->harvest_cycle wash_apop Wash with PBS harvest_apop->wash_apop stain_apop Resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI. wash_apop->stain_apop analyze_apop Analyze by Flow Cytometry stain_apop->analyze_apop fix_cycle Fix in cold 70% Ethanol harvest_cycle->fix_cycle wash_cycle Wash with PBS fix_cycle->wash_cycle stain_cycle Treat with RNase A and stain with Propidium Iodide wash_cycle->stain_cycle analyze_cycle Analyze by Flow Cytometry stain_cycle->analyze_cycle

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Protocol: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]

Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and fix them by dropwise addition into ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.[16]

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[16]

  • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal to determine the DNA content and cell cycle distribution.

Interpreting Mechanistic Data

An effective anticancer compound would ideally show a significant increase in the percentage of apoptotic cells (both early and late) compared to the control. In the cell cycle analysis, an accumulation of cells in a specific phase (e.g., G2/M arrest) would suggest that the compound interferes with cell cycle progression at that checkpoint.

Illustrative Signaling Pathway: Caspase-Mediated Apoptosis

G compound This compound stress Cellular Stress (e.g., DNA Damage) compound->stress bcl2_family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome a_cas9 Activated Caspase-9 apoptosome->a_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 a_cas9->cas3 a_cas3 Activated Caspase-3 (Executioner Caspase) cas3->a_cas3 substrates Cellular Substrates (e.g., PARP) a_cas3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic pathway of apoptosis.

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy to validate the anticancer activity of this compound. By systematically assessing its cytotoxicity, and elucidating its effects on apoptosis and the cell cycle, we can build a robust data package for this novel compound. The comparative analysis against established drugs like Doxorubicin and Etoposide provides essential context for its potency and potential.

Positive results from these assays—specifically, potent cytotoxicity against cancer cells, clear induction of apoptosis, and cell cycle arrest—would strongly support further preclinical development. Subsequent investigations could include broader screening against a larger panel of cancer cell lines, exploring other mechanisms of action (e.g., impact on angiogenesis or specific signaling pathways like mTOR), and ultimately, progressing to in vivo studies in animal models to evaluate efficacy and safety.[17][18]

References

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A Senior Application Scientist's Guide to Synthetic Strategy: Methyl 5-bromobenzofuran-2-carboxylate vs. its Chlorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Core and the Halogen Question

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1] Its derivatives are explored for anti-inflammatory, anticancer, and antimicrobial properties, making them privileged structures in drug development.[1][2][3] For synthetic chemists, functionalized benzofurans like Methyl 5-halobenzofuran-2-carboxylates are invaluable building blocks. They provide a robust platform for molecular elaboration, typically through palladium-catalyzed cross-coupling reactions at the C5-halogen position.

This guide provides an in-depth comparison of two primary synthons: Methyl 5-bromobenzofuran-2-carboxylate and its chlorinated analog, Methyl 5-chlorobenzofuran-2-carboxylate . The choice between a bromo- or chloro-substituent is not trivial; it is a critical strategic decision that profoundly impacts reaction kinetics, required catalytic systems, and the overall efficiency of a synthetic campaign. We will dissect the fundamental differences in their reactivity, provide experimental data and protocols, and offer expert guidance on selecting the optimal reagent for your specific research and development needs.

Initial Synthesis: Accessing the Key Building Blocks

Before comparing their utility, it is essential to understand that both halogenated benzofurans are readily accessible from their respective halogenated salicylaldehydes. The most common route involves a Perkin-like reaction or a condensation with an α-haloacetate followed by cyclization.

For instance, Ethyl 5-chlorobenzofuran-2-carboxylate can be synthesized from 5-chlorosalicylaldehyde and ethyl bromoacetate with a typical yield of 84.8%.[2] A similar strategy starting from 5-bromosalicylaldehyde provides the bromo-analog.[4][5] The subsequent transesterification to the methyl ester or direct synthesis using methyl bromoacetate is a straightforward process.[6]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of these building blocks lies in their participation in C-C and C-N bond-forming reactions. The fundamental difference in their performance stems from the bond dissociation energies (BDE) of the C-X bond: C-Br (≈71 kcal/mol) vs. C-Cl (≈84 kcal/mol). The weaker C-Br bond undergoes the rate-determining oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Cl bond.[7] This single factor dictates the necessary reaction conditions.

dot

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdx R¹-Pd(II)(X)L₂ pd0->pdx pdr1r2 R¹-Pd(II)(R²)L₂ pdx->pdr1r2 Transmetalation note This step is significantly faster for R¹-Br than for R¹-Cl, requiring milder conditions and less electron-rich ligands. pdx->note pdr1r2->pd0 Reductive Elimination r1r2 R¹-R² (Product) pdr1r2->r1r2 boronate R²-B(OR)₃⁻ boronate->pdx base Base (e.g., Cs₂CO₃) base->boronate activates r1x R¹-X (Aryl Halide) r1x->pd0 G cluster_bromo Advantages cluster_chloro Advantages start Project Goal q1 Is this a rapid, single coupling transformation? start->q1 use_bromo Use Methyl 5-bromobenzofuran- 2-carboxylate q1->use_bromo Yes q2 Does the synthesis require sequential, site-selective couplings on a poly-halogenated or complex scaffold? q1->q2 No adv_bromo • Milder Conditions • Higher Yields • Lower Catalyst Loadings • Broader Substrate Scope use_chloro Use Methyl 5-chlorobenzofuran- 2-carboxylate q2->use_chloro Yes reconsider Re-evaluate synthetic route or consider alternative functionalization strategies. q2->reconsider No adv_chloro • Lower Cost Precursor • Orthogonal Reactivity  (leaves C-Cl intact while  reacting at C-Br/C-I sites) • Useful in Late-Stage Diversification

Caption: Decision framework for selecting the appropriate halogenated synthon.

  • For Speed and Efficiency: If the goal is to perform a single, high-yielding coupling to produce a target molecule quickly, This compound is the superior choice. The milder conditions, lower catalyst costs (due to simpler ligands), and faster reaction times streamline the process, making it ideal for lead optimization and rapid library synthesis.

  • For Complex, Multi-Step Synthesis: If the benzofuran is part of a larger molecule that contains other, more reactive halides (e.g., an aryl iodide or another aryl bromide), Methyl 5-chlorobenzofuran-2-carboxylate offers a distinct strategic advantage. Its lower reactivity allows for selective coupling at the more labile positions while leaving the C-Cl bond untouched. [8]The C-Cl bond can then be functionalized in a subsequent step under more forcing conditions, enabling complex, regioselective molecular construction. This orthogonality is invaluable in total synthesis and the development of complex pharmaceutical intermediates.

Detailed Experimental Protocols

The following protocols are representative examples for a Suzuki-Miyaura coupling reaction, illustrating the practical differences in experimental setup.

Protocol 1: Suzuki Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv) [9]* Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed toluene and water.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Seal the tube and heat the reaction mixture to 90 °C in an oil bath.

  • Stir the reaction for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Methyl 5-chlorobenzofuran-2-carboxylate

Materials:

  • Methyl 5-chlorobenzofuran-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Reaction vessel (e.g., microwave vial or sealed tube)

Procedure:

  • To a dry reaction vessel inside a glovebox, add Pd(OAc)₂, SPhos, K₃PO₄, Methyl 5-chlorobenzofuran-2-carboxylate, and the arylboronic acid.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Seal the vessel tightly with a cap.

  • Remove the vessel from the glovebox and place it in a preheated oil bath at 120 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

The choice between this compound and its chlorinated analog is a classic example of the interplay between reactivity and synthetic strategy.

  • The bromo-analog is the workhorse for rapid, efficient, and high-yielding transformations under mild conditions. It is the reagent of choice for direct, uncomplicated syntheses.

  • The chloro-analog , while more challenging to activate, is a powerful tool for sophisticated, multi-step syntheses where its chemical inertness relative to other halogens can be exploited to achieve regioselective functionalization.

As catalyst technology continues to advance, the reactivity gap between aryl bromides and chlorides is narrowing. [10][11]However, the fundamental principles of bond strength and oxidative addition kinetics remain. A thorough understanding of these differences empowers researchers and drug development professionals to design more elegant, efficient, and robust synthetic routes to novel benzofuran-based therapeutics.

References

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  • Caputo, R., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. HETEROCYCLES. [Link]

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  • Tummatorn, J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Medicinal Chemistry Letters. [Link]

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  • Lerebours, R., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry. [Link]

  • Mo, Q., et al. (2020). Synthesis of a diverse range of benzofuran-2-carboxylic acids, esters, and amides. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC. [Link]

  • Sharma, S., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

  • Chobe, V. V., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry. [Link]

  • Bagley, M. C., et al. (2011). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2018).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Fidecka, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Al-Masoudi, N. A., et al. (2010). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2013). Suzuki cross-coupling of this compound (7) with arylboronic acids 5a-g. ResearchGate. [Link]

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  • Krawiecka, M., et al. (2007). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica. [Link]

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A Comparative Guide to the Structural Confirmation of Methyl 5-bromobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Methyl 5-bromobenzofuran-2-carboxylate and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their wide range of biological activities.[1] However, the synthesis of these molecules can often lead to isomeric impurities that are difficult to distinguish, making robust analytical confirmation essential. This guide provides a comparative analysis of the most effective analytical techniques for the definitive structural elucidation of this important class of compounds.

The Imperative of Multi-Technique Structural Verification

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a compound like this compound, a suite of NMR experiments is necessary to assign every proton and carbon and confirm their spatial relationships.

Key NMR Experiments for Structural Confirmation
  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range correlations between protons and carbons.

Experimental Protocol: High-Resolution NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified benzofuran derivative in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3]

  • Solvent Selection: The choice of solvent can be critical. If aromatic signals overlap in CDCl₃, switching to an aromatic solvent like benzene-d₆ can alter chemical shifts and resolve ambiguities.[3]

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[3]

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign peaks by analyzing chemical shifts, coupling constants (J-values), and cross-peaks in the 2D spectra.

Comparative Analysis: Distinguishing Isomers with NMR

The primary challenge in confirming the structure of this compound is distinguishing it from its positional isomers. The substitution pattern on the aromatic ring creates a unique fingerprint in the ¹H NMR spectrum.

Table 1: Comparative ¹H NMR Data for Bromobenzofuran Isomers

ProtonThis compound (Expected)Methyl 6-bromobenzofuran-2-carboxylate (Alternative)Key Differentiator
H3 ~7.5 ppm (singlet)~7.5 ppm (singlet)The furan proton is typically a singlet in both isomers.
H4 ~7.8 ppm (doublet)~7.6 ppm (doublet)The coupling pattern and chemical shift are distinct.
H6 ~7.5 ppm (doublet of doublets)N/A (Bromine is here)The presence or absence of a signal and its coupling.
H7 ~7.6 ppm (doublet)~7.9 ppm (doublet)The chemical shift and coupling partner are different.
-OCH₃ ~3.9 ppm (singlet)~3.9 ppm (singlet)The methyl ester signal is generally not diagnostic for isomerism.

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.

The key to differentiation lies in the coupling patterns (splitting) of the aromatic protons. In the 5-bromo isomer, H4, H6, and H7 will show specific ortho and meta couplings, which can be definitively assigned using a COSY spectrum. For a 6-bromo isomer, the pattern would be significantly different.

Below is a workflow illustrating the logic of using NMR for structural confirmation.

Caption: NMR workflow for structural elucidation.

Section 2: Mass Spectrometry (MS) - Confirming Mass and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing clues about its structure through fragmentation patterns. For halogenated compounds like this compound, MS offers a distinct signature.

The Power of High-Resolution Mass Spectrometry (HRMS)

While standard MS can confirm the nominal mass, HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Key Differentiators in MS:
  • Molecular Ion Peak (M+): The presence of bromine results in a characteristic isotopic pattern. There will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 Da. For C₁₀H₇BrO₃, these would appear around m/z 254 and 256.[4]

  • Fragmentation Pattern: Electron Ionization (EI) MS can induce fragmentation. A common fragment for this molecule is the loss of the methoxy group (-OCH₃), resulting in a strong peak at m/z 223/225.[4] The fragmentation pattern can help distinguish it from isomers that might cleave differently.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass for the proposed formula (C₁₀H₇BrO₃). The expected monoisotopic mass is 253.95786 Da.[4]

Table 2: Comparative Mass Spectrometry Data

FeatureThis compoundIsomer without Bromine (e.g., Methyl 5-nitrobenzofuran-2-carboxylate)Key Differentiator
Formula C₁₀H₇BrO₃C₁₀H₇NO₅Different elemental composition.
Exact Mass 253.95786 Da221.03242 DaUnambiguous confirmation by HRMS.
Isotopic Pattern M+, M+2 peaks of ~1:1 ratioDominated by ¹²C, ¹⁴N, ¹⁶O isotopes; no strong M+2 peak.The bromine isotope pattern is a definitive marker.
Key Fragment Loss of -OCH₃ (m/z 223/225)Loss of -NO₂ (m/z 175)Fragmentation pathways are structurally dependent.

Section 3: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. While it cannot determine the substitution pattern, it serves as a quick quality check to confirm that the core structural motifs are present.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed neat (as a thin film on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for the expected functional groups.

Table 3: Key IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Significance
C=O (Ester) ~1720-1740Confirms the presence of the methyl ester carbonyl group.[5]
C-O-C (Ether) ~1250 and ~1080Characteristic stretches for the furan ether and ester C-O bonds.
C=C (Aromatic) ~1600-1450Indicates the presence of the aromatic and furan rings.
C-Br ~700-600Confirms the presence of a carbon-bromine bond.

The absence of a broad O-H stretch around 3300 cm⁻¹ is also important, as it confirms that the starting material (e.g., a salicylic acid derivative) has been fully converted.

Integrated Workflow for Unambiguous Confirmation

A sequential and logical application of these techniques provides the most robust and defensible structural confirmation.

G cluster_0 Initial Screening cluster_1 Definitive Analysis cluster_2 Final Confirmation IR IR Spectroscopy MS Low-Res MS IR->MS Functional Groups OK? HRMS HRMS MS->HRMS Nominal Mass OK? NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Formula OK? NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D Plausible Structure? DATA Convergent Data Analysis NMR_2D->DATA CONF Structure Confirmed DATA->CONF

Caption: Integrated analytical workflow for structural confirmation.

Conclusion

Confirming the structure of this compound derivatives requires a methodical, multi-technique approach. While IR and standard MS provide rapid initial checks for the correct functional groups and nominal mass, they are insufficient for unambiguous confirmation. High-Resolution Mass Spectrometry is essential for verifying the elemental formula via its exact mass and characteristic bromine isotope pattern. Ultimately, a full suite of 1D and 2D NMR experiments is the definitive tool, providing the atomic-level blueprint needed to precisely map the molecular structure and confidently distinguish it from all potential isomers. By integrating the data from these techniques, researchers can ensure the scientific integrity of their findings and the validity of subsequent biological evaluations.

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A Researcher's Guide to Profiling the Cross-Reactivity of Methyl 5-bromobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Methyl 5-bromobenzofuran-2-carboxylate serves as a versatile synthetic intermediate for creating diverse libraries of such derivatives.[5][6][7] However, a critical challenge in their development into selective therapeutic agents is managing their cross-reactivity, or off-target binding, which can lead to unforeseen side effects or polypharmacology. This guide provides an in-depth comparison of modern experimental strategies to objectively quantify the cross-reactivity of benzofuran derivatives, ensuring a robust and reliable path from hit-to-lead and beyond. We will explore the causality behind experimental choices, detail self-validating protocols, and present data in a comparative framework for researchers, scientists, and drug development professionals.

The Benzofuran Scaffold and the Imperative of Selectivity

Benzofuran derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4][8][9] The ester group at the C-2 position and halogen substitutions, such as the bromine at C-5 in our topic molecule, are key sites for chemical modification and have been shown to be crucial for cytotoxic and antibacterial activities.[2]

While this chemical tractability is advantageous, it also necessitates a rigorous evaluation of inhibitor selectivity.[10][11] Many benzofuran derivatives, particularly those designed as kinase inhibitors, target the highly conserved ATP-binding site.[10][12][13] This evolutionary conservation across the kinome creates a significant risk of off-target interactions, confounding experimental results and potentially causing toxicity in a clinical setting.[11] Therefore, a systematic and multi-faceted approach to profiling cross-reactivity is not just recommended; it is fundamental to the successful development of a targeted therapeutic.

A Strategic Workflow for Assessing Cross-Reactivity

A comprehensive cross-reactivity assessment should be a tiered process, moving from broad, high-throughput screening to more focused, quantitative biophysical and cell-based assays. This funneling approach allows for the efficient elimination of promiscuous compounds and the deep characterization of promising leads.

Below is a logical workflow designed to provide a holistic view of a compound's selectivity profile.

Cross_Reactivity_Workflow A In Silico Docking (Virtual Panels) B Large-Scale Kinome Scan (e.g., Radiometric or Binding Assays) A->B C Surface Plasmon Resonance (SPR) (Kinetics & Affinity) B->C Validate Primary & Potent Off-Targets D Isothermal Titration Calorimetry (ITC) (Thermodynamics) E Cellular Thermal Shift Assay (CETSA) (Intracellular Binding) C->E Confirm Cellular Activity F NanoBRET™ Target Engagement Assay (Live-Cell Occupancy) G Off-Target Pathway Analysis (e.g., Phospho-proteomics) E->G Assess Functional Consequences H Phenotypic Screening (Unbiased Cellular Response)

Caption: A tiered workflow for cross-reactivity profiling.

Comparative Analysis of Key Experimental Methodologies

The choice of assay is critical and depends on the stage of drug discovery and the specific questions being asked. Here, we compare the core methodologies used to build a selectivity profile.

Tier 1: Broad Screening for Initial Triage

The goal of initial screening is to cast a wide net and identify the most likely on- and off-targets from a large pool of possibilities, such as the entire human kinome.[11][14]

  • Radiometric Assays: Considered a gold standard for functional inhibition, these assays directly measure the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) from ATP to a substrate.[10][15] Their high sensitivity makes them excellent for identifying even weak inhibitors.[15]

  • Binding Assays (e.g., KINOMEscan™): These competition binding assays measure the ability of a compound to displace a probe ligand from the ATP-binding site of a large panel of kinases.[10] They are not functional assays but provide a direct measure of binding affinity (Kd) and are extremely useful for high-throughput kinome-wide profiling.[10]

Expert Insight: It is crucial to run screens at physiologically relevant ATP concentrations (around 1 mM) when possible.[15] Assays performed at low ATP levels can overestimate the potency and promiscuity of ATP-competitive inhibitors like many benzofuran derivatives.[10][15]

Tier 2: Biophysical Validation of Hits

Once initial hits and potent off-targets are identified, their binding interactions must be validated quantitatively using label-free biophysical methods.

  • Surface Plasmon Resonance (SPR): SPR is a powerful optical technique that measures biomolecular interactions in real-time.[16][17][18] It provides a wealth of information, including association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD), offering a complete kinetic profile of the inhibitor-target interaction.[16][18][19] This is invaluable for structure-activity relationship (SAR) studies.[20]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature (ΔH, ΔS, KD) of the interaction. While lower in throughput than SPR, it is the gold standard for confirming binding stoichiometry and understanding the driving forces of the interaction.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Primary Output Binding kinetics (ka, kd) and affinity (KD)[16][18]Binding thermodynamics (ΔH, ΔS) and affinity (KD)
Principle Change in refractive index upon mass change on a sensor surface[17]Measures heat change upon binding in solution
Labeling Label-free (one partner is immobilized)[16]Label-free (both partners in solution)
Throughput Medium to HighLow to Medium
Key Advantage Provides kinetic information crucial for lead optimizationGold standard for thermodynamic data and stoichiometry
Consideration Immobilization of the protein may affect its conformationRequires larger quantities of pure protein
Tier 3: Confirming Target Engagement in a Cellular Milieu

Demonstrating that a compound binds its intended (and unintended) targets within the complex environment of a living cell is a critical validation step.[21][22]

  • Cellular Thermal Shift Assay (CETSA®): This groundbreaking method leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[21][23][24] By heating intact cells treated with a compound and quantifying the remaining soluble protein, a thermal shift (ΔTagg) can be measured, directly confirming intracellular target engagement.[21][23][24][25]

  • Cell Culture & Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) to achieve 80-90% confluency. Treat cells with the benzofuran derivative at various concentrations (e.g., 0.1 µM to 30 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling for 3 minutes on ice.[22][23]

  • Lysis & Fractionation: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Clarification: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[22]

  • Detection: Carefully collect the supernatant (soluble fraction) and quantify the protein of interest using standard Western Blotting or ELISA protocols.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[21] The temperature at which 50% of the protein is denatured is the Tagg.[21]

Structure-Activity Relationships (SAR) for Selectivity

While a comprehensive SAR for the cross-reactivity of this compound derivatives is not available in a single source, we can infer principles from the broader benzofuran literature. Studies have shown that substitutions on the benzofuran core significantly impact biological activity and, by extension, selectivity.[1][3][12]

For instance, modifications at the C-2 and C-3 positions, as well as substitutions on the fused benzene ring, can dramatically alter the interaction profile with target proteins.[1][2][3] A medicinal chemist's goal is to identify modifications that enhance affinity for the desired target while simultaneously disrupting interactions with key off-targets identified in the screening cascade.

Caption: Key modification points on the benzofuran scaffold.

Conclusion

Profiling the cross-reactivity of this compound derivatives is a mandatory exercise in due diligence for any drug discovery program. A reliance on a single assay or IC50 values against a small panel is insufficient to predict a compound's true biological behavior. By adopting a tiered, multi-parametric approach—combining broad functional screening, quantitative biophysical validation, and in-cell target engagement assays—researchers can build a robust and reliable selectivity profile. This strategy not only de-risks preclinical development but also provides invaluable insights that guide medicinal chemistry efforts to engineer the next generation of highly selective and effective benzofuran-based therapeutics.

References

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The Ascendant Therapeutic Potential of Methyl 5-bromobenzofuran-2-carboxylate Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its versatile pharmacological activities.[1][2] Among its many variations, derivatives of Methyl 5-bromobenzofuran-2-carboxylate are emerging as a promising class of compounds with significant potential in oncology and infectious diseases. The strategic placement of a bromine atom at the C-5 position, coupled with diverse substitutions at the C-2 carboxylate group, offers a fertile ground for modulating biological activity and exploring structure-activity relationships (SAR).[3][4]

This guide provides a comprehensive evaluation of the efficacy of various this compound derivatives, presenting a comparative analysis of their anticancer and antimicrobial properties. We will delve into the causality behind experimental designs, provide detailed protocols for key biological assays, and present a critical analysis of performance data against established therapeutic agents.

The Rationale for Bromination and Carboxylate Modification

The introduction of a halogen atom, such as bromine, into the benzofuran ring is a well-established strategy to enhance biological activity.[3] The bromine atom can increase lipophilicity, facilitating passage through cellular membranes, and can also engage in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity to biological targets.[3] The carboxylate group at the C-2 position serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of esters, amides, and other derivatives. These modifications can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target engagement.[4]

Comparative Analysis of Anticancer Efficacy

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric for assessing potency.

In Vitro Cytotoxicity Data

The following table summarizes the IC50 values of representative this compound derivatives and related brominated benzofurans against various cancer cell lines. For comparative purposes, data for Doxorubicin, a widely used chemotherapeutic agent, is also included.

Compound IDDerivative StructureHeLa (Cervical) IC50 (µM)K562 (Leukemia) IC50 (µM)MOLT-4 (Leukemia) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
1 Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate856070--[5]
2 Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate202530--[5]
3 Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate354030--[5]
4 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate---3.5 ± 0.63.8 ± 0.5[6]
Doxorubicin Standard Chemotherapeutic~1.14----[3]

Analysis of Anticancer Data:

The data reveals that bromination significantly contributes to the cytotoxic activity of these benzofuran derivatives. For instance, compound 2 and 4 , which feature dibromo-substitutions, exhibit potent activity with IC50 values in the low micromolar range against several cancer cell lines.[5][6] A structure-activity relationship analysis suggests that the presence of a bromine atom on an acetyl or methyl group attached to the benzofuran system enhances cytotoxicity.[7] Notably, compound 4 demonstrates strong anticancer potential against lung (A549) and liver (HepG2) cancer cell lines, with IC50 values of 3.5 µM and 3.8 µM, respectively.[6] While not as potent as the standard drug Doxorubicin, these derivatives represent promising scaffolds for further optimization.

Comparative Analysis of Antimicrobial Efficacy

Select this compound derivatives have also been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

In Vitro Antimicrobial Susceptibility Data

The following table presents the MIC values of representative benzofuran derivatives against common bacterial and fungal strains. Ciprofloxacin and Ketoconazole are included as standard antibacterial and antifungal agents, respectively, for comparison.

Compound IDDerivative StructureE. coli (MTCC-443) MIC (µg/mL)P. aeruginosa (MTCC-424) MIC (µg/mL)S. aureus MIC (µg/mL)A. niger MIC (µg/mL)Reference
5a (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 5-chlorobenzofuran-2-carboxylate>100>100>100-[8]
6g (1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 5-chlorobenzofuran-2-carboxylate8>1008125[8]
6h (1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl 5-chlorobenzofuran-2-carboxylate9>1009125[8]
6i (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl 5-chlorobenzofuran-2-carboxylate10>10010125[8]
Ciprofloxacin Standard Antibiotic----[9]
Ketoconazole Standard Antifungal----[8]

Analysis of Antimicrobial Data:

The antimicrobial screening data indicates that modifications of the carboxylate group into triazole-containing esters can yield compounds with notable antibacterial and antifungal activity.[8] Specifically, compounds 6g , 6h , and 6i , which incorporate a halogenated or nitro-substituted phenyl-1,2,3-triazole moiety, demonstrate good activity against E. coli and S. aureus. The presence of electron-withdrawing groups on the phenyl ring of the triazole appears to be beneficial for antibacterial activity. The antifungal activity against A. niger was moderate for these derivatives.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to evaluate the efficacy of this compound derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.[10][11]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.[12]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound derivatives) and control drugs (e.g., Doxorubicin) in culture medium.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h_1 Incubate (24h, 37°C, 5% CO2) seed_cells->incubate_24h_1 add_compounds Add Compounds to Wells incubate_24h_1->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent against a specific microorganism.[14][15]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[16]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[14] The final volume in each well should be 50 µL.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear (no visible growth).[14]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of Compound inoculate_wells Inoculate 96-well Plate prep_dilutions->inoculate_wells prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_wells incubate_plate Incubate (16-20h, 35°C) inoculate_wells->incubate_plate read_results Visually Inspect for Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound derivatives are a versatile and promising scaffold for the development of novel therapeutic agents. The strategic incorporation of a bromine atom at the C-5 position consistently enhances biological activity, particularly in the context of anticancer applications. Furthermore, the C-2 carboxylate group provides a valuable point for chemical diversification, enabling the fine-tuning of pharmacological properties.

Future research should focus on a more systematic exploration of the structure-activity relationships by synthesizing a broader range of derivatives with diverse substitutions on the benzofuran ring and at the carboxylate position. In vivo studies are also crucial to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most promising lead compounds. The continued investigation of this chemical class holds significant promise for the discovery of next-generation anticancer and antimicrobial drugs.

References

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  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Retrieved from [Link]

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  • Zhang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(13), 5081. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]

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  • Bhaskar, G., & Yadav, G. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 54B(6), 766-774. Retrieved from [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(7), 851-855. Retrieved from [Link]

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A Comparative Spectroscopic Guide to Bromobenzofuran Isomers: Elucidating Structure from Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of heterocyclic compounds is a cornerstone of successful innovation. Bromobenzofuran scaffolds are prevalent in numerous biologically active molecules, and the specific isomeric form can drastically alter pharmacological activity. Distinguishing between positional isomers—where a bromine atom is substituted at different positions on the benzofuran ring—is a critical analytical challenge. This guide provides a comprehensive comparative analysis of the spectroscopic data for bromobenzofuran isomers, offering insights into how ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be leveraged for unambiguous identification.

The Critical Importance of Isomer Differentiation

The position of a single bromine atom on the benzofuran core can profoundly influence a molecule's electronic distribution, steric profile, and metabolic fate. This, in turn, dictates its interaction with biological targets. For instance, the binding affinity of a compound to a specific enzyme or receptor can be highly sensitive to the location of a halogen substituent. Therefore, robust and unequivocal analytical methods to differentiate isomers are not merely an academic exercise but a fundamental necessity in quality control, lead optimization, and regulatory compliance.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons. In the case of bromobenzofuran isomers, the position of the bromine atom induces distinct changes in the chemical shifts (δ) and coupling constants (J) of the aromatic and furan ring protons.

Causality Behind Chemical Shift Variations

The electron-withdrawing nature of the bromine atom and the oxygen of the furan ring, combined with anisotropic effects from the aromatic system, creates a unique electronic environment for each proton. Protons closer to the electronegative bromine atom will generally be deshielded and resonate at a higher chemical shift (further downfield). The substitution pattern also disrupts the symmetry of the molecule, leading to more complex splitting patterns compared to the parent benzofuran.

A comparative analysis of the ¹H NMR spectra of 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromobenzofuran would reveal characteristic patterns. For example, in 7-bromobenzofuran, the proton at position 6 would experience a significant downfield shift due to the adjacent bromine. Conversely, in 4-bromobenzofuran, the proton at position 5 would be similarly affected.

Table 1: Comparative ¹H NMR Data (Predicted and Reported) for Bromobenzofuran Isomers in CDCl₃

Position of BromineH-2 (δ, ppm)H-3 (δ, ppm)Aromatic Protons (δ, ppm) & Coupling Patterns
4-Bromo ~7.6 (d)~6.8 (d)Distinct patterns for H-5, H-6, and H-7, with H-5 expected to be the most downfield of the three.
5-Bromo ~7.6 (d)~6.7 (d)H-4 and H-6 will appear as doublets, and H-7 as a doublet of doublets, with H-4 and H-6 showing characteristic shifts.
6-Bromo ~7.5 (d)~6.7 (d)H-5 and H-7 will show distinct shifts and coupling, with H-7 likely appearing as a singlet or a narrow doublet.
7-Bromo ~7.6 (d)~6.8 (d)H-4, H-5, and H-6 will exhibit a characteristic pattern, with H-6 being the most deshielded of the three.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromobenzofuran isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis a Weigh Isomer b Dissolve in CDCl3 with TMS a->b c Insert Sample into Spectrometer b->c d Acquire 1H Spectrum c->d e Fourier Transform d->e f Phase & Reference e->f g Integrate & Analyze f->g

Caption: Workflow for ¹H NMR analysis of bromobenzofuran isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Differentiating Isomers with ¹³C NMR

The position of the bromine atom directly influences the chemical shifts of the carbon atoms in the benzene ring. The carbon atom directly attached to the bromine (ipso-carbon) will have a characteristic chemical shift, typically in the range of 110-120 ppm. The chemical shifts of the adjacent (ortho), meta, and para carbons will also be affected in a predictable manner. For instance, in 7-bromo-2,3-diphenylbenzofuran, the ipso-carbon (C-7) signal is observed, and the other aromatic carbon signals are shifted accordingly.

Table 2: Comparative ¹³C NMR Data (Predicted and Reported) for Bromobenzofuran Isomers in CDCl₃

Position of BromineC-Br (ipso) (δ, ppm)Other Aromatic Carbons (δ, ppm)Furan Carbons (C-2, C-3) (δ, ppm)
4-Bromo ~112Distinct shifts for C-3a, C-5, C-6, C-7, and C-7a.~145 (C-2), ~107 (C-3)
5-Bromo ~115Characteristic shifts for C-3a, C-4, C-6, C-7, and C-7a.~146 (C-2), ~107 (C-3)
6-Bromo ~118Differentiated shifts for C-3a, C-4, C-5, C-7, and C-7a.~145 (C-2), ~108 (C-3)
7-Bromo ~104Unique shifts for C-3a, C-4, C-5, C-6, and C-7a.~146 (C-2), ~106 (C-3)

Note: The data in this table is a combination of predicted values and fragmented data from various sources. For example, the data for 7-bromo-2,3-diphenylbenzofuran shows a C-Br signal at 104.0 ppm[1].

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 100 MHz or higher ¹³C NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fingerprinting Bromobenzofuran Isomers

While all bromobenzofuran isomers will exhibit characteristic C-H stretching vibrations for the aromatic and furan rings (around 3100-3000 cm⁻¹) and C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹), the key to differentiating them lies in the "fingerprint region" (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the benzene ring.

Table 3: Characteristic IR Absorption Bands for Bromobenzofuran Isomers

IsomerAromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)C-Br Stretch (cm⁻¹)
4-Bromo ~3100-3000~1600-1450Characteristic pattern for 1,2,3-trisubstituted benzene~600-500
5-Bromo ~3100-3000~1600-1450Characteristic pattern for 1,2,4-trisubstituted benzene~600-500
6-Bromo ~3100-3000~1600-1450Characteristic pattern for 1,2,4-trisubstituted benzene~600-500
7-Bromo ~3100-3000~1600-1450Characteristic pattern for 1,2,3-trisubstituted benzene~600-500

Note: The specific frequencies of the C-H out-of-plane bending vibrations can be used to distinguish between the substitution patterns.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts and reference spectra.

logical_relationship cluster_spectroscopic_data Spectroscopic Data cluster_structural_features Structural Features cluster_isomer_id Isomer Identification HNMR 1H NMR ProtonEnv Proton Environment HNMR->ProtonEnv CNMR 13C NMR CarbonSkel Carbon Skeleton CNMR->CarbonSkel IR IR FuncGroups Functional Groups IR->FuncGroups MS Mass Spec MolWeight Molecular Weight & Formula MS->MolWeight IsomerID Unambiguous Isomer Structure ProtonEnv->IsomerID CarbonSkel->IsomerID FuncGroups->IsomerID MolWeight->IsomerID

Caption: Logical relationship between spectroscopic data and isomer identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

Differentiating Isomers by Fragmentation

All bromobenzofuran isomers will have the same molecular weight, so their molecular ion peaks ([M]⁺ and [M+2]⁺ due to the isotopic abundance of bromine) will appear at the same m/z values. However, the position of the bromine atom can influence the fragmentation pathways, potentially leading to differences in the relative abundances of certain fragment ions.

The primary fragmentation of benzofurans often involves the loss of CO, followed by the loss of a hydrogen atom. For bromobenzofurans, the loss of the bromine atom or HBr can also be expected. While the major fragment ions may be similar for all isomers, the subtle differences in their relative intensities can sometimes be used for differentiation, especially when coupled with a chromatographic separation technique like GC-MS. For example, a study on substituted (2-aminopropyl)benzofuran isomers showed that while their electron ionization mass spectra were similar, differences in fragmentation could be observed.

Table 4: Key Mass Spectrometry Data for Bromobenzofuran Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 196/198 ([M]⁺/[M+2]⁺)168/170 ([M-CO]⁺), 117 ([M-Br]⁺), 89 ([M-Br-CO]⁺)

Note: The relative intensities of these fragments may vary between isomers.

Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Data Acquisition: Inject the sample into the GC, where the isomers will be separated based on their boiling points and interactions with the column stationary phase. The separated components then enter the mass spectrometer for ionization and analysis.

  • Data Analysis: Analyze the mass spectrum of each separated isomer, identifying the molecular ion and major fragment ions.

Conclusion

The unambiguous identification of bromobenzofuran isomers is a critical task in many scientific disciplines. While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined and comparative approach is the most robust strategy. ¹H and ¹³C NMR offer the most definitive data for pinpointing the bromine's location through the analysis of chemical shifts and coupling patterns. IR spectroscopy provides a rapid means of confirming the substitution pattern, and mass spectrometry confirms the molecular weight and can offer clues through fragmentation analysis. By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can confidently elucidate the precise structure of their bromobenzofuran isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. [Link to a relevant scientific publication or database would be placed here if a single, comprehensive source were available.]
  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link to a relevant scientific publication or database would be placed here if a single, comprehensive source were available.]
  • Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. [Link to a relevant scientific publication or database would be placed here if a single, comprehensive source were available.]
  • NIST Chemistry WebBook. [https://webbook.nist.gov/chemistry/]
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A Researcher's Guide to Purity Assessment of Synthesized Methyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance. Methyl 5-bromobenzofuran-2-carboxylate, a key building block in the synthesis of various bioactive molecules, is no exception.[1][2][3] This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical laboratory experience.

The control of impurities is a critical aspect of pharmaceutical manufacturing, with regulatory bodies such as the ICH, USFDA, and others providing stringent guidelines.[4] Impurity profiling aims to detect, identify, and quantify various types of impurities, including organic and inorganic substances, as well as residual solvents.[4]

Understanding Potential Impurities in the Synthesis of this compound

The purity of the final product is intrinsically linked to its synthetic pathway. A common route to this compound involves the reaction of 5-bromosalicylaldehyde with a suitable reagent like diethyl malonate or ethyl bromoacetate.[5][6] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 5-bromosalicylaldehyde or other precursors.

  • Side Products: Formation of isomers or products from competing reaction pathways.

  • Reagents and Solvents: Traces of reagents, catalysts, and solvents used during the synthesis and purification steps.

  • Degradation Products: Decomposition of the target molecule under reaction or storage conditions.

A thorough understanding of the synthetic route is paramount in anticipating and identifying potential impurities.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach, often employing a combination of chromatographic and spectroscopic methods, is essential for a comprehensive purity assessment.[7]

Chromatographic Techniques: The Gold Standard for Separation

Chromatographic methods are indispensable for separating the target compound from its impurities, allowing for their individual detection and quantification.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for impurity profiling in the pharmaceutical industry.[8] Its high resolving power and sensitivity make it ideal for detecting trace-level impurities.

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

  • Why it's a good choice for this molecule: The aromatic and polar nature of this compound makes it well-suited for reverse-phase HPLC, where a nonpolar stationary phase and a polar mobile phase are used.

  • Typical Experimental Setup:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is often effective.

    • Detector: A UV detector set at a wavelength where the compound and potential impurities absorb strongly. Diode Array Detectors (DAD) can provide additional spectral information.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8]

  • Principle of Operation: GC separates volatile components in the gas phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.

  • Applicability: This method is particularly useful for identifying residual solvents and volatile organic impurities. While the target molecule itself may require derivatization to increase its volatility, GC-MS is excellent for detecting low molecular weight contaminants. Spectral data for this compound is available in databases like PubChem, which can aid in identification.[9]

Table 1: Comparison of Chromatographic Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between liquid mobile and solid stationary phases.Differential partitioning between gaseous mobile and liquid/solid stationary phases, coupled with mass analysis.
Best For Non-volatile and thermally labile compounds, including the target molecule and many potential side products.[7]Volatile and thermally stable compounds, such as residual solvents and some low molecular weight impurities.[7]
Sensitivity HighVery High
Quantitative? YesYes
Structural Info Limited (UV spectrum) unless coupled with MS (LC-MS).[10]Yes (Mass Spectrum).[10]
Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide detailed information about the chemical structure of the synthesized compound and can reveal the presence of impurities with distinct structural features.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).[11][12]

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecule's structure.

  • Purity Assessment: By comparing the ¹H NMR spectrum of the synthesized sample to that of a pure reference standard, the presence of impurities can be readily identified by extra signals. Quantitative NMR (qNMR) can determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.[13][14][15]

  • Key Advantages: It is a non-destructive technique and provides a direct measure of molar concentration, making it highly accurate for purity determination.[12]

2. Mass Spectrometry (MS):

Often coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides the molecular weight of the compound and its fragments, which is crucial for both confirming the identity of the desired product and identifying unknown impurities.[7]

Classical Analytical Techniques: Simple and Effective Preliminary Checks

1. Melting Point Analysis:

A simple yet effective method for a preliminary assessment of purity.[16][17]

  • Principle: Pure crystalline solids have a sharp and defined melting point range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[18][19]

  • Procedure: A small, dry sample is packed into a capillary tube and heated in a melting point apparatus.[16][20] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Interpretation: A broad melting point range or a value significantly lower than the literature value suggests the presence of impurities.[19]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve a known amount of the synthesized this compound in the mobile phase to create a stock solution. Prepare a series of dilutions for linearity checks.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV or DAD detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile. A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Identify any additional peaks as impurities.

    • Calculate the percentage purity by area normalization: % Purity = (Area of main peak / Total area of all peaks) x 100.

Protocol 2: Purity Determination by Quantitative NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid) into an NMR tube.

    • Accurately weigh a slightly larger amount of the synthesized this compound and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both compounds completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the internal standard and a well-resolved signal from the analyte.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_preliminary Preliminary Purity Check cluster_comprehensive Comprehensive Purity Analysis cluster_final Final Purity Determination Synthesis Synthesis of Methyl 5-bromobenzofuran-2-carboxylate Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Analysis Purification->MP Quick Assessment HPLC HPLC for Separation & Quantification Purification->HPLC GCMS GC-MS for Volatile Impurities & Solvents Purification->GCMS NMR NMR for Structural Confirmation & qNMR Purification->NMR FinalPurity Final Purity Report MP->FinalPurity Supportive Data HPLC->FinalPurity GCMS->FinalPurity NMR->FinalPurity

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

Conclusion

The assessment of purity for synthesized compounds like this compound is a multi-step, evidence-based process. While rapid methods like melting point analysis provide a valuable preliminary indication, a combination of high-resolution chromatographic techniques such as HPLC and GC-MS, alongside definitive structural analysis by NMR, is essential for a complete and reliable purity profile. This rigorous approach ensures the quality and consistency required for research, drug development, and ultimately, patient safety.

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A Comparative Analysis of the Cytotoxic Profiles of Brominated Benzofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of heterocyclic chemistry, benzofuran scaffolds represent a privileged structure with a wide array of biological activities. The introduction of halogen atoms, particularly bromine, into the benzofuran nucleus has been shown to significantly modulate their cytotoxic potential, making them an area of intense investigation for novel anticancer agents. This guide provides an in-depth, objective comparison of the cytotoxic performance of various brominated benzofuran isomers, supported by experimental data from peer-reviewed studies.

The strategic placement of bromine on the benzofuran ring system is a critical determinant of its biological activity.[1][2] Halogenation can enhance the cytotoxic properties of the parent compound through various mechanisms, including altered lipophilicity, which affects cell membrane permeability, and the formation of halogen bonds that can influence binding affinity to biological targets.[3] This guide will delve into the structure-activity relationships (SAR) of brominated benzofurans, offering insights into how isomeric variations impact cytotoxicity against different cancer cell lines.

Comparative Cytotoxicity Data of Brominated Benzofuran Derivatives

The cytotoxic effects of various brominated benzofuran isomers have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, is presented below. A lower IC50 value indicates greater cytotoxicity.

Compound ID/StructureCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound VIII K562 (Leukemia)5.0HUVEC>1000>200[4]
HL-60 (Leukemia)0.1HUVEC>1000>10000[1][4]
HeLa (Cervical Carcinoma)>1 mMHUVEC>1000-[4]
Bromo-derivative 14c HCT116 (Colon Cancer)3.27---[5]
Compound 1c K562, MOLT-4, HeLaSignificant cytotoxicity at 100 µMHUVECCytotoxicNot Selective[4][6]
Compound 1e K562, MOLT-4, HeLaSignificant cytotoxicity at 100 µMHUVECCytotoxicNot Selective[4][6]
Compound 2d K562, MOLT-4, HeLaSignificant cytotoxicity at 100 µMHUVECCytotoxicNot Selective[4][6]
Compound 3a K562, MOLT-4, HeLaSignificant cytotoxicity at 100 µMHUVECCytotoxicNot Selective[4][6]
Compound 3d K562, MOLT-4, HeLaSignificant cytotoxicity at 100 µMHUVECCytotoxicNot Selective[4][6]

Insights from the Data:

  • Positional Isomerism Matters: The data clearly indicates that the position of the bromine atom significantly influences cytotoxicity. For instance, Compound VIII, a bromo derivative, exhibits remarkable and selective cytotoxicity against leukemia cell lines (K562 and HL-60) with IC50 values as low as 0.1 µM, while showing minimal toxicity to normal human umbilical vein endothelial cells (HUVEC).[1][4]

  • Structure-Activity Relationship (SAR): Research suggests that the presence of bromine attached to a methyl or acetyl group on the benzofuran system can lead to an increase in cytotoxicity in both normal and cancerous cells.[4][6] This is exemplified by compounds 1c, 1e, 2d, 3a, and 3d, which showed significant, albeit non-selective, cytotoxic activity.[4][6] In contrast, direct substitution of bromine onto the benzene or furan ring does not consistently increase cytotoxic activity.[4]

  • Selective Toxicity: A high selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is a desirable characteristic for a potential anticancer agent. Compound VIII demonstrates an exceptionally high SI for HL-60 cells, highlighting its potential for targeted therapy.[1][4]

Mechanism of Action: A Glimpse into Cellular Fate

The cytotoxic effects of brominated benzofurans are often attributed to the induction of apoptosis. For example, the remarkable cytotoxicity of Compound VIII towards K562 cells has been linked to the induction of programmed cell death.[4] Further research into the specific signaling pathways activated by these compounds is crucial for a complete understanding of their mechanism of action. Some benzofuran derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), inhibition of DNA topoisomerase, and cell cycle arrest.[7]

Experimental Protocols: A Guide to Assessing Cytotoxicity

The following is a detailed, step-by-step methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.

MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer and normal cell lines in appropriate media until they reach logarithmic growth phase.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the brominated benzofuran isomers in culture medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the MTT assay for evaluating the cytotoxicity of brominated benzofuran isomers.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding incubation1 3. Incubation (24h for attachment) seeding->incubation1 treatment 5. Treat Cells incubation1->treatment compound_prep 4. Prepare Compound Dilutions compound_prep->treatment incubation2 6. Incubation (e.g., 48h) treatment->incubation2 mtt_addition 7. Add MTT Solution incubation2->mtt_addition incubation3 8. Incubate (4h) (Formazan Formation) mtt_addition->incubation3 solubilization 9. Solubilize Formazan (DMSO) incubation3->solubilization read_absorbance 10. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 11. Calculate % Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Signaling Pathway for Benzofuran-Induced Apoptosis

While the precise mechanisms for all brominated benzofurans are not fully elucidated, a generalized pathway involving ROS generation and caspase activation is often implicated.

Apoptosis_Pathway Brominated_Benzofuran Brominated Benzofuran Isomer Cell_Membrane Cell Membrane ROS Increased ROS (Oxidative Stress) Cell_Membrane->ROS Enters Cell Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

A Senior Application Scientist's Guide to Methyl 5-bromobenzofuran-2-carboxylate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity and identity of any given compound are paramount. This is established through the use of highly characterized reference standards. This guide provides an in-depth technical comparison of Methyl 5-bromobenzofuran-2-carboxylate, a key intermediate and potential impurity in the synthesis of various bioactive molecules, and its role as a reference standard. We will explore its analytical characterization, compare it with a relevant alternative, and provide actionable experimental protocols for its use in a research and quality control setting.

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with activities ranging from anti-tumor to anti-viral.[1][2] this compound serves as a crucial building block in the synthesis of more complex benzofuran-based drug candidates, particularly those targeting cancer and neurological disorders.[3][4] Its presence, even in trace amounts as an impurity, must be precisely monitored, necessitating a well-characterized reference standard.

Physicochemical Identity and Specifications

A reference standard must first be defined by its fundamental properties. These characteristics form the basis of its identity and are the first step in its qualification.

PropertyValueSource
IUPAC Name methyl 5-bromo-1-benzofuran-2-carboxylatePubChem[5]
CAS Number 26028-36-4BroadPharm, PubChem[5][6]
Molecular Formula C₁₀H₇BrO₃PubChem[5]
Molecular Weight 255.06 g/mol PubChem[5]
Typical Purity ≥97%BroadPharm[6]
Storage Condition -20°CBroadPharm[6][7]

Analytical Qualification: Establishing the Benchmark

To serve as a reliable reference standard, this compound must be rigorously characterized using orthogonal analytical techniques. This multi-faceted approach ensures its identity, purity, and suitability for quantitative applications.

Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic molecules. The goal is to develop a method that can separate the main compound from any potential process-related impurities or degradants.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected due to its hydrophobic stationary phase, which is ideal for retaining and separating moderately polar compounds like benzofuran derivatives through reversed-phase chromatography.

  • Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for a wide range of compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection: UV detection at 254 nm is chosen. This wavelength is commonly used for aromatic compounds that contain chromophores, ensuring high sensitivity for the benzofuran ring system.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector and gradient capability.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 50
    15.0 95
    20.0 95
    20.1 50

    | 25.0 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard Preparation:

  • Accurately weigh approximately 10 mg of the reference standard.

  • Dissolve in acetonitrile to make a 1.0 mg/mL stock solution.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

4. System Suitability (Self-Validation):

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The USP tailing factor should be ≤ 1.5.

  • The theoretical plates should be ≥ 2000.

    • Rationale: These criteria confirm that the chromatographic system is performing with adequate precision, peak symmetry, and efficiency for reliable quantification.

Structural Confirmation via Spectroscopy

1. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, electrospray ionization (ESI) in positive mode is effective.

  • Expected [M+H]⁺: ~255/257 m/z.

  • Causality: The characteristic isotopic pattern of two peaks with nearly equal intensity, separated by 2 m/z units, is the definitive signature of a monobrominated compound, providing strong evidence for the presence of the bromine atom.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical structure and the proton environment.

  • Rationale: By analyzing the chemical shifts, splitting patterns, and integration of the peaks, one can confirm the connectivity of atoms within the molecule, ensuring it is the correct isomer and free from structurally similar impurities. Spectral data for this compound is publicly available and can be used for comparison.[8]

Comparative Guide: The Standard vs. An Alternative

In drug development, one often encounters related substances, such as the final API, its precursors, or degradation products. A critical alternative and potential impurity for this compound is its corresponding acid, 5-bromobenzofuran-2-carboxylic acid (CAS 10242-11-2).[7] This compound can arise from the hydrolysis of the methyl ester. A robust analytical method must be able to distinguish between them.

The workflow below illustrates the comparative analysis process.

G cluster_analysis Analysis cluster_data Data Comparison std_ester Weigh & Dissolve Methyl 5-bromobenzofuran- 2-carboxylate hplc HPLC Analysis (Reversed-Phase) std_ester->hplc ms Mass Spectrometry (ESI+) std_ester->ms std_acid Weigh & Dissolve 5-bromobenzofuran- 2-carboxylic acid std_acid->hplc std_acid->ms data_table Comparative Data Table hplc->data_table Retention Time, Purity ms->data_table m/z G api_sample 1. Prepare API Sample (e.g., 10 mg/mL) hplc_inject 4. HPLC Analysis api_sample->hplc_inject ref_std 2. Prepare Reference Std (e.g., 0.1 mg/mL) cal_std 3. Prepare Calibration Stds (Dilute Ref Std) ref_std->cal_std cal_std->hplc_inject cal_curve 5. Generate Calibration Curve (Peak Area vs. Concentration) hplc_inject->cal_curve Calibration Std Data quantify 6. Quantify Impurity in API Sample hplc_inject->quantify API Sample Data cal_curve->quantify Linear Regression report 7. Report Result (e.g., % w/w) quantify->report

Caption: Workflow for impurity quantification using a reference standard.

Expert Insight: The trustworthiness of this workflow hinges on the linearity of the calibration curve (Step 5). A correlation coefficient (r²) of >0.999 is typically required to demonstrate a reliable linear relationship between the detector response and the concentration of the reference standard. This validates the method's accuracy for quantification.

Conclusion

This compound is a vital tool for researchers in pharmaceutical and chemical synthesis. Its utility as a reference standard is established through rigorous analytical characterization, including chromatographic and spectroscopic techniques. When compared to potential related impurities like its corresponding carboxylic acid, its unique analytical signature allows for clear differentiation and accurate quantification. By following validated protocols and understanding the rationale behind the analytical choices, researchers can confidently use this compound to ensure the purity, safety, and efficacy of next-generation benzofuran-based therapeutics.

References

  • This compound . MySkinRecipes. [Link]

  • Benzofuran-impurities . Pharmaffiliates. [Link]

  • Methyl 5-bromofuran-2-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 5-bromo-1-benzofuran-2-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone . PubMed, National Library of Medicine. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid . MDPI. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . NISCAIR Online Periodicals Repository. [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone . ResearchGate. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives . EAS Publisher. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives . ScienceOpen. [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers . MDPI. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . MDPI. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . National Institutes of Health. [Link]

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors . PubMed, National Library of Medicine. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives . RSC Publishing. [Link]

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Safety Operating Guide

Proper Disposal of Methyl 5-bromobenzofuran-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-bromobenzofuran-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols for handling halogenated organic compounds.

Understanding the Hazard Profile

Before handling any chemical, it is crucial to understand its intrinsic hazards. This compound is a halogenated aromatic compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

A summary of its hazard classification is provided in the table below:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Data sourced from PubChem CID 620341[1]

These classifications underscore the importance of using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection, at all times. All handling of this compound, especially when generating aerosols or dust, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

The Critical Step: Waste Segregation

The cardinal rule of chemical waste management is proper segregation. This compound is a halogenated organic compound due to the presence of a bromine atom on the benzofuran ring.[2] Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[2][3]

The primary reason for this segregation is the difference in disposal methods. Halogenated wastes are typically disposed of via high-temperature incineration in specialized hazardous waste incinerators.[2] The combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrobromic acid (HBr), which require specific scrubbing technologies to neutralize before release into the environment.[4] Mixing halogenated and non-halogenated waste streams unnecessarily complicates the disposal process and can significantly increase disposal costs.[3]

The following diagram illustrates the decision-making process for proper waste stream allocation in a laboratory setting.

waste_segregation start Generated Chemical Waste is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain F, Cl, Br, or I? is_organic->has_halogen Yes is_aqueous Is it an aqueous solution? is_organic->is_aqueous No halogenated_waste Halogenated Organic Waste (e.g., this compound) has_halogen->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste (e.g., Acetone, Hexanes) has_halogen->non_halogenated_waste No aqueous_waste Aqueous Waste (Acids, Bases, Salt Solutions) is_aqueous->aqueous_waste Yes other_waste Other Waste Streams (Consult EHS) is_aqueous->other_waste No

Caption: Decision workflow for segregating laboratory chemical waste.

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound and associated waste.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible waste container for halogenated organic waste. These containers are often supplied by your institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green-labeled carboys) for easy identification.[2] The container must have a secure, tight-fitting lid.[5]

  • Proper Labeling: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[5]

    • If it is a mixed waste stream, list all components and their approximate percentages.[3]

    • The date when the first drop of waste was added.

Step 2: Waste Collection
  • Pure Compound: For unused or expired this compound, dispose of it in its original container if the label is intact and the container is in good condition.[5] Write "Waste" on the label and place it in a designated hazardous waste accumulation area.

  • Solutions: If the compound is in a solvent, it must be disposed of in the halogenated organic liquid waste container.

  • Contaminated Materials: Solid waste contaminated with this compound, such as weighing paper, gloves, or silica gel, should be collected in a separate, clearly labeled container for solid halogenated waste. Double-bagging these materials is a recommended best practice.

Step 3: Storage and Accumulation
  • Keep Containers Closed: Always keep the hazardous waste container tightly sealed, except when actively adding waste.[3][5] This prevents the release of harmful vapors into the laboratory.

  • Safe Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment tray to prevent spills.

  • Avoid Incompatibilities: Do not mix incompatible waste streams. For example, do not add strong acids, bases, or oxidizers to the halogenated organic waste container.[3]

Step 4: Final Disposal
  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy), contact your EHS department to arrange for a pickup.

  • Documentation: Complete any required waste pickup forms or logbooks as mandated by your institution and regulatory bodies like the EPA.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For a small spill contained within a chemical fume hood, use a chemical spill kit to absorb the material. Place the absorbent material in a sealed, labeled bag or container and dispose of it as solid halogenated waste.

  • Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately.[5] Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Waste. Unknown Source.
  • Methyl 5-bromo-1-benzofuran-2-carboxylate. PubChem, National Institutes of Health. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Other Disposal Guidance. U.S. Environmental Protection Agency.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with Methyl 5-bromobenzofuran-2-carboxylate (CAS No. 26028-36-4). Our objective is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required, ensuring both personal safety and experimental integrity. The procedures outlined herein are designed to be a self-validating system of safety, grounded in authoritative data.

Foundational Hazard Assessment: Understanding the "Why"

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the bedrock of our PPE strategy.[1] Understanding these hazards is critical to appreciating the rationale behind each piece of protective equipment.

The compound is designated as:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled [1]

These classifications indicate that the chemical poses an acute toxicity risk through three primary routes of exposure: ingestion, dermal (skin) contact, and inhalation.[1] Therefore, our primary objective is to establish robust barriers to prevent the chemical from entering the body through any of these pathways. This principle governs every subsequent recommendation.

Core Protective Equipment: Your First Line of Defense

Adherence to standard laboratory practices is paramount. This includes confining long hair, wearing closed-toe shoes, and keeping the work area uncluttered.[2][3] The following PPE is mandatory for any procedure involving this compound.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and airborne particles.

  • Minimum Requirement: ANSI Z87.1-certified safety glasses with side shields are required for all lab activities.[3]

  • Recommended for Liquid Handling: When handling solutions, preparing dilutions, or during any transfer process with a risk of splashing, chemical splash goggles that form a seal around the eyes are necessary.[4]

  • High-Risk Operations: For large-volume transfers (>1L) or procedures with a high potential for energetic reactions or splashing, a full-face shield should be worn in addition to chemical splash goggles.[5][6]

Skin and Body Protection

Given the "Harmful in contact with skin" classification, preventing dermal exposure is a non-negotiable priority.[1]

  • Gloves: Nitrile rubber gloves are the standard for providing a sufficient barrier against incidental contact.[3]

    • Inspection: Always inspect gloves for tears or punctures before use.[7]

    • Technique: When working with this compound for extended periods, consider double-gloving .

    • Contamination: If a glove becomes contaminated, remove it immediately using the proper technique (see Section 4) and wash your hands thoroughly.[8]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[3] This protects your skin and personal clothing from contamination.

  • Enhanced Protection: For tasks involving larger quantities or a significant risk of spills, a chemically resistant apron or Tychem coveralls should be worn over the lab coat.[9]

Respiratory Protection

The "Harmful if inhaled" classification necessitates strict control of airborne particles and vapors.[1]

  • Primary Engineering Control: All procedures that involve handling the solid powder form of this compound (e.g., weighing, transferring) or handling its solutions must be performed within a certified chemical fume hood .[2][10] The fume hood is the most critical piece of equipment for preventing respiratory exposure.

  • Secondary Respiratory Protection: In the rare event of an engineering control failure (e.g., fume hood malfunction) or during a significant spill cleanup, respiratory protection is required.

    • For dusts/powders: A NIOSH-approved respirator, at a minimum an N95-rated filtering facepiece.

    • For vapors from solutions: A half-mask or full-face air-purifying respirator (APR) with organic vapor cartridges.[6][9] Use of such equipment requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[4]

PPE Selection Protocol: A Risk-Based Approach

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes recommended PPE levels for common laboratory scenarios.

ScenarioTask ExamplesMinimum Required PPE
Low Exposure Risk Handling sealed containers, analytical measurements in solution (e.g., HPLC, LC-MS).Safety glasses with side shields, lab coat, single pair of nitrile gloves.
Moderate Exposure Risk Weighing solid material, preparing stock solutions, small-scale reactions (<100 mL), liquid transfers.Chemical splash goggles, lab coat, single pair of nitrile gloves. Work must be conducted in a chemical fume hood.
High Exposure Risk Large-scale reactions (>100 mL), reactions under pressure or heat, potential for aerosol generation, spill cleanup.Chemical splash goggles and face shield, lab coat, double-gloving with nitrile gloves, chemically resistant apron. Work must be conducted in a chemical fume hood. Respiratory protection should be on standby.

The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment 1. Task Assessment start Begin Task Assessment aerosol Potential for Aerosol/Dust Generation? start->aerosol volume Handling >100mL or Large Powder Qty? aerosol->volume Yes ppe_std Standard PPE - Safety Glasses - Lab Coat - Nitrile Gloves aerosol->ppe_std No ppe_hood Standard PPE + Fume Hood + Goggles volume->ppe_hood No ppe_enhanced Enhanced PPE - Goggles & Face Shield - Double Gloves - Apron - Fume Hood volume->ppe_enhanced Yes

Caption: PPE selection workflow based on task-specific risks.

Operational Plans and Disposal

Safe handling extends beyond wearing PPE to include its proper use, removal, and disposal.

Step-by-Step Donning and Doffing Procedures

Donning (Putting On) Sequence:

  • Put on the lab coat and fasten it completely.

  • Put on safety glasses or goggles/face shield.

  • Perform hand hygiene.

  • Put on gloves, ensuring cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence to Prevent Contamination:

  • Gloves: This is the most critical step. Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding touching the front surface.

  • Lab Coat: Unfasten the coat and peel it away from your body, turning the sleeves inside out. Fold the contaminated exterior inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8]

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Place contaminated gloves, wipes, and other disposable items into a designated, sealed hazardous waste bag or container immediately after use.

  • Do not dispose of contaminated materials in the regular trash.

  • Follow your institution's specific guidelines for hazardous waste disposal.[2][11]

Emergency Procedures: Spill and Exposure

In Case of Skin Contact:

  • Immediately remove contaminated clothing and PPE.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.[12]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[12]

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) office.

  • For small, manageable spills, ensure you are wearing the appropriate enhanced PPE (goggles, face shield, double gloves, lab coat).

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

By integrating this comprehensive PPE strategy into your daily workflow, you build a robust and reliable system of safety that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. Methyl 5-bromo-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 5-bromofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • University of South Carolina. Personal Protective Equipment. Environmental Health & Safety Services. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health & Safety Office. [Link]

  • New Jersey Department of Health. Methyl Bromide Hazard Summary. [Link]

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